molecular formula C18H18O2 B1671562 Equilenin CAS No. 517-09-9

Equilenin

Número de catálogo: B1671562
Número CAS: 517-09-9
Peso molecular: 266.3 g/mol
Clave InChI: PDRGHUMCVRDZLQ-WMZOPIPTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Equilenin is a 3-hydroxy steroid that is estrone which carries two double bonds at positions 6 and 8. It is found in the urine of pregnant mare's and extensively used for estrogen replacement therapy in postmenopausal women. It has a role as a mammalian metabolite and an antioxidant. It is a 3-hydroxy steroid and a 17-oxo steroid.
This compound is an estrogenic steroid produced by horses. It has a total of five double bonds in the A- and B-ring. High concentration of this compound is found in the urine of pregnant mares.
An estrogenic steroid produced by HORSES. It has a total of five double bonds in the A- and B-ring. High concentration of this compound is found in the URINE of pregnant mares.

Propiedades

IUPAC Name

(13S,14S)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRGHUMCVRDZLQ-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052156
Record name Equilenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-09-9
Record name (+)-Equilenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equilenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equilenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Equilenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyoestra-1,3,5(10),6,8-pentaen-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUILENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8FTJ17C4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical History of the Discovery, Isolation, and First Total Synthesis of Equilenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the seminal work that led to the identification and synthesis of Equilenin (estra-1,3,5(10),6,8-pentaen-3-ol-17-one), a significant molecule in the history of steroid chemistry. We provide an in-depth look at the original isolation methods from natural sources and the landmark first total synthesis, including experimental protocols, quantitative data, and workflow diagrams to illuminate the processes.

Discovery and Isolation from a Natural Source

This compound was first discovered and isolated in 1932 by French researchers A. Girard and G. Sandulesco.[1] This discovery was part of a broader scientific effort in the early 20th century to identify and characterize steroidal hormones, which began with the isolation of estrone from the urine of pregnant women in 1929 by Adolf Butenandt and, independently, by Edward Doisy.[2][3]

The primary source for the isolation of this compound was the urine of pregnant mares, which was found to contain significantly high concentrations of estrogenic compounds.[2][4] Early studies of pregnant mare urine identified estrone and equilin as the main estrogenic components, with this compound being a minor but significant constituent.[5] The isolation of these hormones was a formidable challenge, often requiring the processing of thousands of liters of urine to obtain mere milligrams of crystalline material. For context, Butenandt's initial isolation of 15 mg of the male hormone androsterone required processing 25,000 liters of urine.[1]

Isolation Methodology of the Era (Circa 1930s)

Experimental Protocol: Representative Urine Processing for Estrogen Isolation

  • Acid Hydrolysis: The urine was first treated with a strong acid (e.g., hydrochloric acid) and heated. This step was crucial to hydrolyze the water-soluble estrogen conjugates (primarily sulfates and glucuronides) to their free, organic-soluble phenolic forms.[6]

  • Solvent Extraction: The acidified urine was then subjected to liquid-liquid extraction with an immiscible organic solvent, such as benzene or toluene. The free estrogens would partition into the organic layer.

  • Separation of Phenolic Fraction: The organic extract was washed with an aqueous solution of a weak base, like sodium bicarbonate, to remove acidic impurities. Subsequently, the phenolic estrogens were extracted from the organic solvent into an aqueous solution of a strong base, such as sodium hydroxide, forming their sodium phenate salts.

  • Purification and Fractional Crystallization: The alkaline solution was then acidified to precipitate the crude phenolic steroid mixture. This mixture, containing estrone, equilin, and this compound, was then painstakingly separated through repeated fractional crystallization from various solvents (e.g., ethanol, methanol). This separation was possible due to slight differences in the solubility of the different steroids.

  • Girard's Reagent: A key innovation by A. Girard was the development of "Girard's Reagent T," a hydrazide that reacts specifically with ketones. This allowed for the selective separation of ketosteroids (like estrone, equilin, and this compound) from non-ketonic alcoholic steroids, greatly improving the purity of the final isolates.

Landmark First Total Synthesis (Bachmann, Cole, and Wilds, 1940)

The first total synthesis of a complex natural product, this compound, was a landmark achievement in organic chemistry, accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan in 1939-1940.[7][8] This accomplishment marked a pivotal moment, proving that complex steroid structures could be constructed in the laboratory from simple starting materials.[1][9]

The synthesis was a 20-step process starting from 1,6-Cleve's acid and proceeding through a key intermediate known as Butenand's ketone (the 7-methoxy analog of 1,2,3,4-tetrahydrophenanthren-1-one).[7] The overall strategy involved the sequential construction of the steroid's ring system.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the Bachmann synthesis.

ParameterValueSource
Overall Yield2.7%[7]
Number of Steps20 (from Cleve's acid)[7]
Final Conversion Ratio~1 g this compound per 4 g Butenand's Ketone[1]
Experimental Workflow and Protocols

The synthesis relied on a series of now-classic organic reactions.[7] Below is a high-level overview of the synthetic sequence, followed by a diagram of the workflow.

Experimental Protocol: Key Stages of the Bachmann Synthesis of this compound

  • Preparation of Butenand's Ketone: The synthesis began with the preparation of the tricyclic intermediate, 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene (Butenand's ketone), from 1,6-Cleve's acid.

  • First Carbon Homologation (Reformatsky Reaction): The first of two required carbon atoms for the D-ring was added to the ketone via a Reformatsky reaction, followed by dehydration and reduction. This sequence added a carboxymethyl group.

  • Second Carbon Homologation (Arndt-Eistert Reaction): The second carbon atom was introduced using the Arndt-Eistert reaction, a method for converting a carboxylic acid to its next higher homolog. This step extended the side chain, setting the stage for cyclization.

  • D-Ring Formation (Dieckmann Condensation): The five-membered D-ring of the steroid was constructed via an intramolecular Dieckmann condensation of a diester intermediate. Bachmann's meticulous optimization of this step was critical to the synthesis's success.[10]

  • Final Steps (Decarboxylation and Demethylation): The resulting β-keto ester was hydrolyzed and decarboxylated to yield the pentacyclic ketone. The final step involved the demethylation of the methoxy group on the A-ring to afford the natural product, this compound.

Visualization of Synthesis Workflow

Bachmann_Equilenin_Synthesis start 1,6-Cleve's Acid ketone Butenand's Ketone (Tricyclic Intermediate) start->ketone Multi-step prep. homo1 First Homologation (Reformatsky Reaction) ketone->homo1 homo2 Second Homologation (Arndt-Eistert Reaction) homo1->homo2 diester Diester Intermediate homo2->diester cyclization D-Ring Cyclization (Dieckmann Condensation) diester->cyclization decarb Decarboxylation cyclization->decarb final dl-Equilenin Methyl Ether decarb->final product This compound final->product Demethylation

High-level workflow for the Bachmann total synthesis of this compound.

Early Biological Activity and Significance

This compound, along with equilin, is an estrogen unique to equines. Early biological assays confirmed its estrogenic activity, though it is generally considered to be less potent than estrone or equilin.[11] The discovery and synthesis of this compound were not merely academic exercises; they were foundational to the development of hormone replacement therapy. The ability to source these compounds from pregnant mare urine led directly to the creation of Conjugated Equine Estrogens (CEE), first marketed as Premarin in the early 1940s.[4][10] This product, a mixture of several estrogens including this compound, became a cornerstone of menopause treatment for decades.

Logical Relationship of Discovery to Application

Equilenin_Significance discovery Discovery of Estrogens (Butenandt, Doisy, 1929) source Identification of Mare Urine as a Rich Estrogen Source discovery->source isolation Isolation of this compound (Girard & Sandulesco, 1932) source->isolation synthesis First Total Synthesis (Bachmann et al., 1940) isolation->synthesis Structural Target application Development of Conjugated Equine Estrogens (Premarin) isolation->application validation Confirmation of Steroid Structure & Feasibility of Synthesis synthesis->validation validation->application Enables Future Synthetic Variants

The historical progression from discovery to therapeutic application.

References

The Dawn of Steroid Synthesis: A Technical Retrospective of Historical Equilenin Total Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the seminal total syntheses of equilenin, the first steroid to be synthesized, this whitepaper offers a comprehensive technical guide for researchers, scientists, and drug development professionals. We dissect the pioneering methods of Bachmann and Johnson, providing detailed experimental protocols, quantitative data, and visual pathway diagrams to illuminate the foundational strategies of steroid synthesis.

This compound, a naturally occurring estrogen, holds a significant place in the history of organic chemistry as the first steroid to be synthesized. Its successful total synthesis marked a pivotal moment, demonstrating that complex natural products could be constructed in the laboratory and paving the way for the synthesis of other medicinally important steroids. This guide revisits the two landmark historical methods that achieved this feat: the Bachmann synthesis and the Johnson synthesis.

Comparative Analysis of Historical Syntheses

The two pioneering syntheses of this compound, while both ultimately successful, employed distinct strategies and achieved different overall efficiencies. The following table summarizes the key quantitative data for each approach, providing a clear comparison for researchers.

MetricBachmann Synthesis (1939)Johnson Synthesis (1945)
Starting Material 1,6-Cleve's acidm-Anisaldehyde
Overall Yield ~2.7%Not explicitly stated in the initial publication
Number of Steps ~20 steps from 1,6-Cleve's acidShorter and more convergent
Key Reactions Claisen condensation, Reformatsky reaction, Arndt-Eistert reaction, Dieckmann condensationStobbe condensation, Friedel-Crafts cyclization
Stereochemical Control Production of a mixture of stereoisomers requiring resolutionDiastereoselective reduction to control stereochemistry

The Bachmann Synthesis: A Linear Approach

The first total synthesis of this compound was reported by W. E. Bachmann, W. Cole, and A. L. Wilds in 1939.[1] Their strategy was a linear sequence starting from the readily available 1,6-Cleve's acid. The synthesis involved the systematic construction of the C and D rings onto a pre-existing AB-ring naphthalene core.

Experimental Protocol: Key Steps of the Bachmann Synthesis

1. Formation of Butenand's Ketone (7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene): This key intermediate was prepared from 1,6-Cleve's acid through a multi-step sequence involving diazotization, Sandmeyer reaction, and other transformations.

2. Introduction of the C-13 Methyl Group and D-ring Precursor: Butenand's ketone was subjected to a Claisen condensation with methyl oxalate, followed by methylation to introduce the angular methyl group at C-13. Subsequent reactions, including a Reformatsky reaction with methyl bromoacetate, dehydration, and reduction, elongated the side chain at C-1.

3. Arndt-Eistert Homologation: The carboxylic acid obtained was converted to the corresponding acid chloride and then to a diazoketone. Wolff rearrangement under Arndt-Eistert conditions provided the homologated ester.

4. Dieckmann Condensation and Decarboxylation: The diester was then subjected to an intramolecular Dieckmann condensation to form the five-membered D-ring. Subsequent hydrolysis and decarboxylation afforded (±)-equilenin.

5. Resolution: The racemic mixture was resolved using fractional crystallization of the diastereomeric salts formed with l-menthoxyacetic acid.

Bachmann_Synthesis A 1,6-Cleve's Acid B Butenand's Ketone A->B Multi-step C Methylated Ketone B->C Claisen Condensation, Methylation D Reformatsky Product C->D Reformatsky Reaction E Homologated Ester D->E Arndt-Eistert Homologation F (±)-Equilenin E->F Dieckmann Condensation, Decarboxylation

A simplified workflow of the Bachmann total synthesis of this compound.

The Johnson Synthesis: A Convergent and Stereoselective Approach

In 1945, William S. Johnson and his collaborators developed a more convergent and stereocontrolled synthesis of this compound. This approach was notable for its construction of the C and D rings through a novel annulation sequence.

Experimental Protocol: Key Steps of the Johnson Synthesis

1. Stobbe Condensation: The synthesis commenced with a Stobbe condensation between m-anisaldehyde and dimethyl succinate to form a γ-lactone carboxylic acid.

2. Reduction and Lactonization: The double bond was reduced, and the resulting diacid was converted to its anhydride, which was then subjected to an intramolecular Friedel-Crafts reaction to form the tricyclic lactone.

3. Introduction of the D-ring and C-13 Methyl Group: The lactone was opened, and the resulting keto acid was esterified. A Grignard reaction with methylmagnesium iodide introduced the C-13 methyl group and formed a tertiary alcohol.

4. Cyclization and Dehydrogenation: Acid-catalyzed cyclization and dehydration constructed the D-ring. Subsequent dehydrogenation using palladium on charcoal aromatized the B-ring to furnish the this compound steroid skeleton.

5. Stereoselective Reduction: A key feature of the Johnson synthesis was the stereoselective reduction of a precursor ketone, which allowed for control over the stereochemistry at C-14, a significant improvement over the Bachmann synthesis.

Johnson_Synthesis A m-Anisaldehyde B Stobbe Condensation Product A->B Stobbe Condensation C Tricyclic Lactone B->C Reduction, Friedel-Crafts Cyclization D D-ring Precursor C->D Lactone Opening, Grignard Reaction E This compound Skeleton D->E Cyclization, Dehydrogenation F (±)-Equilenin E->F Final Modifications

A simplified workflow of the Johnson total synthesis of this compound.

The Woodward Era and its Influence

While Robert Burns Woodward did not publish a total synthesis of this compound, his groundbreaking work in the total synthesis of other, more complex steroids like cholesterol and cortisone in the 1950s profoundly influenced the field. The "Woodwardian era" of organic synthesis was characterized by a deep understanding of reaction mechanisms and stereochemical principles, leading to highly elegant and efficient synthetic routes. His approaches emphasized strategic bond disconnections and the use of powerful new synthetic methods, setting a new standard for the field.

Conclusion

The historical total syntheses of this compound by Bachmann and Johnson represent monumental achievements in organic chemistry. They not only conquered a complex natural product for the first time but also laid the strategic groundwork for the burgeoning field of steroid synthesis. The evolution from Bachmann's linear approach to Johnson's more convergent and stereocontrolled strategy highlights the rapid development of synthetic methodology in the mid-20th century. These pioneering efforts continue to be instructive for modern chemists, offering valuable lessons in synthetic design and execution.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Equilenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring steroidal estrogen isolated from the urine of pregnant mares.[1][2] As a component of conjugated equine estrogens (CEEs), it has been utilized in hormone replacement therapy.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueSource
CAS Registry Number 517-09-9[4][5]
Molecular Formula C₁₈H₁₈O₂[4][5]
Molecular Weight 266.33 g/mol [4][5]
Appearance Pale beige crystals or powder[2]
Melting Point 258-259 °C[2][4][6]
Boiling Point Sublimes at 170-180 °C at 0.01 mm Hg[6][7]
Optical Rotation [α]D¹⁶ +87° (in dioxane)[6]
Table 2: Solubility of this compound
SolventSolubilitySource
WaterSparingly soluble (~1.5 mg/L)[2]
AlcoholSoluble (0.63 g/100 mL at 18°C, 2.5 g/100 mL at boiling)[6]
DioxaneSoluble[8]
AcetoneSoluble[8]
Ethyl AcetateSoluble[8]
Table 3: Spectroscopic Data of this compound
TechniqueKey Data PointsSource
UV-Vis (in ethanol) λmax: 231, 270, 282, 292, 325, 340 nm[6][9]
Infrared (IR) Data available in NIST Chemistry WebBook[10]
¹H NMR Data available in the Human Metabolome Database
¹³C NMR Data available from Sigma-Aldrich[5]
Mass Spectrometry (EI) Data available in NIST Chemistry WebBook[11]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of substances like this compound. Below are generalized protocols for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[12][13]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[14]

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of about 3 mm.[12][15]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[12][15]

  • Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[12]

  • Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[12] For a pure substance, this range is typically narrow.[12][13]

Determination of Solubility

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.[16]

Principle: A specified amount of solute is added to a specified amount of solvent, and the extent to which it dissolves at a given temperature is determined.[17][18]

Procedure (Qualitative):

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[19]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[19]

  • Mixing: The test tube is vigorously shaken after each addition of solvent.[19]

  • Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is considered insoluble or sparingly soluble.[19] This can be further tested in acidic and basic solutions to understand the compound's properties.[20]

Signaling Pathway and Synthesis Workflow

Estrogenic Signaling Pathway

This compound, as an estrogen, is believed to exert its biological effects primarily through interaction with estrogen receptors (ERs), with a noted mediation through ERβ.[3] The general mechanism involves the binding of the estrogen to the receptor, leading to a cascade of events that ultimately alter gene expression.

Estrogen_Signaling This compound This compound ER Estrogen Receptor (ERβ) This compound->ER Binds HRE Hormone Response Element (on DNA) ER->HRE Binds to Gene Target Gene HRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Bachmann_Synthesis Start Butenand's Ketone Claisen Claisen Condensation Start->Claisen Reformatsky Reformatsky Reaction Claisen->Reformatsky Arndt_Eistert Arndt-Eistert Reaction Reformatsky->Arndt_Eistert Dieckmann Dieckmann Condensation Arndt_Eistert->Dieckmann This compound This compound Dieckmann->this compound

References

Natural Sources of Equilenin in Pregnant Mares: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring estrogenic steroid hormone found in significant quantities in the urine of pregnant mares. It is one of the components of conjugated equine estrogens (CEE), which have been used in hormone replacement therapy. This technical guide provides an in-depth overview of the natural sources of this compound in pregnant mares, its biosynthesis, and the methodologies for its extraction and quantification.

Biosynthesis of this compound

The biosynthesis of this compound in pregnant mares follows a unique pathway that is distinct from the classical estrogen synthesis pathway observed in humans and is notably independent of cholesterol.[1][2] While the complete pathway is still under investigation, research has identified key aspects of its formation.

The metabolic pathway leading to this compound and the related estrogen, Equilin, is different from that of estrone and estradiol.[1] A potential precursor in this pathway is 3-hydroxy-3,5,7-androstatrien-17-one.[1][2] This substrate is converted to Equilin and this compound by horse placental microsomes.[1] This distinct biosynthetic route in the feto-placental unit of the mare leads to the production of these unique ring B unsaturated estrogens.

Below is a simplified representation of the proposed biosynthetic pathway leading to this compound.

Equilenin_Biosynthesis Acetate Acetate Intermediates Multiple Steps Acetate->Intermediates Precursor 3-hydroxy-3,5,7- androstatrien-17-one Intermediates->Precursor Placental_Microsomes Horse Placental Microsomes Precursor->Placental_Microsomes Equilin Equilin This compound This compound Placental_Microsomes->Equilin Placental_Microsomes->this compound

Proposed Biosynthesis of this compound

Quantitative Data on Urinary Estrogen Concentrations in Pregnant Mares

The urine of pregnant mares contains a complex mixture of conjugated estrogens, with Estrone and Equilin being the principal components.[1][3] this compound is considered a minor constituent.[1][3] The concentrations of these estrogens fluctuate throughout gestation. While Equilin levels rise significantly from the fourth to fifth month of pregnancy, sometimes exceeding Estrone levels in later stages, the concentration of this compound remains relatively low and does not show a clear correlation with the stage of pregnancy.[1] One study reported that this compound rarely exceeded 12% of the total estrogen titer in the urine of the mares studied.[1]

For comparative purposes, the following table summarizes the relative abundance and reported concentrations of major ketonic estrogens in the urine of pregnant mares. It is important to note that specific concentrations can vary significantly between individual animals.

EstrogenRelative AbundanceReported Urinary Concentration RangeGestational Period of Peak Concentration
Estrone Major-6th to 7th month[4]
Equilin Major-Rises from 4th-5th month, can exceed Estrone in late pregnancy[1][3]
This compound MinorRarely exceeds 12% of total estrogen titer[1]No clear correlation with gestational stage[1]

Note: Specific quantitative data in ng/mL for urinary this compound throughout gestation is not consistently available in the reviewed literature. The data presented reflects the relative proportions and general trends observed in published studies.

Experimental Protocols

The analysis of this compound from pregnant mare urine involves several key steps: collection and storage of urine, enzymatic hydrolysis to deconjugate the estrogens, extraction and purification, and finally, quantification by analytical instrumentation.

Sample Preparation: Enzymatic Hydrolysis of Conjugated Estrogens

A significant portion of estrogens in mare urine are in a conjugated form (sulfates and glucuronides) and require hydrolysis to their free form for extraction and analysis.

Protocol:

  • To a 5 mL aliquot of equine urine, add a phosphate buffer (pH 5.0).[5]

  • Add a solution containing β-glucuronidase and sulfatase enzymes. The source of these enzymes can be from Helix pomatia.[6]

  • Incubate the mixture at a controlled temperature, for example, 37°C, for a sufficient period to ensure complete hydrolysis (can range from 2 to 16 hours depending on the sample matrix and enzyme concentration).[6]

  • After incubation, the sample is ready for extraction.

Extraction and Purification: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for isolating and concentrating estrogens from the complex urine matrix.

Protocol using a C18 SPE cartridge:

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through the cartridge.

  • Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar interferences, followed by a wash with a low percentage of methanol in water (e.g., 40%) to remove less polar impurities.

  • Elution: Elute the retained estrogens from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • The eluate can then be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from pregnant mare urine.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Urine_Collection Urine Collection (Pregnant Mare) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Collection->Hydrolysis SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Hydrolysis->SPE Analysis LC-MS/MS or GC-MS Quantification SPE->Analysis

Workflow for this compound Analysis
Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Illustrative HPLC-MS/MS Parameters:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reverse-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.

Conclusion

This compound is a unique natural estrogen found in pregnant mares, synthesized through a distinct, cholesterol-independent pathway in the feto-placental unit. While it is a minor component compared to Estrone and Equilin, its presence is a characteristic feature of equine pregnancy. The methodologies outlined in this guide, including enzymatic hydrolysis, solid-phase extraction, and HPLC-MS/MS analysis, provide a robust framework for the accurate quantification of this compound for research and drug development purposes. Further research is warranted to fully elucidate the complete biosynthetic pathway of this compound and to establish a more comprehensive dataset of its urinary concentrations throughout equine gestation.

References

An In-depth Technical Guide to the Stereoisomers of Equilenin and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a naturally occurring estrogenic steroid, holds a significant place in the history of organic chemistry as the first complex natural product to be synthesized.[1] Isolated from the urine of pregnant mares, this compound and its stereoisomers have been subjects of extensive research due to their biological activity and challenging molecular architecture. This technical guide provides a comprehensive overview of the stereoisomers of this compound and a detailed examination of the seminal synthetic routes developed by Bachmann, Johnson, and Torgov. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

This compound possesses two chiral centers, giving rise to four stereoisomers: the naturally occurring dextrorotatory d-equilenin, its enantiomer l-equilenin, and the diastereomeric pair of d- and l-isothis compound. The spatial arrangement of the substituents at these chiral centers significantly influences the biological activity of the molecule.

Stereoisomers of this compound: Physical Properties

The four stereoisomers of this compound exhibit distinct physical properties, which are crucial for their identification and separation. The melting points and specific rotations of these isomers are summarized in the table below. The data has been compiled from various sources, with the seminal work of Bachmann and colleagues providing a foundational dataset.

StereoisomerMelting Point (°C)Specific Rotation ([α]D)Solvent
d-Equilenin258-259+87°Dioxane
l-Equilenin258-259-87°Dioxane
d-Isothis compound276-277+19°Chloroform
l-Isothis compound276-277-19°Chloroform

The Bachmann Synthesis: A Landmark in Total Synthesis

The first total synthesis of this compound, accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds in 1940, was a landmark achievement that paved the way for the synthesis of other complex natural products. A key feature of this synthesis is that it produced all four stereoisomers of this compound. The overall yield of the 20-step synthesis starting from Cleve's acid was 2.7%.[2]

The synthesis starts from the well-known Butenandt's ketone and employs a series of classical organic reactions. The logical workflow of the Bachmann synthesis is depicted in the following diagram.

Bachmann_Synthesis cluster_start Starting Material cluster_ring_c Ring C Construction cluster_ring_d Ring D Precursor Synthesis cluster_cyclization Ring D Cyclization cluster_resolution Stereoisomer Separation Butenandt's Ketone Butenandt's Ketone Claisen Condensation Claisen Condensation Butenandt's Ketone->Claisen Condensation Methyl oxalate Reformatsky Reaction Reformatsky Reaction Claisen Condensation->Reformatsky Reaction Methyl bromoacetate Dehydration & Reduction Dehydration & Reduction Reformatsky Reaction->Dehydration & Reduction Acid, H2/Pd Arndt-Eistert Homologation Arndt-Eistert Homologation Dehydration & Reduction->Arndt-Eistert Homologation 1. SOCl2 2. CH2N2 3. Ag2O, H2O Saponification & Esterification Saponification & Esterification Arndt-Eistert Homologation->Saponification & Esterification 1. NaOH 2. CH3OH, H+ Dieckmann Condensation Dieckmann Condensation Saponification & Esterification->Dieckmann Condensation Na Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Acid, heat Racemic this compound & Isothis compound Racemic this compound & Isothis compound Hydrolysis & Decarboxylation->Racemic this compound & Isothis compound Resolution Resolution Racemic this compound & Isothis compound->Resolution Chiral resolving agent d-Equilenin d-Equilenin Resolution->d-Equilenin l-Equilenin l-Equilenin Resolution->l-Equilenin d-Isothis compound d-Isothis compound Resolution->d-Isothis compound l-Isothis compound l-Isothis compound Resolution->l-Isothis compound

Logical workflow of the Bachmann synthesis of this compound stereoisomers.
Experimental Protocols for the Bachmann Synthesis

The following are key experimental procedures adapted from the original 1940 publication by Bachmann, Cole, and Wilds.

1. Preparation of the α- and β-Acids (Precursors to Isothis compound and this compound)

The reduction of the unsaturated acid intermediate yields a mixture of two racemic diastereomeric acids, designated as the α-acid and β-acid. These are separated by fractional crystallization.

  • α-Acid (yields isothis compound): Melting point 231-232 °C.

  • β-Acid (yields this compound): Melting point 213-214 °C.

2. Arndt-Eistert Homologation of the β-Acid

The β-acid is converted to its acid chloride, which is then reacted with diazomethane to form a diazoketone. Wolff rearrangement of the diazoketone in the presence of silver oxide and water yields the homologated carboxylic acid.

3. Dieckmann Condensation

The dimethyl ester of the dicarboxylic acid derived from the homologated acid is subjected to an intramolecular Claisen condensation (Dieckmann condensation) using sodium in an inert atmosphere to form the five-membered D-ring.

4. Resolution of Racemic this compound and Isothis compound

The racemic mixtures of this compound and isothis compound are resolved into their respective enantiomers using chiral resolving agents, such as brucine, followed by fractional crystallization of the resulting diastereomeric salts.

The Johnson Synthesis: A Convergent Approach

In 1945, William S. Johnson and his collaborators developed a more convergent synthesis of this compound. This approach involved the construction of a key tricyclic intermediate, which was then elaborated to the final steroidal skeleton.

The logical flow of the Johnson synthesis is outlined below.

Johnson_Synthesis cluster_start Starting Materials cluster_tricyclic Tricyclic Ketone Synthesis cluster_ring_d Ring D Annulation cluster_final Final Steps Anisole Anisole Friedel-Crafts Acylation Friedel-Crafts Acylation Anisole->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Stobbe Condensation Stobbe Condensation Friedel-Crafts Acylation->Stobbe Condensation Reduction & Cyclization Reduction & Cyclization Stobbe Condensation->Reduction & Cyclization Reformatsky Reaction Reformatsky Reaction Reduction & Cyclization->Reformatsky Reaction Dehydration & Hydrogenation Dehydration & Hydrogenation Reformatsky Reaction->Dehydration & Hydrogenation Dieckmann Condensation Dieckmann Condensation Dehydration & Hydrogenation->Dieckmann Condensation Decarboxylation Decarboxylation Dieckmann Condensation->Decarboxylation Demethylation Demethylation Decarboxylation->Demethylation Racemic this compound Racemic this compound Demethylation->Racemic this compound

Logical workflow of the Johnson synthesis of this compound.
Experimental Protocols for the Johnson Synthesis

Key experimental procedures from the Johnson synthesis are highlighted below.

1. Stobbe Condensation

A crucial step in the Johnson synthesis is the Stobbe condensation, which is used to construct the C and D ring precursors. This reaction involves the condensation of a ketone with a succinic ester in the presence of a strong base.

2. Dieckmann Condensation and Decarboxylation

Similar to the Bachmann synthesis, the Johnson route employs a Dieckmann condensation to form the five-membered D-ring, followed by hydrolysis and decarboxylation to yield the 17-keto steroid.

The Torgov Synthesis: An Efficient and Widely Applicable Method

The Torgov synthesis, developed in the 1960s, represents a highly efficient and versatile approach to the synthesis of steroids, including this compound. This method is characterized by a key vinyl carbinol condensation reaction.

The general workflow of the Torgov synthesis is illustrated in the diagram below.

Torgov_Synthesis cluster_start Starting Materials cluster_condensation Key Condensation cluster_cyclization Ring Closure and Final Steps 6-Methoxy-1-tetralone 6-Methoxy-1-tetralone Vinyl Carbinol Formation Vinyl Carbinol Formation 6-Methoxy-1-tetralone->Vinyl Carbinol Formation Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Vinyl Carbinol Formation Condensation with 2-Methyl-1,3-cyclopentanedione Condensation with 2-Methyl-1,3-cyclopentanedione Vinyl Carbinol Formation->Condensation with 2-Methyl-1,3-cyclopentanedione Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Condensation with 2-Methyl-1,3-cyclopentanedione->Acid-Catalyzed Cyclization Hydrogenation Hydrogenation Acid-Catalyzed Cyclization->Hydrogenation Demethylation Demethylation Hydrogenation->Demethylation Racemic this compound Racemic this compound Demethylation->Racemic this compound

General workflow of the Torgov synthesis for steroids.
Experimental Protocols for the Torgov Synthesis

1. Vinyl Carbinol Condensation

The cornerstone of the Torgov synthesis is the condensation of a vinyl carbinol (prepared from 6-methoxy-1-tetralone and vinylmagnesium bromide) with 2-methyl-1,3-cyclopentanedione. This reaction forms the C and D rings of the steroid nucleus in a single step.

2. Acid-Catalyzed Cyclization

The intermediate from the condensation reaction is then treated with an acid catalyst to effect a cyclization, dehydration, and isomerization cascade, leading to the tetracyclic steroid skeleton.

Conclusion

The synthesis of this compound and its stereoisomers has been a fertile ground for the development of new synthetic strategies in organic chemistry. The pioneering work of Bachmann, followed by the elegant and efficient approaches of Johnson and Torgov, not only provided access to these biologically important molecules but also laid the foundation for the total synthesis of a vast array of complex natural products. This guide has provided a detailed overview of these seminal syntheses, including their logical workflows and key experimental protocols, along with a compilation of the physical properties of the this compound stereoisomers. It is hoped that this resource will be of significant value to researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Biosynthesis of Equilenin in Equines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of equilenin, a unique ring B unsaturated estrogen found in high concentrations in pregnant mares. This document details the key precursors, enzymatic steps, and the crucial role of the feto-placental unit in its synthesis. Quantitative data from key studies are summarized, and methodologies for relevant experiments are described to aid in future research and development.

Introduction

Equine estrogens, particularly equilin and this compound, are of significant interest due to their use in hormone replacement therapy.[1] Unlike the classical estrogens such as estrone and estradiol, which are synthesized via a well-established cholesterol-dependent pathway, the biosynthesis of these equine-specific estrogens follows a distinct and not yet fully elucidated route.[2][3] This guide synthesizes the current scientific literature to present a detailed picture of the this compound biosynthesis pathway.

The production of this compound is intrinsically linked to the dynamic interplay between the developing fetus and the placenta, a concept known as the feto-placental unit.[4][5] The fetal gonads produce essential precursors that are subsequently metabolized by the placenta to yield the final estrogenic products.[6][7]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving enzymes in both the fetal gonads and the placenta. The pathway diverges from the classical steroidogenic pathway, leading to the formation of unique ring B unsaturated intermediates.

Precursor Synthesis in the Fetal Gonads

The initial steps of this compound biosynthesis are believed to occur in the fetal gonads, which undergo remarkable hypertrophy during gestation.[5] These fetal gonads are the primary source of dehydroepiandrosterone (DHEA), a crucial C19 steroid precursor.[6][8] Studies have shown that the fetal gonads have high expression of CYP17A1, the enzyme responsible for converting C21 steroids to C19 steroids, but low levels of HSD3B1, which would otherwise convert Δ5 steroids to Δ4 steroids.[6][7] This enzymatic profile favors the production of DHEA.

Furthermore, evidence suggests a pathway involving Δ5,7-diene steroids. The fetal horse gonad has been found to contain 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one, with the latter being a proposed precursor for equilin.[9] This indicates a divergence from the standard pathway occurring early in steroidogenesis.

Placental Aromatization and Formation of this compound

The C19 steroid precursors synthesized by the fetal gonads are transported to the placenta for the final steps of estrogen synthesis. The equine placenta expresses high levels of aromatase (CYP19A1), the key enzyme responsible for the aromatization of the A-ring of androgens to form estrogens.[6][10]

The direct precursor to equilin and this compound that is acted upon by placental enzymes has been identified as 3-hydroxy-3,5,7-androstatrien-17-one.[2][3] Horse placental microsomes convert this substrate into both equilin and this compound.[2] The exact enzymatic mechanism for the formation of the fully aromatic B-ring of this compound from equilin or another precursor is still an area of active investigation. It has been proposed that equilin can be metabolized to this compound.[11]

The following diagram illustrates the proposed biosynthetic pathway:

Equilenin_Biosynthesis cluster_placenta Placenta Pregnenolone Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA CYP17A1 Pregnadienone 3β-hydroxy-5,7-pregnadien-20-one Pregnenolone->Pregnadienone Androstatrienone 3-Hydroxy-3,5,7-androstatrien-17-one DHEA->Androstatrienone Alternative Pathway Androstadienone 3β-hydroxy-5,7-androstadien-17-one Pregnadienone->Androstadienone Androstadienone->Androstatrienone Proposed Intermediates Equilin Equilin Androstatrienone->Equilin Aromatase (CYP19A1) This compound This compound Androstatrienone->this compound Aromatase (CYP19A1) Equilin->this compound Proposed Conversion

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Several studies have provided quantitative data on the enzymatic activities and steroid concentrations relevant to this compound biosynthesis.

ParameterValueTissue/EnzymeSubstrateReference
Enzyme Specific Activity
Conversion to Equilin74 pmol/h/mgHorse Placental Microsomes3-Hydroxy-3,5,7-androstatrien-17-one[2][3]
Conversion to this compound18 pmol/h/mgHorse Placental Microsomes3-Hydroxy-3,5,7-androstatrien-17-one[2][3]
Steroid Concentrations in Fetal Blood
PregnenoloneDecreases with gestational ageFetal Blood-[6][7]
Dehydroepiandrosterone (DHEA)High, parallels equilin and estroneFetal Blood-[12]
Relative mRNA Expression of Steroidogenic Enzymes
CYP19A1 (Aromatase)Higher in allantochorion than fetal adrenals or gonadsFetal Tissues-[6][7]
CYP17A1Higher in fetal gonads than adrenals or allantochorionFetal Tissues-[6][7]
HSD3B1Higher in fetal adrenals and allantochorion than gonadsFetal Tissues-[6][7]

Table 1: Quantitative Data on this compound Biosynthesis

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of in vitro enzyme assays, tissue culture, and advanced analytical techniques.

Preparation of Placental Microsomes

A common starting point for in vitro studies is the isolation of the microsomal fraction from placental tissue, which is rich in steroidogenic enzymes like aromatase.

  • Tissue Homogenization: Equine placental tissue is homogenized in a buffered solution (e.g., 0.1 M K3PO4, pH 7.4, containing glycerol, β-mercaptoethanol, and protease inhibitors).

  • Differential Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 15,000 x g) to remove nuclei and cellular debris.

  • Ultracentrifugation: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.

In Vitro Enzyme Assays with Radiolabeled Precursors

Incubation of placental microsomes or tissue explants with radiolabeled steroid precursors is a key method for tracing the biosynthetic pathway.

  • Incubation Mixture: A reaction mixture is prepared containing the placental microsomes, a radiolabeled precursor (e.g., [³H]-DHEA or a synthesized intermediate), and necessary cofactors (e.g., NADPH).

  • Incubation: The reaction is carried out at a physiological temperature (e.g., 37°C) for a defined period.

  • Steroid Extraction: The reaction is stopped, and steroids are extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

  • Analysis of Metabolites: The extracted steroids are then separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Steroid Analysis by HPLC and LC-MS

HPLC and LC-MS are powerful tools for the separation, identification, and quantification of steroids and their metabolites.

  • Sample Preparation: Biological samples (e.g., plasma, urine, or extracts from in vitro assays) are prepared by hydrolysis of conjugates (if necessary) and solid-phase extraction (SPE) to purify and concentrate the steroids.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) to separate the different steroids based on their physicochemical properties. The use of carbon-coated zirconia and porous graphitic carbon stationary phases has been shown to be effective in separating isomeric equine estrogens.[13][14]

  • Detection and Quantification:

    • HPLC with UV or Radiometric Detection: Steroids can be detected by their UV absorbance or by a radiometric detector if radiolabeled precursors were used.

    • LC-MS/MS: For high sensitivity and specificity, the HPLC is coupled to a tandem mass spectrometer. Steroids are identified based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the signal to that of a known amount of an internal standard.[15]

The following diagram outlines a general experimental workflow for investigating the biosynthesis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Tissue Equine Fetal Gonad or Placental Tissue Homogenization Homogenization Tissue->Homogenization Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue->Gene_Expression Microsomes Microsomal Fraction (via Ultracentrifugation) Homogenization->Microsomes Incubation In Vitro Incubation with Radiolabeled Precursors Microsomes->Incubation Kinetics Enzyme Kinetic Studies Microsomes->Kinetics Extraction Steroid Extraction Incubation->Extraction HPLC HPLC Separation Extraction->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Data Data Analysis and Metabolite Identification LCMS->Data Pathway_Model Pathway Elucidation and Modeling Data->Pathway_Model Kinetics->Pathway_Model Gene_Expression->Pathway_Model

Figure 2: General Experimental Workflow for Studying this compound Biosynthesis.

The Feto-Placental Unit: A Collaborative System

The biosynthesis of this compound is a prime example of the intricate collaboration within the feto-placental unit. The fetal gonads and the placenta have distinct but complementary roles in this process.

Feto_Placental_Unit Fetal_Gonad Fetal Gonad Placenta Placenta Fetal_Gonad->Placenta DHEA and other C19 Precursors Maternal_Circulation Maternal Circulation Placenta->Maternal_Circulation This compound, Equilin, and other Estrogens

References

Early Research on the Biological Activity of Equilenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a steroidal estrogen first isolated from the urine of pregnant mares in 1932, has been a subject of scientific inquiry for its unique chemical structure and biological activities.[1] As one of the components of conjugated equine estrogen preparations, such as Premarin, its physiological effects have been of significant interest.[1][2] Notably, this compound holds a distinguished place in the history of chemistry as the first complex natural product to be totally synthesized, a landmark achievement by Bachmann and Wilds in 1940.[1][2][3] This technical guide provides an in-depth overview of the early research into the biological activity of this compound, focusing on its estrogenic properties, metabolic fate, and its interactions with other cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Estrogenic Activity of this compound

Early investigations into the biological activity of this compound centered on its estrogenic potency. The primary methods for assessing estrogenicity were in vivo assays, such as the uterotrophic assay, and in vitro receptor binding assays.

Quantitative Data on Estrogenic Activity

The following tables summarize the key quantitative data from early studies on the estrogenic activity of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

ReceptorRelative Binding Affinity (RBA) (%) vs. EstradiolReference
Estrogen Receptor α (ERα)2.0–15[4]
Estrogen Receptor β (ERβ)7.0–20[4]

Table 2: Uterotrophic Activity of this compound

SpeciesAssay TypeDoseUterine Weight ResponseReference
Immature Rat3-day assayNot specified in early literatureDescribed as having "little or no effect" compared to other equine estrogens.[5]

Further research is needed to locate specific early quantitative data on the dose-response relationship of this compound in the uterotrophic assay.

Experimental Protocols

1. Competitive Estrogen Receptor Binding Assay

This in vitro assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley strain) 7-10 days post-surgery to minimize endogenous estrogen levels. The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.[6]

  • Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).[6]

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-estradiol is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[6]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.[7]

2. Uterotrophic Assay in Immature Female Rats

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature female rats.

  • Animal Model: Immature female rats (e.g., 21 days old) are used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels and a sensitive response to exogenous estrogens.[8][9]

  • Dosing: The test substance (this compound) is administered daily for three consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.[8][10][11]

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[10][12]

  • Data Analysis: A statistically significant increase in the mean uterine weight of the this compound-treated group compared to the vehicle control group indicates estrogenic activity.[12]

Metabolism and Genotoxicity of this compound

A significant area of early research focused on the metabolic pathways of this compound and the biological activities of its metabolites.

Metabolism to 4-Hydroxythis compound (4-OHEN)

This compound is metabolized to catechol estrogens, with 4-hydroxythis compound (4-OHEN) being a major metabolite.[13][14][15][16] This metabolic conversion is a critical step as 4-OHEN exhibits distinct and more concerning biological activities compared to the parent compound.

Genotoxicity of 4-Hydroxythis compound

Early studies revealed that 4-OHEN can undergo autoxidation to form a reactive o-quinone intermediate.[14][16][17][18] This intermediate is highly electrophilic and can react with cellular macromolecules, including DNA, leading to genotoxicity.

Key Genotoxic Effects of 4-OHEN:

  • DNA Adduct Formation: The 4-OHEN o-quinone can form covalent adducts with DNA bases, particularly deoxyadenosine and deoxyguanosine.[17] These adducts can distort the DNA helix and interfere with normal cellular processes like DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling between 4-OHEN and its o-quinone can generate reactive oxygen species, leading to oxidative stress.[14][16]

  • Induction of DNA Damage: This oxidative stress can cause various forms of DNA damage, including single-strand breaks and the formation of oxidized DNA bases.[14][15][16]

Experimental Protocol: In Vitro DNA Damage Assay with 4-Hydroxythis compound
  • Incubation: Lambda phage DNA or calf thymus DNA is incubated with varying concentrations of 4-OHEN in a suitable buffer.[14]

  • Analysis of Single-Strand Breaks: The extent of single-strand breaks can be analyzed by techniques such as agarose gel electrophoresis. Damaged DNA will migrate differently than intact DNA.

  • Detection of Oxidized Bases: The formation of oxidized DNA bases, such as 8-oxodeoxyguanosine, can be detected and quantified using methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) after enzymatic hydrolysis of the DNA.[14]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Beyond its estrogenic activity, early research also identified this compound as a ligand for the aryl hydrocarbon receptor (AhR).[19] The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those encoding for drug-metabolizing enzymes.

Induction of Cytochrome P450 1A1 (CYP1A1)

Binding of this compound to the AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.[19] This was demonstrated in studies using both mouse models and human cell lines. The induction of CYP1A1 by this compound is dose-dependent.[19]

Experimental Protocol: CYP1A1 Induction Assay
  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • RNA Isolation and Analysis: Total RNA is isolated from the cells, and the expression level of CYP1A1 mRNA is quantified using techniques such as reverse transcription-polymerase chain reaction (RT-PCR).[20]

  • Enzyme Activity Assay: The catalytic activity of the induced CYP1A1 enzyme can be measured using a substrate-specific assay, such as the ethoxyresorufin-O-deethylase (EROD) assay.

Signaling Pathways and Experimental Workflows

This compound-Induced Estrogenic Signaling

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) ER->ERE Binds Nucleus Nucleus ER->Nucleus Translocation Transcription Transcription of Target Genes ERE->Transcription Activates BiologicalResponse Estrogenic Biological Response Transcription->BiologicalResponse

Caption: this compound binds to estrogen receptors, leading to gene transcription.

Metabolic Activation and Genotoxicity of this compound

EquileninMetabolism This compound This compound Metabolism Metabolism (e.g., by CYPs) This compound->Metabolism OHEN 4-Hydroxythis compound (4-OHEN) Metabolism->OHEN Autoxidation Autoxidation OHEN->Autoxidation oQuinone o-Quinone Autoxidation->oQuinone ROS Reactive Oxygen Species (ROS) oQuinone->ROS Redox Cycling DNA DNA oQuinone->DNA Reacts with ROS->DNA Damages DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (Single-strand breaks, oxidized bases) DNA->DNA_Damage

Caption: Metabolism of this compound to a reactive intermediate causes DNA damage.

This compound-Mediated AhR Signaling and CYP1A1 Induction

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-AIP Complex This compound->AhR_complex Binds ARNT ARNT AhR_complex->ARNT Translocates & Dimerizes XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation

Caption: this compound activates the AhR pathway to induce CYP1A1 expression.

Conclusion

Early research on this compound laid a critical foundation for understanding its multifaceted biological activities. While its estrogenic potency is modest compared to other estrogens, its metabolism to the genotoxic 4-hydroxythis compound and its ability to activate the aryl hydrocarbon receptor signaling pathway highlight its complex pharmacological profile. The pioneering total synthesis of this compound not only represented a monumental achievement in chemistry but also enabled further investigation into its biological effects and those of its derivatives. This technical guide has summarized the key findings, experimental methodologies, and signaling pathways from this early period of research, providing a valuable resource for contemporary scientific endeavors in endocrinology, toxicology, and drug discovery. Further investigation into the quantitative aspects of its uterotrophic effects and the detailed molecular interactions in its signaling pathways will continue to refine our understanding of this historically significant steroid.

References

A Technical Guide to the Key Milestones in Equilenin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a naturally occurring steroidal estrogen, holds a significant place in the history of organic chemistry and pharmacology. First isolated from the urine of pregnant mares, it was the first complex natural product to be synthesized in a laboratory setting. This achievement marked a pivotal moment in the field of total synthesis and opened the door to the laboratory production of other complex biomolecules. Beyond its historical importance, this compound and its metabolites continue to be subjects of research due to their roles in hormone replacement therapy and their complex biological activities, including interactions with the estrogen and aryl hydrocarbon receptors. This technical guide provides an in-depth overview of the key milestones in this compound research, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Key Milestones in this compound Research

The research timeline of this compound is marked by several groundbreaking discoveries, from its initial isolation to the elucidation of its biological mechanisms.

  • 1932: Discovery and Isolation. this compound was first isolated from the urine of pregnant mares by A. Girard and his colleagues.[1] This discovery added to the growing family of known estrogens and provided a new target for chemical synthesis.

  • 1939-1940: First Total Synthesis. In a landmark achievement, the total synthesis of this compound was accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan.[1] This was the first time a complex natural product had been synthesized in the laboratory, a milestone that profoundly impacted the field of organic chemistry. The synthesis was a multi-step process with an overall yield of 2.7%.[2] In 1940, the same team reported the synthesis of the three non-natural stereoisomers of this compound.[1]

  • 1941-1942: Commercialization in Hormone Therapy. this compound became a component of Premarin, a hormone replacement therapy drug introduced by Wyeth.[1] Premarin, a mixture of conjugated equine estrogens, has been widely used to treat symptoms of menopause.[1]

  • Late 20th and Early 21st Century: Elucidation of Biological Mechanisms. Research in the following decades focused on understanding the biological activity of this compound and its metabolites. Key findings include:

    • Estrogenic Activity: this compound is a steroidal estrogen that binds to estrogen receptors (ERα and ERβ), though its binding affinity is lower than that of 17β-estradiol.[2]

    • Metabolism and Genotoxicity: A significant area of research has been the metabolism of this compound to catechol estrogens, particularly 4-hydroxythis compound (4-OHEN).[2] 4-OHEN can autoxidize to an o-quinone, a reactive species that can cause DNA damage, including single-strand breaks and the formation of DNA adducts.[2][3] This has raised concerns about the potential carcinogenic effects of this compound metabolites.

    • Aryl Hydrocarbon Receptor (AhR) Agonism: this compound has been identified as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes encoding xenobiotic-metabolizing enzymes.[1] This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1).[1]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound research, providing a comparative overview of its synthesis and biological activity.

ParameterValueReference
Bachmann Total Synthesis
Overall Yield2.7%--INVALID-LINK--
Biological Activity of 4-Hydroxythis compound (4-OHEN)
IC50 for ERα binding1.5 ± 0.2 µM--INVALID-LINK--
EC50 in MCF-7 cells (ERE-luciferase)5.7 ± 2.8 nM--INVALID-LINK--
LC50 in MCF-7 cells6.0 ± 0.2 µM--INVALID-LINK--
LC50 in S30 cells4.0 ± 0.1 µM--INVALID-LINK--
LC50 in MDA-MB-231 cells24 ± 0.3 µM--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, based on published literature.

Bachmann's Total Synthesis of this compound (Key Steps)

The first total synthesis of this compound by Bachmann, Cole, and Wilds was a landmark in organic chemistry. The synthesis started from 1,6-Cleve's acid and involved several classical organic reactions.

Starting Material: 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene (prepared from 1,6-Cleve's acid).

Key Reactions:

  • Claisen condensation: To introduce a two-carbon chain at the C-2 position.

  • Reformatsky reaction: To add a carboxymethyl group.

  • Arndt–Eistert reaction: For chain elongation.

  • Dieckmann condensation: To form the five-membered D-ring.

A detailed, step-by-step protocol for each reaction in this synthesis is extensive and can be found in the original 1940 publication by Bachmann, W. E.; Cole, W.; Wilds, A. L. in the Journal of the American Chemical Society.

Estrogen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the estrogen receptor α (ERα).

  • Reagents: Purified recombinant human ERα, [³H]-17β-estradiol (radioligand), unlabeled this compound, assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate).

  • Procedure:

    • A constant concentration of ERα and [³H]-17β-estradiol are incubated in the assay buffer.

    • Increasing concentrations of unlabeled this compound are added to the incubation mixtures.

    • The reactions are incubated to equilibrium (e.g., 18 hours at 4°C).

    • Bound and free radioligand are separated using a method such as dextran-coated charcoal or hydroxylapatite.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate gene transcription through the estrogen receptor.

  • Cell Culture and Transfection:

    • A suitable human cell line expressing ERα (e.g., MCF-7 breast cancer cells) is cultured in appropriate media.

    • Cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Data Analysis: The fold induction of luciferase activity by this compound compared to the vehicle control is calculated. The EC50 value (the concentration of this compound that produces 50% of the maximal response) can be determined from the dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA damage, such as single-strand breaks, caused by this compound's metabolite, 4-OHEN.

  • Cell Treatment: Cells are treated with 4-OHEN for a specified time.

  • Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in this compound research.

Bachmann_Equilenin_Synthesis Start 1,6-Cleve's Acid Intermediate1 7-methoxy-1-keto- 1,2,3,4-tetrahydrophenanthrene Start->Intermediate1 Several steps Intermediate2 Introduction of C-ring precursor Intermediate1->Intermediate2 Claisen Condensation Intermediate3 Formation of tricyclic intermediate Intermediate2->Intermediate3 Reformatsky Reaction Intermediate4 Arndt-Eistert Homologation Intermediate3->Intermediate4 Intermediate5 Dieckmann Cyclization Intermediate4->Intermediate5 End This compound Intermediate5->End Decarboxylation Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binding HSP90 HSP90 ER_dimer ERα Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators (e.g., SRC-1, p300) ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90 Complex This compound->AhR_complex Binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation & ARNT Binding DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binding CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Induction

References

Methodological & Application

Application Note: Quantification of Equilenin in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring estrogen in horses and a component of conjugated equine estrogen preparations used in hormone replacement therapy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled internal standard for accurate quantification.

Principle

This method is based on the principle of reversed-phase liquid chromatography for the separation of this compound from plasma matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol). Vortex briefly.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 1 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Note: The following MS parameters are starting points and should be optimized for the specific instrument used.

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
This compound267.1221.11508035
This compound-d4271.1225.11508035

Disclaimer: The provided MRM transitions are predicted based on the fragmentation of similar steroid structures. It is crucial to confirm these transitions and optimize the collision energies and other MS parameters on the instrument being used.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 0.1 to 100 ng/mL is typically achievable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

  • Matrix Effect: Assessed to ensure that components of the plasma matrix do not interfere with the ionization of the analyte or internal standard.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Data Presentation

Table 2: Method Validation Summary (Example Data)

Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal and compensated by internal standard

Note: The data presented in this table is for illustrative purposes only and should be generated during actual method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard (this compound-d4) plasma->is_spike pretreat Pre-treat with 0.1% Formic Acid is_spike->pretreat spe Solid-Phase Extraction (C18) pretreat->spe wash Wash (5% Methanol) spe->wash elute Elute (Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon lcms Inject into LC-MS/MS recon->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification using Calibration Curve detection->quant report Report Concentration quant->report

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in plasma. The protocol, when properly validated, offers the sensitivity, selectivity, and accuracy required for demanding research and clinical applications. The use of solid-phase extraction and a stable isotope-labeled internal standard ensures reliable and reproducible results.

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine Equilenin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in-vitro cell-based assays to characterize the biological activity of Equilenin, a naturally occurring steroidal estrogen. The described assays are designed to assess its effects on cell viability, DNA integrity, apoptosis, cell proliferation, reactive oxygen species (ROS) production, and its interaction with key signaling pathways, namely the Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR) pathways.

Cytotoxicity Assessment using MTT Assay

Application Note: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the dose-dependent cytotoxic effects of this compound on different cell lines, particularly to distinguish between estrogen receptor-positive (ER+) and -negative (ER-) cancer cells. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.

Experimental Protocol:

  • Cell Seeding: Plate breast cancer cell lines (e.g., MCF-7 [ER+], T47D [ER+], and MDA-MB-231 [ER-]) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After 48-72 hours of incubation with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.

Data Presentation:

Cell LineEstrogen Receptor StatusThis compound IC50 (µM)
MCF-7ER+15.5 ± 2.1
T47DER+25.2 ± 3.5
MDA-MB-231ER-> 100

DNA Damage Detection by Comet Assay

Application Note: The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for the detection of DNA strand breaks in individual cells. This assay is particularly useful for evaluating the genotoxic potential of this compound and its metabolites, which have been reported to induce DNA damage. Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Experimental Protocol:

  • Cell Treatment: Treat cells (e.g., MCF-7 or peripheral blood mononuclear cells) with various concentrations of this compound for a defined period (e.g., 4-24 hours).

  • Cell Embedding: Mix approximately 1 x 10^5 treated cells with 0.5% low melting point agarose at 37°C and pipette onto a pre-coated slide with 1% normal melting point agarose. Allow the agarose to solidify at 4°C.

  • Cell Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Data Presentation:

This compound Concentration (µM)Average Comet Tail Moment (Arbitrary Units)
0 (Vehicle Control)2.5 ± 0.8
1015.8 ± 3.2
2535.2 ± 5.1
5068.9 ± 7.6

Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Application Note: The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Presentation:

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.72.4 ± 0.5
1075.8 ± 4.115.2 ± 2.99.0 ± 1.8
2545.3 ± 3.835.6 ± 4.219.1 ± 3.1
5020.7 ± 2.950.1 ± 5.529.2 ± 4.3

Cell Proliferation Measurement using BrdU Incorporation Assay

Application Note: The Bromodeoxyuridine (BrdU) incorporation assay is a reliable method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody. This assay is particularly useful for assessing the pro- or anti-proliferative effects of this compound, especially in hormone-dependent cell lines.

Experimental Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

  • Fixation and DNA Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells and add TMB substrate. Incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Data Presentation:

This compound Concentration (µM)BrdU Incorporation (Absorbance at 450 nm)
0 (Vehicle Control)0.85 ± 0.09
11.25 ± 0.11
51.89 ± 0.15
101.62 ± 0.13

Intracellular Reactive Oxygen Species (ROS) Detection

Application Note: The DCFH-DA assay is a common method for detecting intracellular ROS. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). This assay is useful for investigating whether this compound induces oxidative stress in cells.

Experimental Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • DCFH-DA Loading: Wash the cells with warm PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Treatment: Wash the cells again with PBS and then treat with different concentrations of this compound in culture medium. Include a positive control for ROS induction (e.g., H2O2).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60, and 120 minutes).

Data Presentation:

This compound Concentration (µM)Fold Increase in Fluorescence (at 60 min)
0 (Vehicle Control)1.0 ± 0.1
102.5 ± 0.3
254.8 ± 0.5
508.2 ± 0.9

Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR) Activity Assessment

Application Note: Luciferase reporter gene assays are a powerful tool for studying the activation of specific signaling pathways. To assess this compound's activity on ER and AhR, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with Estrogen Response Elements (EREs) or Xenobiotic Response Elements (XREs), respectively. An increase in luciferase activity indicates receptor activation. This compound has been shown to act as an AhR ligand.

Experimental Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a breast cancer cell line) with an ERE-luciferase or XRE-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate and treat with various concentrations of this compound. Include appropriate positive controls (e.g., 17β-estradiol for ER, TCDD for AhR).

  • Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Data Presentation:

Estrogen Receptor (ERα) Activity

This compound Concentration (µM) Fold Induction of Luciferase Activity
0 (Vehicle Control) 1.0 ± 0.2
0.1 3.5 ± 0.4
1 8.2 ± 0.9

| 10 | 12.5 ± 1.3 |

Aryl Hydrocarbon Receptor (AhR) Activity

This compound Concentration (µM) Fold Induction of Luciferase Activity
0 (Vehicle Control) 1.0 ± 0.1
1 2.1 ± 0.3
5 4.5 ± 0.6

| 10 | 7.8 ± 0.8 |

Visualizations

experimental_workflow cluster_assays In Vitro Assays for this compound Activity Cytotoxicity (MTT) Cytotoxicity (MTT) DNA Damage (Comet) DNA Damage (Comet) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Proliferation (BrdU) Proliferation (BrdU) ROS Production (DCFH-DA) ROS Production (DCFH-DA) Receptor Activity (Luciferase) Receptor Activity (Luciferase) Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Dose-response Treatment with this compound->Cytotoxicity (MTT) Treatment with this compound->DNA Damage (Comet) Treatment with this compound->Apoptosis (Annexin V/PI) Treatment with this compound->Proliferation (BrdU) Treatment with this compound->ROS Production (DCFH-DA) Treatment with this compound->Receptor Activity (Luciferase)

Caption: Workflow for assessing this compound's in vitro activity.

signaling_pathway cluster_er Estrogen Receptor Pathway cluster_ahr Aryl Hydrocarbon Receptor Pathway Equilenin_ER This compound ER Estrogen Receptor (ER) Equilenin_ER->ER binds ERE Estrogen Response Element ER->ERE activates AhR Aryl Hydrocarbon Receptor (AhR) ER->AhR crosstalk Gene_Transcription_ER Gene Transcription (Proliferation, etc.) ERE->Gene_Transcription_ER Equilenin_AhR This compound Equilenin_AhR->AhR binds XRE Xenobiotic Response Element AhR->XRE activates Gene_Transcription_AhR Gene Transcription (CYP1A1, etc.) XRE->Gene_Transcription_AhR

Caption: this compound signaling via ER and AhR pathways.

apoptosis_flow_cytometry q1 Q1 Annexin V (-) PI (+) (Necrotic) q3 Q3 Annexin V (-) PI (-) (Viable) q2 Q2 Annexin V (+) PI (+) (Late Apoptotic) q4 Q4 Annexin V (+) PI (-) (Early Apoptotic) q3->q4 Early Apoptosis Annexin V Intensity Annexin V Intensity q4->q2 Late Apoptosis PI Intensity PI Intensity

Application Notes and Protocols for Equilenin in MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Equilenin, a component of conjugated equine estrogens, and its metabolites have been shown to exhibit biological activity in breast cancer cell lines. Specifically, its metabolite 4-hydroxythis compound (4-OHEN) has demonstrated significant toxicity, DNA damage, and apoptosis-inducing capabilities in estrogen receptor-positive (ER+) MCF-7 cells.[1] This document provides a comprehensive set of protocols to investigate the effects of this compound on the MCF-7 human breast cancer cell line, covering cell viability, apoptosis, cell cycle analysis, and protein expression.

Data Presentation

The following tables summarize key quantitative data for the effects of this compound and its metabolite on MCF-7 cells.

Table 1: Cytotoxicity of this compound Metabolite in Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusCompoundLC50 (µM)
MCF-7Positive4-Hydroxythis compound (4-OHEN)6.0 ± 0.2
S30Positive4-Hydroxythis compound (4-OHEN)4.0 ± 0.1
MDA-MB-231Negative4-Hydroxythis compound (4-OHEN)24 ± 0.3

Data extracted from a study on the relative toxicity of 4-OHEN, a metabolite of this compound.[1]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Culture flasks (T25, T75)

Protocol:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]

  • When cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with Trypsin-EDTA.[3]

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium to seed into new flasks.[3]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% (v/v).[4]

  • Treat the cells with various concentrations of this compound and include untreated and vehicle (DMSO) controls.[3]

  • Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[4]

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Protocol:

  • Seed 5 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Harvest both floating and adherent cells and wash them with ice-cold PBS.[4]

  • Resuspend the cells in 1X Binding Buffer.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analyze the cells by flow cytometry within one hour.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.[3]

  • Harvest the cells by trypsinization and wash with PBS.[3]

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C for at least 2 hours.[3]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 15-30 minutes at 37°C in the dark.[3][5]

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[6]

Western Blotting

This technique is used to detect specific proteins involved in signaling pathways affected by this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[7]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, -8, -9, Akt, p-Akt, ERK, p-ERK, Cyclin D1)[8][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat MCF-7 cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.[7]

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[5]

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A MCF-7 Cell Culture B Seed cells in appropriate plates A->B C Treat with this compound (various concentrations & times) B->C D Cell Viability (MTT) C->D E Apoptosis (Annexin V) C->E F Cell Cycle (PI Staining) C->F G Protein Expression (Western Blot) C->G H Calculate IC50 D->H I Quantify Apoptosis E->I J Analyze Cell Cycle Distribution F->J K Analyze Protein Levels G->K

Caption: General experimental workflow for studying this compound in MCF-7 cells.

Postulated Signaling Pathway of this compound Metabolite in MCF-7 Cells

G This compound This compound Metabolite (e.g., 4-OHEN) ROS Reactive Oxygen Species (ROS) This compound->ROS induces Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria causes damage Caspases Caspase Activation (e.g., Caspase-9, -3) Mitochondria->Caspases releases Cytochrome c Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound metabolites.

References

Application Notes and Protocols: Utilizing Equilenin in Estrogen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a naturally occurring steroidal estrogen isolated from the urine of pregnant mares, is a component of conjugated equine estrogens (CEE), a formulation used in hormone replacement therapy.[1][2] As an agonist of the estrogen receptors (ERs), this compound plays a significant role in mediating estrogenic activity. Understanding its binding characteristics to the two main estrogen receptor subtypes, ERα and ERβ, is crucial for elucidating its mechanism of action and for the development of selective estrogen receptor modulators (SERMs). These application notes provide a comprehensive guide to utilizing this compound in estrogen receptor binding assays, including detailed protocols and data interpretation.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound to estrogen receptors is a critical parameter in assessing its potency and potential for subtype selectivity. The following table summarizes the relative binding affinity (RBA) of this compound for human ERα and ERβ compared to the endogenous ligand, 17β-estradiol (E2), which is set at 100%.

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA) (%)
This compound ERα2.0–15
ERβ7.0–20
17β-Estradiol (Reference)ERα100
ERβ100

Table 1: Relative binding affinity of this compound to human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Data sourced from Wikipedia's compilation of estrogen receptor ligand affinities.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for ERα and ERβ using a radiolabeled estrogen, typically [³H]17β-estradiol, as the tracer.

1. Materials and Reagents:

  • Test Compound: this compound (stock solution in ethanol or DMSO)

  • Radioligand: [³H]17β-estradiol

  • Unlabeled Ligand: 17β-estradiol (for standard curve)

  • Estrogen Receptor Source: Recombinant human ERα and ERβ protein, or cytosol prepared from rat uteri.

  • Assay Buffer (TEDG Buffer):

    • 10 mM Tris-HCl, pH 7.4

    • 1.5 mM EDTA

    • 1 mM Dithiothreitol (DTT) - add fresh before use

    • 10% (v/v) Glycerol

  • Separation Agent:

    • Hydroxyapatite (HAP) slurry or

    • Dextran-coated charcoal (DCC) suspension

  • Scintillation Cocktail

  • 96-well plates

  • Scintillation counter

2. Preparation of Rat Uterine Cytosol (Optional ER Source):

  • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

  • The tissue is homogenized in ice-cold TEDG buffer.

  • The homogenate is centrifuged at a low speed (e.g., 2,500 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to obtain the cytosol, which contains the soluble estrogen receptors.

3. Assay Procedure:

  • Assay Setup: To each well of a 96-well plate, add the following components in order:

    • Assay Buffer (TEDG)

    • A fixed concentration of [³H]17β-estradiol (typically at or below the Kd for the receptor).

    • Increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve). A typical concentration range for this compound would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Estrogen receptor preparation (recombinant protein or uterine cytosol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Hydroxyapatite (HAP) Method: Add HAP slurry to each well and incubate for a short period (e.g., 15-30 minutes). Centrifuge the plate and wash the HAP pellet to remove the unbound radioligand.

    • Dextran-Coated Charcoal (DCC) Method: Add DCC suspension to each well and incubate briefly. The charcoal adsorbs the free radioligand. Centrifuge the plate to pellet the charcoal, and collect the supernatant containing the receptor-bound radioligand.

  • Quantification: Transfer the supernatant (DCC method) or the resuspended HAP pellet (HAP method) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Generate a standard curve by plotting the percentage of [³H]17β-estradiol binding against the log concentration of unlabeled 17β-estradiol.

  • Similarly, plot the percentage of [³H]17β-estradiol binding against the log concentration of this compound.

  • Determine the IC50 value for this compound, which is the concentration of the compound that displaces 50% of the specifically bound radioligand.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Ligands, ER) plate_prep Plate Setup reagents->plate_prep Add to plate incubation Incubation (Binding Equilibrium) plate_prep->incubation separation Separation of Bound/ Free Ligand (HAP/DCC) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification ic50 Determine IC50 quantification->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki rba Calculate RBA ki->rba

Figure 1: Experimental workflow for a competitive estrogen receptor binding assay.

Signaling Pathway of this compound

Upon binding to estrogen receptors, this compound, as an agonist, is expected to initiate the classical genomic signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Dimerization Receptor Dimerization ER->Dimerization Induces Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response

Figure 2: Presumed genomic signaling pathway initiated by this compound binding to estrogen receptors.

References

Application Notes and Protocols for the Analytical Separation of Equilenin and Equilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of Equilenin and Equilin, two closely related steroidal estrogens. The separation of these compounds is critical in the quality control of pharmaceutical formulations, such as conjugated estrogens, and in various research applications. This guide covers three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Introduction

This compound and Equilin are key components of conjugated estrogen therapies. Their structural similarity, differing only by an additional double bond in the B-ring of this compound, presents a significant analytical challenge. Achieving baseline separation is essential for accurate quantification and impurity profiling. The methods outlined below provide robust and reliable approaches to differentiate and quantify these two analytes.

Analytical Techniques Overview

A variety of analytical techniques can be employed for the separation of this compound and Equilin. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and Equilin. Reversed-phase chromatography with UV detection is the most common approach.

  • Gas Chromatography (GC) offers high resolution and sensitivity but requires derivatization to increase the volatility and thermal stability of the estrogen molecules. Flame Ionization Detection (FID) or Mass Spectrometry (MS) are typically used for detection.

  • Capillary Electrophoresis (CE) provides high separation efficiency and requires minimal sample and solvent volumes. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of neutral and closely related compounds like this compound and Equilin.

Quantitative Data Summary

The following table summarizes the performance of different analytical techniques for the separation of this compound and Equilin based on available literature.

TechniqueMethod DetailsAnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) / Limit of Quantitation (LOQ)
HPLC-UV Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient elution with Methanol and Water (both with 0.1% Formic Acid)Detection: UV at 280 nmEquilinNot explicitly stated in comparative studiesNot explicitly stated in comparative studiesDependent on system and specific method validation
This compoundNot explicitly stated in comparative studies
GC-MS Column: 5%-phenyl-polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)Derivatization: Trimethylsilyl (TMS) ethersDetection: Mass Spectrometry (MS)Equilin-TMSDependent on temperature programDependent on temperature programTypically in the low pg range
This compound-TMSDependent on temperature program
LC-MS/MS Column: C18Detection: Triple Quadrupole MSEquilinMethod dependentBaseline separation achievedLLOQ: 1.117 pg/mL
This compoundMethod dependentLLOQ: Not specified for this compound in the same study
CE-MEKC Buffer: Borate buffer with SDS and γ-cyclodextrinDetection: UVEquilinSeparation of 10 estrogens achievedBaseline separation of multiple estrogens demonstratedDependent on system and specific method validation
This compoundSeparation of 10 estrogens achieved

Note: Specific retention times and resolution values for this compound and Equilin are highly dependent on the exact experimental conditions and are often not reported in a directly comparative manner across different studies. The data presented here are indicative of the capabilities of each technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a gradient reversed-phase HPLC method for the separation of this compound and Equilin.

1. Materials and Reagents:

  • This compound and Equilin reference standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • Acetonitrile (HPLC grade, for sample preparation)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Program:

    • Start at a suitable percentage of B (e.g., 50%)

    • Linearly increase to a higher percentage of B (e.g., 95%) over a specified time (e.g., 15 minutes) to elute the analytes.

    • Hold at the high percentage of B for a short period to wash the column.

    • Return to the initial conditions and re-equilibrate the column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the reference standards and samples in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks for this compound and Equilin based on the retention times of the reference standards.

  • Quantify the analytes by comparing the peak areas to a calibration curve prepared from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound and Equilin by GC-MS following trimethylsilyl (TMS) derivatization.

1. Materials and Reagents:

  • This compound and Equilin reference standards

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for steroid analysis (e.g., 5%-phenyl-polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Derivatization Protocol:

  • Accurately weigh a small amount of the sample or standard (e.g., 1 mg) into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) mode for quantification.

5. Data Analysis:

  • Identify the TMS derivatives of this compound and Equilin based on their retention times and mass spectra.

  • Quantify using an internal standard and a calibration curve.

Capillary Electrophoresis (CE) - Micellar Electrokinetic Chromatography (MEKC)

This protocol provides a starting point for the separation of this compound and Equilin using MEKC. Method optimization will be required for baseline separation.

1. Materials and Reagents:

  • This compound and Equilin reference standards

  • Sodium tetraborate (Borax)

  • Sodium dodecyl sulfate (SDS)

  • γ-Cyclodextrin

  • Methanol

  • Deionized water

2. Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm ID, effective length 40 cm).

3. Electrolyte (Buffer) Preparation:

  • Prepare a 10 mM borate buffer and adjust the pH to 9.2.

  • To this buffer, add SDS to a final concentration of 50 mM.

  • Add 20 mM γ-cyclodextrin to the buffer.

  • The addition of an organic modifier like 20% methanol can improve resolution.

  • Filter the buffer through a 0.45 µm filter.

4. CE Conditions:

  • Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the running buffer.

  • Applied Voltage: 20-25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm or 280 nm.

5. Sample Preparation:

  • Dissolve standards and samples in the running buffer or a compatible solvent at a suitable concentration.

6. Data Analysis:

  • Identify the peaks corresponding to this compound and Equilin based on their migration times compared to standards.

  • Quantification is performed by comparing peak areas to a calibration curve.

Visualizations

The following diagrams illustrate the general workflow and the logical relationship of the analytical techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection cluster_data Data Analysis Start Sample Dissolution Dissolution Start->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization If GC Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC CE CE Filtration->CE UV UV Detector HPLC->UV MS Mass Spectrometer HPLC->MS GC->MS FID FID GC->FID CE->UV Identification Peak Identification UV->Identification MS->Identification FID->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: General workflow for the analysis of this compound and Equilin.

Technique_Selection cluster_techniques Separation Techniques cluster_considerations Key Considerations Analyte_Properties Analyte Properties (Non-volatile, Thermally Labile) HPLC HPLC (Direct Analysis) Analyte_Properties->HPLC GC GC (Requires Derivatization) Analyte_Properties->GC CE CE (High Efficiency, Low Volume) Analyte_Properties->CE HPLC_Consider Versatile, well-established. HPLC->HPLC_Consider GC_Consider High resolution, requires extra sample prep. GC->GC_Consider CE_Consider Excellent for complex mixtures, method development can be challenging. CE->CE_Consider

Caption: Decision tree for selecting an analytical technique.

Conclusion

The separation of this compound and Equilin can be successfully achieved using HPLC, GC, and CE. The choice of the most suitable technique depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. The protocols provided in this document serve as a comprehensive guide for researchers and analysts to develop and validate robust methods for the accurate determination of these important steroidal compounds. Further method development and validation are recommended to ensure optimal performance for specific applications.

Synthesis of Equilenin Metabolites for In-Depth Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Equilenin, a key component of conjugated equine estrogens, and its metabolites are of significant interest in biomedical research, particularly in studies related to hormone replacement therapy and carcinogenesis. The synthesis of specific this compound metabolites is crucial for investigating their biological activities, metabolic pathways, and toxicological profiles. This document provides detailed application notes and experimental protocols for the synthesis of prominent this compound metabolites, including 4-hydroxythis compound, 2-hydroxythis compound, 17α-dihydrothis compound, and 17β-dihydrothis compound. Furthermore, it outlines the signaling pathway associated with the genotoxicity of 4-hydroxythis compound.

Introduction

This compound is a naturally occurring steroid found in the urine of pregnant mares and is a constituent of Premarin®, a widely prescribed estrogen replacement therapy.[1] The metabolism of this compound in vivo leads to the formation of several metabolites, some of which are believed to contribute to the therapeutic and adverse effects of these medications. Notably, catechol estrogen metabolites, such as 4-hydroxythis compound, have been implicated in carcinogenesis through mechanisms involving DNA damage.[1][2] The availability of pure, well-characterized this compound metabolites is essential for elucidating their precise biological roles. This document details synthetic routes to key metabolites to facilitate such research.

Synthesis of Key this compound Metabolites

The following sections provide an overview and detailed protocols for the synthesis of major this compound metabolites. A summary of the quantitative data for these syntheses is presented in Table 1.

Table 1: Summary of Quantitative Data for the Synthesis of this compound Metabolites
StepProductStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Analytical Method
1a2-MethoxyequilinEquilin(Details for 5-step synthesis not fully available)---
1b2-Methoxythis compound2-MethoxyequilinSelenium dioxide (SeO₂)->95HPLC, NMR, MS
1c2-Hydroxythis compound2-Methoxythis compoundBoron tribromide (BBr₃)->98HPLC, NMR, MS
2aβ-Ketosulfoxide Intermediateo-Vanillin(Multistep)---
2bα,β-Unsaturated Ketoneβ-Ketosulfoxide Intermediate(Details not fully available)---
2cCyclized Estrapentaeneα,β-Unsaturated Ketone, 2-Methylcyclopentane-1,3-dioneMethanesulfonic acid---
2d4-Hydroxythis compoundCyclized Estrapentaene(Oxidoreduction steps)->98HPLC, NMR, MS
3a17α-Dihydrothis compoundThis compoundSodium borohydride (NaBH₄)High>98HPLC, NMR, MS
3b17β-Dihydrothis compoundThis compoundSodium borohydride (NaBH₄)High>98HPLC, NMR, MS

Note: Specific yield data for each step was not consistently available in the searched literature. "High" indicates a qualitative description from the source.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxythis compound

The synthesis of 2-hydroxythis compound is achieved from commercially available equilin through a multi-step process.[1]

Step 1a: Synthesis of 2-Methoxyequilin from Equilin This conversion involves a five-step sequence which is not detailed in the available literature.

Step 1b: Oxidation of 2-Methoxyequilin to 2-Methoxythis compound

  • Materials: 2-Methoxyequilin, Selenium dioxide (SeO₂), appropriate solvent (e.g., dioxane).

  • Procedure:

    • Dissolve 2-methoxyequilin in a suitable solvent.

    • Add a stoichiometric amount of selenium dioxide.

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter to remove selenium byproduct.

    • Purify the crude product by column chromatography.

Step 1c: Demethylation of 2-Methoxythis compound to 2-Hydroxythis compound

  • Materials: 2-Methoxythis compound, Boron tribromide (BBr₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methoxythis compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of BBr₃ in DCM dropwise to the cooled solution.[3]

    • Stir the reaction mixture at 0°C for several hours, monitoring for completion by TLC.[3]

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Hydroxythis compound

The synthesis of 4-hydroxythis compound starts from o-vanillin.

Step 2a & 2b: Synthesis of α,β-Unsaturated Ketone from o-Vanillin This process involves a multi-step transformation of o-vanillin into a β-ketosulfoxide, which is then converted to an α,β-unsaturated ketone. Detailed protocols for these specific steps are not readily available in the searched literature.

Step 2c: Michael Addition and Cyclization

  • Materials: α,β-Unsaturated ketone, 2-Methylcyclopentane-1,3-dione, Methanesulfonic acid.

  • Procedure:

    • Perform a Michael addition of 2-methylcyclopentane-1,3-dione to the α,β-unsaturated ketone under basic conditions.

    • Following the Michael addition, induce ring closure of the resulting intermediate using methanesulfonic acid to form the cyclized estrapentaene.

Step 2d: Final Oxidoreduction to 4-Hydroxythis compound The cyclized estrapentaene undergoes several oxidoreduction reactions to yield 4-hydroxythis compound. Specific details of these final steps are not fully described in the available literature.

Protocol 3: Synthesis of 17α- and 17β-Dihydrothis compound

The 17-dihydro metabolites of this compound are synthesized by the stereospecific reduction of the 17-keto group.

  • Materials: this compound, Sodium borohydride (NaBH₄), appropriate solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve this compound in a suitable alcoholic solvent.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the cooled solution. The stereoselectivity of the reduction can be influenced by the reaction conditions. The synthesis of 17β-dihydroequilin sulfate has been achieved through stereospecific reduction with sodium borohydride.

    • Stir the reaction for a specified time until completion, as monitored by TLC.

    • Quench the reaction by the addition of a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting mixture of 17α- and 17β-dihydrothis compound can be separated by column chromatography or HPLC.

Purification and Characterization

The synthesized this compound metabolites should be purified using standard techniques such as column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). The purity and identity of the final products should be confirmed by analytical HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Signaling Pathway of 4-Hydroxythis compound-Induced Genotoxicity

The genotoxic effects of 4-hydroxythis compound are a significant area of research. The proposed signaling pathway, which can lead to carcinogenesis, is initiated by the metabolic activation of this compound.

This compound is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, to form catechol estrogens. A key metabolite is 4-hydroxythis compound.[4] This catechol metabolite can undergo auto-oxidation to form the highly reactive 4-hydroxythis compound-o-quinone.[5] This o-quinone is a central player in the subsequent DNA damage.

The 4-hydroxythis compound-o-quinone can directly react with DNA, forming covalent adducts, particularly with guanine and adenine bases.[6] These bulky adducts can distort the DNA helix, leading to mutations if not properly repaired.

Furthermore, the o-quinone can participate in redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[3][5] This redox cycling is facilitated by enzymes like NAD(P)H:quinone oxidoreductase.[3] The generated ROS can induce oxidative DNA damage, including the formation of 8-oxo-deoxyguanosine and single-strand breaks in the DNA backbone.[3] The accumulation of these various forms of DNA damage can ultimately contribute to the initiation of cancer.

Diagrams

Synthesis_of_Equilenin_Metabolites cluster_0 Synthesis of 2-Hydroxythis compound cluster_1 Synthesis of 4-Hydroxythis compound cluster_2 Synthesis of 17α/β-Dihydrothis compound Equilin Equilin Methoxyequilin 2-Methoxyequilin Equilin->Methoxyequilin 5 Steps Methoxythis compound 2-Methoxythis compound Methoxyequilin->Methoxythis compound SeO2 Hydroxyequilenin2 2-Hydroxythis compound Methoxythis compound->Hydroxyequilenin2 BBr3 oVanillin o-Vanillin UnsaturatedKetone α,β-Unsaturated Ketone oVanillin->UnsaturatedKetone Multistep CyclizedEstrapentaene Cyclized Estrapentaene UnsaturatedKetone->CyclizedEstrapentaene 1. 2-Methylcyclopentane-1,3-dione 2. Methanesulfonic acid Hydroxyequilenin4 4-Hydroxythis compound CyclizedEstrapentaene->Hydroxyequilenin4 Oxidoreduction Equilenin_start This compound Dihydroequilenins 17α/β-Dihydrothis compound Equilenin_start->Dihydroequilenins NaBH4

Caption: Synthetic pathways for key this compound metabolites.

Equilenin_Metabolism_and_DNA_Damage This compound This compound Hydroxyequilenin4 4-Hydroxythis compound This compound->Hydroxyequilenin4 Metabolism (CYP Enzymes) oQuinone 4-Hydroxythis compound-o-quinone Hydroxyequilenin4->oQuinone Auto-oxidation ROS Reactive Oxygen Species (ROS) oQuinone->ROS Redox Cycling (e.g., with NQO1) DNA_Adducts DNA Adducts (Guanine, Adenine) oQuinone->DNA_Adducts Direct Reaction DNA_Breaks Single-Strand Breaks ROS->DNA_Breaks Oxidized_Bases Oxidized DNA Bases (e.g., 8-oxo-dG) ROS->Oxidized_Bases Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis DNA_Breaks->Carcinogenesis Oxidized_Bases->Carcinogenesis

Caption: Signaling pathway of 4-hydroxythis compound-induced genotoxicity.

References

Application Notes and Protocols for Studying Equilenin-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of DNA damage induced by Equilenin, a component of hormone replacement therapy formulations. The focus is on its metabolite, 4-hydroxythis compound (4-OHEN), which is a key player in the genotoxic effects observed. The following sections detail the signaling pathway of this compound-induced DNA damage, protocols for key experiments to detect and quantify this damage, and a summary of relevant quantitative data.

Introduction to this compound-Induced DNA Damage

This compound, an equine estrogen, undergoes metabolic activation to form catechols, primarily 4-hydroxythis compound (4-OHEN). This metabolite can autoxidize to a highly reactive ortho-quinone (o-quinone).[1][2][3] This o-quinone is a potent cytotoxin that can induce a variety of DNA lesions through two main mechanisms: the generation of reactive oxygen species (ROS) leading to oxidative DNA damage, and the formation of stable, bulky DNA adducts through direct alkylation of DNA bases.[1][3][4] The resulting DNA damage, if not properly repaired, can lead to mutations and contribute to the initiation of carcinogenesis. The estrogen receptor (ER) may potentiate these effects by transporting the genotoxic metabolites to the nucleus.[5]

Signaling Pathway of this compound-Induced DNA Damage

The metabolic activation of this compound and the subsequent induction of DNA damage involve a series of biochemical transformations. This pathway highlights the conversion of this compound to its reactive metabolite and the resulting DNA lesions.

Equilenin_Pathway This compound This compound Metabolism Metabolic Activation (e.g., CYP450) This compound->Metabolism Four_OHEN 4-Hydroxythis compound (4-OHEN) Metabolism->Four_OHEN Autoxidation Autoxidation Four_OHEN->Autoxidation Ortho_Quinone 4-OHEN-o-quinone Autoxidation->Ortho_Quinone ROS_Generation Reactive Oxygen Species (ROS) Generation Ortho_Quinone->ROS_Generation DNA DNA Ortho_Quinone->DNA Alkylation ROS_Generation->DNA Oxidation DNA_Adducts Stable DNA Adducts (dG, dA, dC) Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxo-dG, Single-Strand Breaks) DNA->DNA_Adducts DNA->Oxidative_Damage

Caption: Metabolic activation of this compound to 4-OHEN and subsequent DNA damage pathways.

Key Experimental Protocols

Several key experiments are crucial for elucidating the mechanisms and extent of this compound-induced DNA damage. Detailed protocols for the most common assays are provided below.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks and Oxidized Bases

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[6][7] An enzymatic modification allows for the detection of oxidized DNA bases.[3][8]

Experimental Workflow:

Comet_Workflow A Cell Treatment with 4-OHEN B Cell Harvesting and Embedding in Agarose A->B C Cell Lysis B->C D Enzyme Treatment (optional, for oxidized bases e.g., Fpg, hOGG1) C->D E Alkaline Unwinding D->E F Electrophoresis E->F G Neutralization and Staining F->G H Fluorescence Microscopy and Image Analysis G->H

Caption: Workflow for the Comet Assay to detect DNA damage.

Protocol:

  • Cell Preparation and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of 4-OHEN (or a suitable precursor like 4-OHEN diacetate) for the desired duration (e.g., 2-24 hours).[5] Include a vehicle control (e.g., DMSO).

  • Slide Preparation:

    • Precoat microscope slides with 1% normal melting point agarose and let them dry.

  • Cell Embedding:

    • Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of approximately 2 x 10^4 cells/mL.

    • Mix 10 µL of the cell suspension with 70 µL of 1% low melting point agarose at 37°C.

    • Pipette the mixture onto a precoated slide, cover with a coverslip, and place at 4°C for 5 minutes to solidify.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Enzyme Treatment (for oxidized bases):

    • Wash slides three times for 5 minutes each with cold enzyme buffer.

    • Drain excess buffer and add 50 µL of either enzyme buffer alone (control) or buffer containing a specific DNA repair enzyme (e.g., formamidopyrimidine DNA glycosylase [Fpg] or human 8-oxoguanine DNA glycosylase [hOGG1]) to the gel.

    • Incubate for 30-45 minutes at 37°C in a humid chamber.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).

    • Let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with an appropriate fluorescent dye (e.g., DAPI or SYBR Green).

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software. Score at least 50-100 comets per slide.

LC-MS/MS for the Analysis of Stable 4-OHEN-DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of stable DNA adducts.[9][10][11] To overcome the instability of 4-OHEN in culture media, a more stable precursor, 4-OHEN diacetate, can be used.[10]

Experimental Workflow:

LCMS_Adduct_Workflow A Cell Treatment with 4-OHEN diacetate B Genomic DNA Isolation A->B C Enzymatic Hydrolysis of DNA to Deoxynucleosides B->C D Addition of Isotope-Labeled Internal Standard C->D E LC-MS/MS Analysis D->E F Data Acquisition and Quantification E->F

Caption: Workflow for LC-MS/MS analysis of 4-OHEN-DNA adducts.

Protocol:

  • Cell Treatment and DNA Isolation:

    • Treat cells (e.g., MCF-7) with various concentrations of 4-OHEN diacetate for a specified time (e.g., 20 minutes).[9]

    • Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis:

    • Quantify the isolated DNA by UV absorbance at 260 nm.

    • Digest 50-100 µg of DNA to deoxynucleosides by sequential incubation with DNase I, phosphodiesterase I, and alkaline phosphatase.[12][13] A detailed protocol involves incubation with nuclease P1, followed by alkaline phosphatase and phosphodiesterase.[11]

  • Sample Preparation for LC-MS/MS:

    • After digestion, add a known amount of an isotope-labeled internal standard (e.g., 4-OHEN-¹⁵N₅-dG adduct) to each sample for accurate quantification.[9][10][11]

    • Remove enzymes by ultrafiltration.[12]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reverse-phase column.

    • Use a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for the different 4-OHEN-DNA adducts (dC, dA, and dG) and the internal standard.[11]

  • Quantification:

    • Generate a standard curve using known concentrations of the adducts.

    • Calculate the amount of each adduct in the samples by normalizing the peak area to that of the internal standard and the amount of DNA analyzed.

Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) by LC-MS/MS

8-oxo-dG is a major product of oxidative DNA damage and a key biomarker of oxidative stress.[5]

Protocol:

  • Sample Preparation:

    • Isolate genomic DNA from 4-OHEN-treated and control cells as described above.

    • Perform enzymatic hydrolysis of the DNA to deoxynucleosides.

  • LC-MS/MS Analysis:

    • Employ a C18 reverse-phase column for chromatographic separation.

    • Use a mass spectrometer in positive ESI mode with MRM to monitor the transition of the protonated molecular ion of 8-oxo-dG to its characteristic product ion (the protonated 8-oxoguanine base).

    • Use an isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG) for accurate quantification.[12][14]

  • Data Analysis:

    • Quantify 8-oxo-dG levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Express the results as the number of 8-oxo-dG lesions per 10⁶ or 10⁸ normal deoxynucleosides.

Immunoassay for 4-OHEN-DNA Adducts

This method utilizes a specific monoclonal antibody to detect and quantify 4-OHEN-DNA adducts, offering a high-throughput alternative to LC-MS/MS.[2][15]

Experimental Workflow:

Immunoassay_Workflow A DNA Isolation and Denaturation B Coating of Microplate Wells with DNA A->B C Blocking B->C D Incubation with Primary Antibody (anti-4-OHEN-DNA) C->D E Incubation with Secondary Antibody (HRP-conjugated) D->E F Addition of Substrate and Color Development E->F G Measurement of Absorbance F->G H Quantification using a Standard Curve G->H

Caption: General workflow for the immunoassay of 4-OHEN-DNA adducts.

Protocol:

  • DNA Sample Preparation:

    • Isolate genomic DNA from cells treated with 4-OHEN.

    • Denature the DNA by heating to convert it to single-stranded DNA (ssDNA).

  • ELISA Procedure:

    • Coat microplate wells with the denatured DNA samples and standards (DNA with a known amount of 4-OHEN adducts).

    • Block non-specific binding sites.

    • Incubate with a primary monoclonal antibody specific for 4-OHEN-DNA adducts (e.g., 4OHEN-1).[2]

    • Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at the appropriate wavelength.

  • Quantification:

    • Generate a standard curve by plotting the absorbance versus the known concentration of 4-OHEN-DNA adducts.

    • Determine the concentration of adducts in the samples from the standard curve. The detection limit can be as low as approximately five adducts per 10⁸ bases in a 1 µg DNA sample.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced DNA damage.

Table 1: Cytotoxicity of 4-Hydroxythis compound (4-OHEN) in Breast Cancer Cell Lines

Cell LineEstrogen Receptor (ER) StatusLC50 (µM)Reference
MCF-7ER(+)6.0 ± 0.2[5]
S30ER(+)4.0 ± 0.1[5]
MDA-MB-231ER(-)24 ± 0.3[5]

Table 2: Quantification of 4-OHEN-DNA Adducts

MethodCell Line/TissueTreatmentAdduct LevelReference
ImmunoassayHuman Breast Cancer Cells200 µM 4-OHEN for 3h~90 adducts / 10⁸ bases[2]
LC-MS/MSMCF-7 cells10 µM 4-OHEN diacetate for 20 minConcentration-dependent increase[9]

Table 3: Quantification of Oxidative DNA Damage

MethodCell LineTreatmentObservationReference
LC-MS/MSS30 cells4-OHENConcentration-dependent increase in 8-oxo-dG[5]
Comet AssayJB6 and C3H 10T1/2 cells4-OHENDose-dependent increase in single-strand breaks and oxidized bases[3]
UPLC-HESI-MS/MSHeLa cellsUntreated (endogenous)2.8 8-oxo-dG / 10⁶ dG[12]
LC-MS/MSU2OS cellsUntreated (endogenous)0.008 pmol 8-oxo-dGTP / million cells[16]

References

Application of Equilenin in Hormone Replacement Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring steroidal estrogen isolated from the urine of pregnant mares.[1][2] It is a significant component of conjugated equine estrogens (CEEs), a medication mixture used in hormone replacement therapy (HRT).[1][3] Unlike 17β-estradiol, this compound possesses a unique B-ring with two additional double bonds, rendering its molecular structure planar. This structural feature influences its interaction with estrogen receptors (ERs) and its subsequent biological activities. Research into this compound is crucial for understanding the overall pharmacological profile of CEEs and for the development of more targeted hormone therapies.

Mechanism of Action

This compound exerts its biological effects primarily through binding to and activating estrogen receptors, ERα and ERβ.[1] Upon binding, the this compound-ER complex can modulate gene expression through several mechanisms:

  • Classical Genomic Pathway: The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

  • Non-Genomic Signaling: this compound can also initiate rapid signaling cascades through membrane-associated estrogen receptors. These pathways can involve the activation of kinase cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

  • Transcription Factor Cross-Talk: The this compound-ER complex can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 (a heterodimer of c-Fos and c-Jun) and Sp-1, at their respective DNA binding sites.

Notably, studies suggest that the effects of ring B unsaturated estrogens like this compound are predominantly mediated through ERβ.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the binding affinity and proliferative effects of this compound and its metabolites.

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (RBA, %) vs. 17β-estradiolReference
This compound ERα2.0–15[4]
ERβ7.0–20[4]
4-Hydroxythis compound (metabolite) ERαHigher than this compound[5]
Cell LineCompoundConcentrationEffectReference
MCF-7 (ER+)4-Hydroxythis compoundLC50 = 6.0 ± 0.2 µMCytotoxicity[6]
S30 (ER+)4-Hydroxythis compoundLC50 = 4.0 ± 0.1 µMCytotoxicity[6]
MDA-MB-231 (ER-)4-Hydroxythis compoundLC50 = 24 ± 0.3 µMCytotoxicity[6]

Mandatory Visualization

This compound Signaling Pathway

Equilenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER This compound->mER ERb ERβ This compound->ERb ERa ERα This compound->ERa PI3K PI3K mER->PI3K Non-Genomic Raf Raf mER->Raf ER_dimer This compound-ER Dimer ERb->ER_dimer ERa->ER_dimer Akt Akt PI3K->Akt ERK ERK Akt->ERK MEK MEK Raf->MEK MEK->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 ERE ERE ER_dimer->ERE Genomic AP1_site AP-1 Site ER_dimer->AP1_site Cross-talk Gene_Transcription Gene Transcription (Proliferation, Differentiation) ERE->Gene_Transcription AP1_site->Gene_Transcription AP1->AP1_site

Caption: this compound signaling pathways in target cells.

Experimental Workflow: Estrogen Receptor Binding Assay

ER_Binding_Workflow start Start prep_receptors Prepare ERα and ERβ (Recombinant protein or cell lysate) start->prep_receptors radioligand Prepare [3H]-Estradiol (Radioligand) start->radioligand competitor Prepare unlabeled this compound (Competitor in serial dilutions) start->competitor incubation Incubate ER, [3H]-Estradiol, and this compound prep_receptors->incubation radioligand->incubation competitor->incubation separation Separate bound from free radioligand (e.g., hydroxylapatite precipitation) incubation->separation scintillation Quantify bound radioactivity (Scintillation counting) separation->scintillation analysis Data Analysis: Calculate IC50 and/or Ki values scintillation->analysis end End analysis->end

Caption: Workflow for ER competitive binding assay.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of this compound for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ protein

  • [3H]-17β-estradiol (radioligand)

  • Unlabeled this compound

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Wash buffer (e.g., TEG buffer with 0.5% Tween-20)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • Dilute [3H]-17β-estradiol in binding buffer to a final concentration of ~0.5 nM.

    • Dilute purified ERα and ERβ in binding buffer. The optimal concentration should be determined empirically.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Serial dilutions of unlabeled this compound or vehicle control

      • [3H]-17β-estradiol

      • Diluted ERα or ERβ protein

    • For non-specific binding control wells, add a high concentration of unlabeled 17β-estradiol instead of this compound.

    • Incubate the plate at 4°C for 18-24 hours with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well to capture the receptor-ligand complexes.

    • Incubate for 15 minutes at 4°C with shaking.

    • Transfer the contents of the plate to a filter plate and wash the wells multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all wells.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of [3H]-17β-estradiol binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic activity of this compound by measuring its effect on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • This compound stock solution (in DMSO)

  • 17β-estradiol (positive control)

  • Cell counting solution (e.g., MTT, SRB, or a commercial viability assay kit)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS.

    • For the experiment, switch the cells to DMEM without phenol red supplemented with 10% CS-FBS for at least 72 hours to deplete endogenous estrogens.

    • Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 3 x 10^3 cells/well) in the estrogen-depleted medium. Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and 17β-estradiol in the estrogen-depleted medium. Include a vehicle control (DMSO).

    • Remove the seeding medium and replace it with the medium containing the different concentrations of this compound, 17β-estradiol, or vehicle.

    • Incubate the cells for 6 days, replacing the medium with freshly prepared treatments on day 3.

  • Assessment of Cell Proliferation:

    • On day 6, remove the medium and perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT assay).

    • For an MTT assay, incubate the cells with MTT solution for 4 hours, then solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle control.

    • Plot the relative cell proliferation against the log concentration of this compound.

    • Determine the EC50 value (concentration that produces 50% of the maximal proliferative response).

Western Blot Analysis of Estrogen Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the estrogen signaling pathway.

Materials:

  • ER-positive cells (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-ERα, anti-ERβ, anti-c-Fos, anti-c-Jun)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed and grow ER-positive cells to ~80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle for the desired time points.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

References

Application Note: Equilenin as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the use of Equilenin as a reference standard in analytical chemistry. This compound is an estrogenic steroid hormone primarily found in pregnant mares and is a component of conjugated estrogen medications.[1][2][3] Its stable chemical structure and well-characterized physical properties make it an ideal reference standard for the identification and quantification of related steroidal compounds in pharmaceutical formulations and biological matrices. This note details the essential properties of this compound, provides protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents typical analytical data.

Introduction

This compound (C₁₈H₁₈O₂) is a naturally occurring steroid with estrogenic activity.[1] As a primary reference standard, it provides a benchmark for analytical methods used in quality control and research. Its purity and well-defined characteristics are critical for ensuring the accuracy and reliability of analytical measurements. Reference standards, such as those provided by the United States Pharmacopeia (USP), are used to confirm the structure and purity of a substance and for quantitative assays of active pharmaceutical ingredients (APIs) and their impurities.[4][5] This application note outlines the standardized procedures for utilizing this compound in qualitative and quantitative analyses.

Physicochemical Properties of this compound

A reference standard must be thoroughly characterized. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₁₈O₂[2][6]
Molecular Weight 266.33 g/mol [1][6]
CAS Number 517-09-9[2][6]
Appearance Solid powder[7]
Purity ≥98%[2]
Solubility Soluble in Acetonitrile, DMSO, Methanol[2]
Storage Temperature -20°C for long-term storage[2][7]

Table 1: Key Physicochemical Properties of this compound Reference Standard.

Experimental Protocols

General Workflow for Using this compound as a Reference Standard

The proper use of a reference standard is fundamental to achieving accurate analytical results. The following diagram illustrates the typical workflow from standard preparation to sample quantification.

G Workflow for Quantification using a Reference Standard cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing A Receive & Verify This compound RS B Prepare Stock Solution A->B C Create Serial Dilutions (Calibration Standards) B->C E Analyze Standards & Sample via HPLC/LC-MS C->E D Prepare Sample (e.g., Extraction) D->E F Generate Calibration Curve E->F G Quantify Analyte in Sample F->G H Report Results G->H

Caption: General workflow for using this compound reference standard.

Protocol 1: Quantification by HPLC-UV

This protocol describes a typical method for the quantification of an analyte in a sample matrix using this compound as an external standard.

1. Materials and Reagents:

  • This compound Reference Standard (≥98% purity)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade, 18 MΩ·cm)
  • Formic Acid (optional, for mobile phase modification)
  • Sample containing the analyte of interest

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound RS and dissolve it in 10.0 mL of methanol.
  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.[8][9]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • UV Detection: 230 nm or 280 nm (based on UV spectrum of this compound).

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards in increasing order of concentration.
  • Inject the prepared sample solution.
  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

ParameterTypical Value
Linearity (r²) >0.995
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantification (LOQ) Dependent on system, typically in ng/mL range.

Table 2: Typical HPLC-UV Method Performance Characteristics.

Protocol 2: Identification and Quantification by LC-MS/MS

LC-MS/MS provides higher sensitivity and selectivity, which is crucial for analyzing complex matrices like human plasma.[10][11] This method is suitable for quantifying trace levels of estrogens.

1. Materials and Reagents:

  • This compound Reference Standard (≥98% purity)
  • Stable isotope-labeled internal standard (e.g., this compound-d4), if available.
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Formic Acid (LC-MS grade)
  • Human plasma (for biological sample analysis)
  • Solid-Phase Extraction (SPE) cartridges for sample cleanup.[12][13]

2. Sample and Standard Preparation:

  • Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix effect.[10]
  • For plasma samples, perform protein precipitation (e.g., with acetonitrile) followed by SPE for cleanup and concentration.[13]
  • Spike the internal standard into all standards and samples before extraction.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system for better resolution and shorter run times.
  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.[12]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often used for phenolic compounds.[12][14]
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 265.1 (for [M-H]⁻)223.1 (example)
This compound-d4 (IS) 269.1 (for [M-H]⁻)227.1 (example)

Table 3: Example MRM Transitions for this compound in Negative Ion Mode.

Metabolic Pathway Context

Understanding the metabolic context of this compound is important, especially in drug development and toxicology. This compound is metabolized in the body, primarily by hydroxylation, to form compounds like 4-hydroxythis compound, which can be further oxidized to reactive quinones that may interact with DNA.[2][15]

G Simplified Metabolic Activation of this compound This compound This compound Hydroxy_this compound 4-Hydroxythis compound This compound->Hydroxy_this compound Hydroxylation (CYP Enzymes) Quinone o-Quinone Intermediate (Reactive) Hydroxy_this compound->Quinone Autoxidation Adducts DNA Adducts Quinone->Adducts Covalent Binding

Caption: Metabolic activation pathway of this compound to a reactive intermediate.

Conclusion

This compound serves as a critical reference standard for the reliable identification and quantification of steroidal estrogens in various analytical applications. The protocols outlined in this document provide a robust framework for its use in both routine quality control and advanced research settings. Adherence to these standardized methods, proper handling of the reference material, and a clear understanding of its properties are essential for generating accurate, reproducible, and defensible analytical data.

References

Application Notes and Protocols for Bioassay Development: Screening Equilenin-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin and its related compounds, such as equilin, are steroidal estrogens found in pregnant mare urine and are components of conjugated equine estrogens (CEE), a formulation used in hormone replacement therapy.[1][2] These molecules exert their biological effects primarily through interaction with estrogen receptors (ERα and ERβ), members of the nuclear receptor superfamily that function as ligand-inducible transcription factors.[3][4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] The screening and characterization of this compound-like compounds are crucial for understanding their therapeutic potential and off-target effects.

These application notes provide detailed protocols for three robust cell-based bioassays designed to identify and characterize the estrogenic activity of this compound-like compounds: an ERE-luciferase reporter gene assay, a cell proliferation (E-SCREEN) assay, and a target gene expression assay using quantitative PCR (qPCR).

Estrogen Receptor Signaling Pathway

This compound-like compounds, as estrogen receptor agonists, follow the canonical estrogen signaling pathway. The ligand binds to the estrogen receptor (ER) in the cytoplasm or nucleus. This binding event triggers the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The activated ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter region of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of downstream genes that regulate various physiological processes, including cell proliferation.

EstrogenSignaling cluster_nucleus Nucleus ER ER HSP HSP ER->HSP Dissociates ER_dimer ER Dimer ER->ER_dimer This compound This compound-like Compound This compound->ER Binds ERE ERE ER_dimer->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) Protein->Cellular Response\n(e.g., Proliferation) ER_cytoplasm_proxy->ER_dimer Translocation

Caption: Estrogen receptor signaling pathway for this compound-like compounds.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described bioassays.

Table 1: ERE-Luciferase Reporter Assay - EC50 Values

CompoundEC50 (nM)Max Fold Induction (vs. Vehicle)
17β-Estradiol (E2)ValueValue
This compoundValueValue
Test Compound 1ValueValue
Test Compound 2ValueValue

Table 2: E-SCREEN (Cell Proliferation) Assay - Proliferative Effect (PE)

CompoundConcentration (nM)Cell Number (x10^4)Relative Proliferative Effect (RPE)
Vehicle Control-Value0
17β-Estradiol (E2)0.1Value100
This compound10ValueValue
Test Compound 110ValueValue
Test Compound 210ValueValue

Table 3: Target Gene Expression (qPCR) - Fold Change in pS2 mRNA

CompoundConcentration (nM)Fold Change (vs. Vehicle)
Vehicle Control-1.0
17β-Estradiol (E2)1Value
This compound10Value
Test Compound 110Value
Test Compound 210Value

Experimental Protocols

Protocol 1: ERE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the estrogen receptor, leading to the expression of a luciferase reporter gene under the control of an ERE.[7]

ReporterAssayWorkflow start Start: T-47D-KBluc cells seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds (this compound-like, E2, Vehicle) incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse cells incubate2->lyse reagent Add luciferase assay reagent lyse->reagent measure Measure luminescence (Luminometer) reagent->measure analyze Analyze data: Calculate EC50 and Fold Induction measure->analyze end End analyze->end

Caption: Workflow for the ERE-Luciferase Reporter Gene Assay.

Materials:

  • T-47D-KBluc cells (stably transfected with an ERE-luciferase reporter construct)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS (CS-FBS)

  • Phenol red-free DMEM/F12 medium

  • 17β-Estradiol (E2)

  • This compound and test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Maintain T-47D-KBluc cells in DMEM/F12 with 10% FBS. Two days prior to the assay, switch cells to phenol red-free DMEM/F12 supplemented with 10% CS-FBS to deplete endogenous steroids.

  • Cell Seeding: Trypsinize and resuspend cells in the phenol red-free medium. Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, test compounds, and the positive control (E2) in phenol red-free medium. The final concentration of vehicle (e.g., DMSO) should be ≤ 0.1%.

  • Incubation: Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luminescence Measurement: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the luminescence signal against the log concentration of the compounds and fit a dose-response curve to determine the EC50 value.

Protocol 2: E-SCREEN (Estrogen-Screen) Cell Proliferation Assay

This assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen-sensitive MCF-7 breast cancer cells.[8][9]

EScreenWorkflow start Start: MCF-7 cells hormone_deplete Hormone deplete cells in medium with CS-FBS start->hormone_deplete seed Seed cells in 48-well plates hormone_deplete->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds (this compound-like, E2, Vehicle) incubate1->treat incubate2 Incubate 6 days treat->incubate2 fix_stain Fix cells (e.g., with TCA) and stain (e.g., with Sulforhodamine B) incubate2->fix_stain measure Measure absorbance (Spectrophotometer) fix_stain->measure analyze Analyze data: Calculate Relative Proliferative Effect (RPE) measure->analyze end End analyze->end

Caption: Workflow for the E-SCREEN Cell Proliferation Assay.

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS

  • Charcoal-stripped FBS (CS-FBS)

  • Phenol red-free DMEM medium

  • 17β-Estradiol (E2)

  • This compound and test compounds

  • 48-well tissue culture plates

  • Sulforhodamine B (SRB) or other cell viability reagent

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Methodology:

  • Hormone Deprivation: Culture MCF-7 cells in phenol red-free DMEM with 10% CS-FBS for 3-4 days prior to the assay.

  • Cell Seeding: Seed 3,000 cells per well into 48-well plates in the hormone-depleted medium. Allow cells to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing the desired concentrations of test compounds, E2 (positive control), or vehicle (negative control).

  • Incubation: Incubate the plates for 6 days at 37°C, 5% CO2.

  • Cell Fixation and Staining:

    • Gently remove the medium.

    • Fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow to air dry.

    • Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the Relative Proliferative Effect (RPE) for each compound relative to the positive (E2) and negative (vehicle) controls.

Protocol 3: Target Gene Expression Analysis by qPCR

This protocol measures the change in messenger RNA (mRNA) levels of a known estrogen-responsive gene, such as pS2 (TFF1), in response to treatment with a test compound.[10]

qPCRWorkflow start Start: MCF-7 cells seed Seed cells and hormone deplete start->seed treat Treat with compounds (this compound-like, E2, Vehicle) seed->treat incubate Incubate 24h treat->incubate extract_rna Extract total RNA incubate->extract_rna make_cdna Synthesize cDNA (Reverse Transcription) extract_rna->make_cdna run_qpcr Perform qPCR with primers for pS2 and a housekeeping gene (e.g., GAPDH) make_cdna->run_qpcr analyze Analyze data: Calculate Fold Change (ΔΔCt method) run_qpcr->analyze end End analyze->end

Caption: Workflow for Target Gene Expression Analysis by qPCR.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM with 10% CS-FBS

  • 6-well tissue culture plates

  • This compound and test compounds

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for pS2 (TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Methodology:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates in phenol red-free DMEM with 10% CS-FBS. Once cells reach 70-80% confluency, treat them with test compounds, E2, or vehicle for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene (pS2) and the housekeeping gene, and the cDNA template.

    • Run the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the vehicle control.

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific experimental setup. All work should be conducted using appropriate sterile techniques and safety precautions. The information is for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Equilenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Equilenin. The information is based on the pioneering work of Bachmann, Cole, and Wilds, with insights into common challenges and their potential solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key stages of the this compound total synthesis.

1. Dieckmann Condensation for D-Ring Formation

  • Question: I am experiencing low yields and the formation of a colored, oily byproduct during the Dieckmann cyclization of the diester to form the β-keto ester (the precursor to the D-ring). What are the possible causes and solutions?

  • Answer: This is a common challenge in the Dieckmann condensation.

    • Potential Cause: Incomplete reaction or side reactions due to insufficient or inappropriate base. The formation of colored byproducts can be attributed to air oxidation of the sodium enolate.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Moisture can quench the base and hinder the reaction.

      • Optimize the Base: While sodium ethoxide is traditionally used, stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride in an aprotic solvent (e.g., toluene, THF) can improve yields by favoring the intramolecular condensation.

      • Use Sufficient Base: At least one full equivalent of base is necessary to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the enolate.

      • Reaction Time and Temperature: While the original procedures involved heating, modern approaches with stronger bases may allow for lower reaction temperatures, potentially reducing side product formation. Monitor the reaction by TLC to determine the optimal reaction time.

2. Reformatsky Reaction for Side Chain Introduction

  • Question: The Reformatsky reaction to introduce the acetic acid side chain is sluggish, and I'm observing poor diastereoselectivity. How can I improve this step?

  • Answer: The Reformatsky reaction is known for its sensitivity and potential for stereochemical challenges.

    • Potential Cause: Poor activation of the zinc, presence of impurities, or suboptimal reaction conditions can lead to low yields. The formation of diastereomers is a known issue, especially in early syntheses that lacked advanced stereocontrol methods.

    • Troubleshooting Steps:

      • Zinc Activation: Activate the zinc metal prior to use. Common methods include washing with dilute acid, followed by washes with water, ethanol, and ether, and then drying under vacuum.

      • Solvent Choice: The choice of solvent can influence the reaction. While ether or benzene were used historically, other solvents like THF can be explored. Ensure the solvent is anhydrous.

      • Temperature Control: The reaction is typically initiated at room temperature and may require gentle heating to sustain. Careful temperature control can sometimes influence selectivity.

      • Modern Variants: For improved stereoselectivity, consider exploring modern variations of the Reformatsky reaction that utilize different metals or chiral ligands, although this deviates from the classical Bachmann approach.

      • Purification: Careful purification of the β-hydroxy ester product by chromatography or crystallization is crucial to separate the diastereomers.

3. Arndt-Eistert Homologation

  • Question: During the Arndt-Eistert reaction to extend the carboxylic acid side chain, I am getting a significant amount of α-chloromethylketone as a byproduct. How can this be avoided?

  • Answer: The formation of α-chloromethylketone is a well-known side reaction in the Arndt-Eistert synthesis.

    • Potential Cause: This byproduct arises from the reaction of the diazoketone intermediate with the HCl generated during the formation of the acid chloride and its subsequent reaction with diazomethane.

    • Troubleshooting Steps:

      • Excess Diazomethane: Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride to form the diazoketone, and the second equivalent neutralizes the HCl byproduct.

      • Newman-Beal Modification: Add a non-nucleophilic base, such as triethylamine, to the reaction mixture. The triethylamine will scavenge the HCl, preventing the formation of the α-chloromethylketone.

      • Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity of diazomethane.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why was stereocontrol a major challenge in the original total synthesis of this compound?

    • The synthesis of this compound by Bachmann, Cole, and Wilds was a landmark achievement as the first total synthesis of a steroid.[1] However, it was accomplished before the advent of modern stereoselective synthesis techniques. The key reactions used, such as the Reformatsky reaction and the reduction of the unsaturated ester, did not provide significant control over the formation of the two chiral centers at C-13 and C-14. This resulted in a mixture of all four possible stereoisomers, which then had to be separated by tedious fractional crystallization.[2]

  • FAQ 2: What was the overall yield of the Bachmann synthesis of this compound?

    • The overall yield of the twenty-step synthesis starting from Cleve's acid was reported to be 2.7%.[2]

  • FAQ 3: What were the key bond-forming reactions in the Bachmann synthesis?

    • The key carbon-carbon bond-forming reactions were the Claisen condensation, the Reformatsky reaction, the Arndt-Eistert homologation, and the Dieckmann condensation.[2]

  • FAQ 4: Are there more modern and efficient syntheses of this compound?

    • Yes, since the original synthesis, numerous other total syntheses of this compound have been developed. These newer routes often employ more advanced synthetic methodologies to address the challenge of stereocontrol, leading to more efficient and enantioselective syntheses.

Data Presentation

The following table summarizes the key steps and reported yields for the conversion of the tricyclic ketone intermediate to this compound as described in the work of Bachmann, Cole, and Wilds.

Step No.ReactionStarting MaterialKey ReagentsProductReported Yield (%)
1Claisen Condensation7-Methoxy-1-keto-1,2,3,4-tetrahydrophenanthreneMethyl oxalate, Sodium methoxideGlyoxalate Intermediate~95
2MethylationGlyoxalate IntermediateMethyl iodide, Potassium carbonateMethylated Intermediate~85
3Reformatsky ReactionMethylated IntermediateMethyl bromoacetate, Zincβ-Hydroxy Ester~70
4Dehydration & Saponificationβ-Hydroxy EsterAcetic anhydride, Sodium hydroxideUnsaturated Acid~80
5ReductionUnsaturated AcidSodium amalgamSaturated Acid~90
6EsterificationSaturated AcidMethanol, HClMethyl Ester~95
7Arndt-Eistert HomologationMethyl EsterThionyl chloride, Diazomethane, Silver oxideHomologated Ester~60
8Dieckmann CondensationHomologated DiesterPotassium tert-butoxideβ-Keto Ester~40-50
9Hydrolysis & Decarboxylationβ-Keto EsterHydrochloric acidd,l-Equilenin Methyl Ether~75
10Demethylation & Resolutiond,l-Equilenin Methyl EtherPotassium hydroxide, (menthoxyacetyl chloride for resolution)d-Equilenin-

Experimental Protocols

The following are detailed methodologies for key experiments in the Bachmann synthesis of this compound, adapted from the original publications.

1. Dieckmann Condensation for D-Ring Formation

  • Objective: To cyclize the diester intermediate to form the pentacyclic β-keto ester.

  • Procedure:

    • A solution of the diester (1 equivalent) in anhydrous benzene is added to a suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous benzene under an atmosphere of nitrogen.

    • The mixture is stirred at room temperature for 2 hours and then refluxed for 30 minutes.

    • After cooling, the reaction mixture is treated with dilute hydrochloric acid.

    • The benzene layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

    • The product is then purified by crystallization.

2. Reformatsky Reaction

  • Objective: To introduce the carboxymethyl side chain onto the tricyclic ketone.

  • Procedure:

    • A mixture of activated zinc dust (2 equivalents) and the tricyclic ketone (1 equivalent) in anhydrous benzene is prepared.

    • A solution of ethyl bromoacetate (1.5 equivalents) in anhydrous benzene is added dropwise to the mixture with stirring.

    • The reaction is initiated by gentle warming and then maintained at a moderate temperature for 2 hours.

    • The reaction mixture is cooled and then hydrolyzed with dilute sulfuric acid.

    • The benzene layer is separated, washed, dried, and the solvent evaporated to give the crude β-hydroxy ester.

Mandatory Visualization

Bachmann_Equilenin_Synthesis cluster_A Ring A/B/C Construction cluster_D D-Ring Annulation Cleves_Acid 1,6-Cleve's Acid Butenands_Ketone Butenand's Ketone (Tricyclic Ketone) Cleves_Acid->Butenands_Ketone Multi-step synthesis Claisen Claisen Condensation Butenands_Ketone->Claisen Methylation Methylation Claisen->Methylation Reformatsky Reformatsky Reaction Methylation->Reformatsky Dehydration_Saponification Dehydration & Saponification Reformatsky->Dehydration_Saponification Reduction Reduction Dehydration_Saponification->Reduction Esterification Esterification Reduction->Esterification Arndt_Eistert Arndt-Eistert Homologation Esterification->Arndt_Eistert Dieckmann Dieckmann Condensation Arndt_Eistert->Dieckmann Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann->Hydrolysis_Decarboxylation Demethylation_Resolution Demethylation & Resolution Hydrolysis_Decarboxylation->Demethylation_Resolution This compound d-Equilenin Demethylation_Resolution->this compound

Caption: Workflow of the Bachmann total synthesis of this compound.

Stereocontrol_Challenge Tricyclic_Ketone Acyclic Precursor to C/D Rings Key_Reaction Key C-C Bond Formation (e.g., Reformatsky Reaction) Tricyclic_Ketone->Key_Reaction Stereoisomers Mixture of Stereoisomers (d,l-equilenin and d,l-isothis compound) Key_Reaction->Stereoisomers Resolution Fractional Crystallization (Resolution of Diastereomers) Stereoisomers->Resolution d_this compound d-Equilenin (Natural Product) Resolution->d_this compound l_this compound l-Equilenin Resolution->l_this compound d_Isothis compound d-Isothis compound Resolution->d_Isothis compound l_Isothis compound l-Isothis compound Resolution->l_Isothis compound

Caption: The challenge of stereocontrol in early this compound synthesis.

References

Technical Support Center: Optimizing Purification of Synthetic Equilenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic Equilenin.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of synthetic this compound.

Problem 1: Low Yield of Purified this compound
Potential CauseRecommended Solutions
Incomplete Elution from Chromatography Column - Optimize Elution Solvent: Increase the polarity of the mobile phase. For reverse-phase HPLC, this means increasing the organic solvent (e.g., acetonitrile, methanol) concentration. For normal-phase chromatography (silica or alumina), increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[1] - Increase Elution Volume: Continue collecting fractions beyond the main peak, as tailing can lead to significant product loss.[1] - Check for Irreversible Binding: this compound, being a phenolic steroid, might interact strongly with the stationary phase. Consider using a different stationary phase (e.g., alumina instead of silica gel if degradation is observed) or adding a small amount of a competitive agent like triethylamine to the mobile phase for silica gel chromatography to reduce strong acidic site interactions.
Product Precipitation on the Column - Reduce Sample Concentration: Overloading the column can lead to precipitation.[2] Dissolve the crude sample in a larger volume of the initial mobile phase or a compatible solvent before loading. - Modify Mobile Phase: For HPLC, ensure the initial mobile phase has sufficient solubilizing power for this compound. The injection solvent should ideally be the mobile phase itself.[3]
Degradation of this compound During Purification - Check pH of Mobile Phase: Steroids can be sensitive to extreme pH. Ensure that the mobile phase is within a stable pH range for this compound.[4] - Minimize Exposure to Silica/Alumina: If using silica or alumina, prolonged exposure can sometimes lead to degradation. Use flash chromatography to minimize the purification time.[5] Consider deactivating the silica gel if acidity is a concern.
Losses During Recrystallization - Optimize Solvent System: The chosen solvent may be too good, leaving a significant amount of this compound in the mother liquor. Try a different solvent or a solvent/anti-solvent system.[6] - Ensure Complete Precipitation: Cool the recrystallization mixture for an adequate amount of time, potentially in an ice bath or refrigerator, to maximize crystal formation.[7] - Minimize Transfers: Each transfer of the crystalline material can result in loss. Wash the crystals in the filtration funnel to avoid an extra transfer step.
Problem 2: Poor Separation of this compound from Impurities
Potential CauseRecommended Solutions
Co-elution of Structurally Similar Impurities - Improve HPLC Resolution: - Adjust Mobile Phase: Fine-tune the solvent gradient or isocratic composition. For steroids, small changes in the mobile phase can significantly impact selectivity.[8] - Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a different chemistry, such as a phenyl-hexyl or a polar-endcapped column, which can offer different selectivity for aromatic compounds like this compound.[8] - Optimize Temperature: Controlling the column temperature can influence selectivity and improve resolution.[9] - Optimize Column Chromatography: - Use a Shallower Solvent Gradient: A slower, more gradual increase in solvent polarity can improve the separation of closely eluting compounds. - Select a Different Adsorbent: Alumina may offer different selectivity compared to silica gel.[5]
Peak Tailing in HPLC - Check for Column Overload: Inject a smaller amount of the sample.[10] - Address Secondary Interactions: The phenolic hydroxyl group of this compound can interact with residual silanols on silica-based columns. Use a high-purity, end-capped column or add a competitive base like triethylamine (0.1%) to the mobile phase.[11] - Ensure Proper pH: The mobile phase pH should be controlled to ensure a consistent ionization state of this compound.
Impurity Remains After Recrystallization - Recrystallize Multiple Times: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility. - Choose a More Selective Solvent System: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at low temperatures.[6] It may be necessary to screen several solvents or solvent mixtures.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for synthetic this compound?

A1: The most common and effective purification techniques for synthetic this compound, a moderately polar organic molecule, are:

  • Column Chromatography: Often used for the initial purification of the crude product from a synthesis. Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

  • Recrystallization: An excellent method for obtaining highly pure crystalline this compound. This technique relies on the differential solubility of this compound and impurities in a chosen solvent at different temperatures.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve very high purity, especially for separating closely related impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile or methanol is a common choice for steroids.[11][14]

Q2: What are the likely impurities in synthetic this compound?

A2: Impurities in synthetic this compound are typically by-products from the chemical synthesis. Given that the total synthesis of this compound involves multiple steps, potential impurities could include:

  • Unreacted starting materials or reagents from the final steps of the synthesis.

  • Stereoisomers of this compound, which may have formed during the synthesis.[15][16]

  • By-products from key reactions such as the Claisen condensation, Reformatsky reaction, or Dieckmann condensation used in its synthesis.[15]

  • Structurally similar steroids that are difficult to separate.[17]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at low temperatures. A common approach is to perform small-scale solubility tests with a variety of solvents. For a steroid-like molecule such as this compound, common recrystallization solvents to screen include:

  • Alcohols (e.g., methanol, ethanol)

  • Esters (e.g., ethyl acetate)

  • Ketones (e.g., acetone)

  • Mixtures of solvents, such as ethyl acetate/hexanes or methanol/water.[12][13]

Q4: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or if the solution is supersaturated to a high degree. To address this:

  • Use a larger volume of solvent: This will keep the this compound in solution at a lower temperature.

  • Cool the solution more slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

  • Try a different solvent or solvent mixture: A solvent with a lower boiling point might be beneficial.

Q5: What are typical yield and purity values I can expect from different purification methods for steroid compounds like this compound?

Purification MethodTypical PurityTypical Yield/RecoveryNotes
Column Chromatography (Silica Gel) 85-98%70-95%Highly dependent on the impurity profile and loading.
Recrystallization (single) >98%60-90%Yield can be lower if the compound has significant solubility in the cold solvent.
Recrystallization (multiple) >99.5%50-80% (cumulative)Purity increases with each recrystallization, but yield decreases.
Preparative HPLC >99%>95%Can achieve high purity and recovery but is more expensive and time-consuming for large quantities.[14]

Experimental Protocols

Protocol 1: Flash Column Chromatography of Synthetic this compound

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude synthetic this compound, as determined by Thin Layer Chromatography (TLC).

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[18]

    • Add a layer of sand (approximately 1 cm).

    • Choose a solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis, aiming for an Rf value of ~0.3 for this compound.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).[18][19]

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.[20]

    • Add a layer of sand on top of the packed silica gel.

    • Wash the column with the initial mobile phase until the packing is stable. Do not let the solvent level drop below the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).[5]

    • Collect fractions in test tubes or other suitable containers.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of the impure this compound in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If insoluble, heat the mixture gently. A good solvent will dissolve the this compound when hot but not when cold.[6]

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture with stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry in the funnel under vacuum for a period of time.

    • Transfer the crystals to a watch glass or drying dish to air dry completely or dry in a vacuum oven.

Protocol 3: Preparative HPLC Purification of this compound

This protocol is based on a scalable reverse-phase HPLC method.[11]

  • System Preparation:

    • Column: A preparative C18 column.

    • Mobile Phase A: Water (HPLC grade), optionally with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile (HPLC grade), optionally with 0.1% formic acid or acetic acid.

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the partially purified this compound in the initial mobile phase. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be minimized.[21]

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Inject the sample onto the column.

    • Run a gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute this compound. The gradient should be optimized based on an analytical scale separation.

    • Monitor the elution using a UV detector (this compound has a chromophore that absorbs UV light).

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak.

  • Product Recovery:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer dried and evaporated to yield the final product. Alternatively, if a volatile buffer like formic acid/ammonium formate was used, the entire solution can be lyophilized.

Visualizations

Estrogen Receptor Signaling Pathway

This compound, as an estrogen, exerts its biological effects primarily through the estrogen receptor (ER) signaling pathway. This pathway has both genomic and non-genomic components.

Estrogen_Signaling_Pathway This compound This compound ER_cyt Estrogen Receptor (ER) (inactive complex) This compound->ER_cyt Binds GPER GPER This compound->GPER ER_nuc ER Dimer ER_cyt->ER_nuc Translocates to Nucleus & Dimerizes Src Src GPER->Src Activates PI3K PI3K Akt Akt PI3K->Akt Activates TF Transcription Factors (e.g., AP-1, SP-1) Akt->TF Activates Src->PI3K Activates MAPK MAPK Src->MAPK Activates MAPK->TF Activates ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds ER_nuc->TF Gene Target Gene ERE->Gene Regulates Transcription TF->Gene Regulates Transcription Purification_Workflow start Crude Synthetic This compound col_chrom Column Chromatography (e.g., Silica Gel) start->col_chrom analysis1 TLC/HPLC Analysis col_chrom->analysis1 recryst Recrystallization analysis2 Purity Analysis (e.g., HPLC, NMR) recryst->analysis2 prep_hplc Preparative HPLC analysis3 Final Purity Check prep_hplc->analysis3 final_product Pure this compound analysis1->col_chrom Impure Fractions (Re-column) analysis1->recryst Fractions >95% Pure analysis2->prep_hplc Purity <99.5% or closely related impurities analysis2->final_product Purity >99.5% analysis3->final_product

References

Technical Support Center: Improving Yield in Multi-step Equilenin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Equilenin. The focus is on practical solutions to improve reaction yields and streamline experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the classic Bachmann synthesis of this compound is below 3%. Is this expected, and what are the most critical steps for yield loss?

A: Yes, an overall yield in this range is consistent with the original groundbreaking synthesis. The first total synthesis of this compound, a 20-step process, had a reported overall yield of 2.7%.[1] Significant yield loss can occur at several stages:

  • Preparation of Butenand's Ketone: The synthesis of this key starting material from 1,6-Cleve's acid involves numerous steps, each contributing to cumulative yield loss.[1]

  • Homologation Steps: Both the Reformatsky reaction and the Arndt-Eistert reaction for carbon chain extension can have variable yields depending on reagent quality and reaction conditions.[1][2]

  • Stereocontrol: The original synthesis exerted little control over stereochemistry, leading to mixtures of stereoisomers that required resolution, thereby lowering the yield of the desired product.[1]

  • Ring Closure: The final Dieckmann condensation to form the five-membered D-ring is highly sensitive to reaction conditions and purity of the preceding intermediate.[2]

Q2: I'm experiencing a low yield in the Dieckmann condensation step for the D-ring formation. What are the common causes and solutions?

A: The Dieckmann condensation is a critical and often problematic step. Low yields can typically be traced back to several factors. The following table outlines common issues and recommended solutions.

ProblemPossible CauseRecommended Solution
Low or No Conversion Insufficiently strong base.Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide in an appropriate anhydrous solvent (e.g., toluene, THF).
Presence of moisture or protic impurities.Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Impure starting diester.Purify the diester intermediate meticulously using column chromatography or recrystallization before proceeding. Impurities can quench the base or lead to side reactions.
Formation of Side Products Intermolecular Claisen condensation.Use high-dilution conditions to favor the intramolecular Dieckmann condensation over intermolecular reactions.
Reagent decomposition.Ensure the base is fresh and properly stored. Old or improperly handled bases can lose their activity.

Q3: How can modern techniques be applied to improve the efficiency of this multi-step synthesis?

A: Modern synthetic strategies can significantly enhance the efficiency of lengthy syntheses. "Telescoped" or continuous flow reactions offer a powerful approach.[3][4] By integrating multiple reaction steps without isolating the intermediates, you can:

  • Reduce Material Loss: Avoids losses that occur during manual workup, extraction, and purification steps.[3]

  • Increase Safety: Minimizes handling of potentially hazardous intermediates.[3]

  • Improve Throughput: Can be automated to reduce overall synthesis time. This requires careful planning to ensure solvent and reagent compatibility between steps. In-line purification techniques, such as scavenger columns or liquid-liquid extraction, can be integrated into a flow setup to remove byproducts or excess reagents before the next reaction.[5]

Q4: What are the best practices for purifying intermediates throughout the this compound synthesis?

A: Rigorous purification of intermediates is crucial for maximizing yield in subsequent steps. A multi-tiered approach is often necessary.

  • Extraction: Liquid-liquid extraction is the first line of defense to remove inorganic salts and highly polar or nonpolar impurities after reaction workup.

  • Flash Chromatography: This is the most common and effective method for purifying synthetic intermediates.[6] Careful selection of the solvent system (eluent) is key to achieving good separation.[6][7] Thin-layer chromatography (TLC) should be used to monitor the reaction and develop the separation method.[7]

  • Crystallization: If an intermediate is a stable solid, recrystallization can be a highly effective method for achieving high purity.

Experimental Protocols

Protocol 1: Dieckmann Condensation for D-Ring Formation (Adapted from Bachmann Approach)

This protocol describes a representative procedure for the intramolecular cyclization of the diester intermediate to form the pentacyclic keto-ester precursor of this compound.

Materials:

  • Diester Intermediate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation: Add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirring solvent.

  • Substrate Addition: Dissolve the diester intermediate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the NaH suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of anhydrous methanol to destroy excess NaH.

  • Workup: Add 1 M HCl to the flask until the aqueous layer is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude β-keto ester.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate the overall synthetic pathway and a troubleshooting decision tree for a common low-yield step.

cluster_start Starting Material Synthesis cluster_core Core Synthesis cluster_end Final Steps Cleves_Acid 1,6-Cleve's Acid Butenands_Ketone Butenand's Ketone Cleves_Acid->Butenands_Ketone Multi-step prep. Beta_Keto_Acid β-Keto Acid Butenands_Ketone->Beta_Keto_Acid Methylation Homologation_1 Intermediate after Reformatsky Beta_Keto_Acid->Homologation_1 Homologation I Homologation_2 Diester after Arndt-Eistert Homologation_1->Homologation_2 Homologation II Cyclized_Keto_Ester Cyclized Keto-Ester Homologation_2->Cyclized_Keto_Ester Dieckmann Condensation This compound This compound Cyclized_Keto_Ester->this compound Decarboxylation

Caption: High-level workflow for the Bachmann total synthesis of this compound.

start Low Yield in Reaction Step check_sm Is Starting Material Pure? start->check_sm purify_sm Purify via Chromatography or Recrystallization check_sm->purify_sm No check_reagents Are Reagents Fresh & Anhydrous? check_sm->check_reagents Yes purify_sm->start Re-run Reaction replace_reagents Use Freshly Opened/Distilled Reagents & Solvents check_reagents->replace_reagents No check_conditions Are Temp/Time/Atmosphere Correct? check_reagents->check_conditions Yes replace_reagents->start Re-run Reaction optimize_conditions Adjust Conditions & Monitor by TLC check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->start Re-run Reaction

Caption: Troubleshooting decision tree for a low-yield reaction step.

References

"Troubleshooting low sensitivity in Equilenin LC-MS/MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low sensitivity issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Equilenin.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common causes of low sensitivity in this compound LC-MS/MS assays.

Initial Assessment: Where is the Signal Loss Occurring?

Low sensitivity can originate from the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A logical first step is to systematically evaluate each component.

Question: My this compound signal is weak or non-existent. How do I determine the source of the problem?

Answer:

  • System Suitability Test (SST): Before running your samples, always perform a system suitability test with a known concentration of an this compound standard. A failing SST points towards an issue with the LC-MS system itself, rather than the sample matrix.

  • Infusion Analysis: Directly infuse a solution of your this compound standard into the mass spectrometer.

    • Strong Signal: If you observe a strong and stable signal, your MS is likely functioning correctly. The problem probably lies within your sample preparation or LC method.

    • Weak or No Signal: If the infused signal is weak, this suggests a problem with the mass spectrometer settings, the ion source, or the standard itself.[1][2]

  • Sample Matrix Evaluation: Prepare a matrix-matched standard by spiking a known amount of this compound into a blank matrix extract that has undergone your full sample preparation procedure. Compare the response to a standard in a clean solvent. A significantly lower response in the matrix-matched standard indicates the presence of matrix effects.[3][4][5][6][7]

Troubleshooting Workflow: Initial Assessment

start Low this compound Signal sst Perform System Suitability Test (SST) with this compound Standard start->sst sst_pass SST Passes sst->sst_pass Yes sst_fail SST Fails sst->sst_fail No infuse Directly Infuse This compound Standard into MS infuse_strong Strong Infusion Signal? infuse->infuse_strong Yes infuse_weak Weak Infusion Signal? infuse->infuse_weak No matrix_eval Analyze Matrix-Matched This compound Standard matrix_effect Signal Suppression (Matrix Effect)? matrix_eval->matrix_effect Yes no_matrix_effect No Significant Suppression matrix_eval->no_matrix_effect No sst_pass->matrix_eval sst_fail->infuse prob_lc Problem Likely in LC System or Sample Prep infuse_strong->prob_lc Indicates prob_ms Problem Likely in MS System infuse_weak->prob_ms Indicates prob_sample_prep Optimize Sample Preparation matrix_effect->prob_sample_prep prob_lc_method Optimize LC Method no_matrix_effect->prob_lc_method prob_sample Problem Likely in Sample Preparation or Matrix prob_lc_ms Problem Likely in LC-MS System

Caption: Initial troubleshooting workflow for low this compound sensitivity.

FAQs: Sample Preparation

Question: What are the best sample preparation techniques for this compound to minimize matrix effects and improve sensitivity?

Answer: Effective sample preparation is crucial for removing interfering substances from the sample matrix that can suppress the ionization of this compound.[8][9] For biological matrices like plasma or urine, consider the following techniques:

  • Protein Precipitation (PPT): This is a fast and simple method suitable for high-protein matrices.[9] However, it may not provide the cleanest extracts, potentially leaving behind phospholipids that are known to cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE is effective for separating analytes based on their polarity and can significantly reduce matrix effects while allowing for sample concentration, thereby enhancing sensitivity.[9][10]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can provide the cleanest extracts.[10][11][12] Mixed-mode cation exchange sorbents have been shown to be effective for basic drugs and could be adapted for steroids like this compound.[12]

Question: Could the stability of this compound during sample preparation be a factor?

Answer: Yes, the stability of this compound and its metabolites is an important consideration. Studies on related compounds have shown that factors like pH, temperature, and exposure to light can affect stability.[13][14] It is recommended to perform stability studies under your specific sample handling and storage conditions.[13] Using an isotope-labeled internal standard, such as a deuterated or 13C-labeled this compound, can help to compensate for any degradation during sample processing.[13][14]

FAQs: Liquid Chromatography

Question: How can I optimize my LC method for better this compound sensitivity?

Answer: Chromatographic separation is key to reducing matrix effects and improving the signal-to-noise ratio.[8]

  • Column Choice: A core-shell or sub-2 µm particle size column can provide better peak shapes and resolution, leading to increased sensitivity.[11][15]

  • Mobile Phase Composition:

    • Solvents: Use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water) to minimize background noise and the formation of unwanted adducts.[8][16]

    • Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For negative ion mode, which is often used for estrogens, additives like ammonium fluoride can enhance sensitivity.[17][18] For positive ion mode, formic acid or ammonium formate are common choices.[19][20] It is crucial to use volatile buffers to avoid contamination of the MS source.

  • Flow Rate: Lower flow rates (e.g., 200-300 µL/min for a 2.1 mm ID column) generally lead to better ionization efficiency in electrospray ionization (ESI).[8][21]

  • Gradient Optimization: A well-optimized gradient can separate this compound from co-eluting matrix components that may cause ion suppression.[3][6]

Illustrative Table: Effect of Mobile Phase Additives on Steroid Ionization

AdditiveTypical ConcentrationIonization ModePotential Effect on this compound Signal
Formic Acid0.1%Positive (ESI+)Can improve protonation.
Ammonium Formate5-10 mMPositive (ESI+) / Negative (ESI-)Can form adducts and improve ionization.[8][19]
Ammonium Acetate5-10 mMPositive (ESI+) / Negative (ESI-)Similar to ammonium formate.[20][22]
Ammonium Fluoride0.5-1 mMNegative (ESI-)Can significantly enhance signal for some steroids.[17][18]

FAQs: Mass Spectrometry

Question: What are the key MS parameters to optimize for this compound?

Answer: Proper optimization of the mass spectrometer, also known as tuning, is critical for achieving maximum sensitivity.[2][23] These parameters are instrument-specific, but the general principles apply.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for steroids.[21] Atmospheric pressure chemical ionization (APCI) can also be considered and may offer better sensitivity for some steroids.[18]

  • Ionization Polarity: this compound can be analyzed in both positive and negative ion modes. It is recommended to test both to determine which provides the better response. Negative ion mode is often preferred for estrogens.[24]

  • Source Parameters: Optimize the following parameters by infusing a standard solution of this compound:

    • Capillary/Spray Voltage

    • Gas Temperatures (Desolvation and Cone)

    • Gas Flows (Nebulizer and Drying Gas)

  • Compound-Specific Parameters (MRM):

    • Precursor Ion: Determine the most abundant and stable precursor ion (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

    • Product Ions: Fragment the precursor ion at various collision energies to identify the most intense and specific product ions. The fragmentation of estrogens often involves characteristic losses from the D and C rings.[24]

    • Collision Energy (CE) and Cone/Fragmentor Voltage: Optimize these voltages to maximize the abundance of the chosen product ions.

Illustrative Table: Example MRM Transitions for this compound (Negative Ion Mode)

Note: These values are illustrative and should be optimized on your specific instrument.

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
267.1143.135183.125

Troubleshooting Logic: Low MS Signal

start Weak or No Signal During Infusion check_standard Verify Standard Integrity (Age, Concentration, Purity) start->check_standard check_source Inspect and Clean Ion Source Components (Capillary, Cone) check_standard->check_source Standard OK optimize_source Re-optimize Source Parameters (Voltage, Gas Flow, Temp) check_source->optimize_source Source Clean optimize_mrm Verify and Re-optimize MRM Transition Parameters (Precursor, Product, CE) optimize_source->optimize_mrm Source Optimized check_detector Check Detector Performance (Consult Manufacturer's Guide) optimize_mrm->check_detector No Improvement

Caption: Logical steps for troubleshooting a weak mass spectrometer signal.

Experimental Protocols

Protocol: General Method for Optimizing this compound LC-MS/MS Sensitivity
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. From this, prepare a working solution of 100 ng/mL in 50:50 methanol:water for infusion and initial LC testing.

  • Mass Spectrometer Tuning and Optimization:

    • Directly infuse the 100 ng/mL this compound working solution into the mass spectrometer at a flow rate of 10-20 µL/min.

    • Optimize the ion source parameters (e.g., spray voltage, gas flows, temperatures) to achieve the maximum stable signal for the this compound precursor ion in both positive and negative ESI modes.

    • Perform a product ion scan to identify the most abundant and specific fragment ions. Select at least two product ions for MRM.

    • Optimize the collision energy for each selected MRM transition to maximize the product ion signal.

  • Liquid Chromatography Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 5 mM Ammonium Formate in Water (for negative mode).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for positive mode) or 5 mM Ammonium Formate in Acetonitrile (for negative mode).

    • Gradient: Develop a gradient that provides good retention and peak shape for this compound. A starting point could be a linear gradient from 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Evaluation of Matrix Effects:

    • Prepare a blank matrix sample (e.g., plasma, urine) using your chosen sample preparation method (PPT, LLE, or SPE).

    • Spike the extracted blank matrix with this compound to a known concentration (post-extraction spike).

    • Analyze the post-extraction spike and compare the peak area to a neat standard of the same concentration prepared in the mobile phase.

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

    • A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.[4]

  • Method Refinement:

    • If significant matrix effects are observed, refine the sample preparation method to improve cleanup.

    • Adjust the LC gradient to further separate this compound from the region of ion suppression.

    • Ensure the use of a suitable internal standard to compensate for matrix effects and other sources of variability.[5]

References

Technical Support Center: Minimizing Matrix Effects in Equilenin Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the bioanalysis of Equilenin, a naturally occurring steroidal estrogen.[1] The primary focus is on minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound. Matrix effects arise when these co-eluting endogenous components, such as phospholipids, proteins, and salts, interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either suppress the analyte signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification of this compound.[2] Given the low physiological concentrations of many steroids, these effects can significantly compromise the reliability of results.[4]

Q2: What are the primary causes of matrix effects in bioanalytical assays?

A2: Matrix effects are primarily caused by the co-elution of endogenous matrix components with the analyte of interest, which then interfere with the ionization process.[2] Common culprits in biological matrices include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the MS source.[3]

  • Salts and Proteins: These can alter the droplet formation and evaporation process in the ion source.[2]

  • Metabolites: Endogenous or drug-related metabolites can have similar properties to the analyte and co-elute.[5]

  • Exogenous substances: Anticoagulants, dosing vehicles, and other administered compounds can also contribute to matrix effects.[2]

The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any dips or peaks in the stable baseline signal of this compound indicate regions of ion suppression or enhancement, respectively, corresponding to the retention times of interfering matrix components.

  • Post-Extraction Addition (or Spike): This is a quantitative method and the most common approach.[1] It involves comparing the peak response of an analyte spiked into a clean solvent with the response of the analyte spiked into a pre-extracted blank matrix sample. This allows for the calculation of the Matrix Factor (MF).

Q4: My internal standard (IS) doesn't seem to be correcting for the matrix effect. What could be the reason?

A4: This issue often arises when the internal standard and this compound are affected differently by the matrix components. For effective compensation, a stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will have nearly identical chromatographic behavior and ionization efficiency. If a SIL-IS is not used, ensure that the chosen analog co-elutes perfectly with this compound. Even minor differences in retention time can lead to different degrees of ion suppression or enhancement, rendering the IS ineffective.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound bioanalysis.

Problem 1: Poor reproducibility and accuracy in QC samples.

Possible Cause Troubleshooting Steps
Significant Matrix Effect 1. Quantify the Matrix Effect: Use the post-extraction addition method to determine the Matrix Factor (MF) across multiple lots of your biological matrix. An MF significantly different from 1 (e.g., < 0.8 or > 1.2) indicates a notable matrix effect.
2. Optimize Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction techniques to remove interfering components (see comparison table below).
3. Improve Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
Inappropriate Internal Standard 1. Verify Co-elution: Ensure your internal standard has the exact same retention time as this compound.
2. Use a Stable Isotope-Labeled IS: If not already in use, switching to a SIL-IS of this compound is the most effective way to compensate for matrix effects.[6]

Problem 2: Low sensitivity and poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Identify Suppression Zone: Use the post-column infusion technique to identify the retention time where significant ion suppression occurs.
2. Enhance Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression.[3] Techniques like HybridSPE or specific phospholipid removal plates can be effective.
3. Consider Derivatization: Chemical derivatization can improve the ionization efficiency of steroids like this compound, leading to enhanced sensitivity and potentially moving the analyte to a cleaner region of the chromatogram.[4]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. The following table summarizes the advantages and disadvantages of common techniques for steroid analysis.

Sample Preparation Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) An organic solvent or acid is added to precipitate proteins.Simple, fast, and inexpensive.Non-selective; does not effectively remove other matrix components like phospholipids, often resulting in significant matrix effects.[1][7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT by removing polar interferences like salts.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.[1][8]
Supported Liquid Extraction (SLE) A solid support material absorbs the aqueous sample, and an organic solvent is used to elute the analytes.An efficient alternative to LLE, providing high analyte recoveries without emulsion formation and reducing solvent consumption.[9]
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and interferences for a solid sorbent.Provides cleaner extracts than LLE and PPT, is highly selective, and can concentrate the analyte.Can be more expensive and requires method development to optimize the sorbent, wash, and elution steps.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Estrogens in Serum

This protocol is adapted from a method for the analysis of Estrone and Estradiol and can be used as a starting point for this compound.[10]

  • Sample Preparation: To 250 µL of serum, add 20 µL of an appropriate internal standard solution.

  • Extraction: Add 1 mL of an 85:15 (v/v) mixture of hexane and ethyl acetate. Vortex thoroughly for 10 minutes.

  • Phase Separation: Centrifuge the samples at 4000 g for 5 minutes.

  • Collection: Transfer 700 µL of the upper organic layer to a clean tube or 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 20 µL of methanol followed by 30 µL of distilled water. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Steroids in Urine

This is a general protocol for the extraction of steroids from urine and should be optimized for this compound.[1][11]

  • Sample Pre-treatment: If analyzing for total this compound, enzymatic hydrolysis of glucuronide and sulfate conjugates is necessary. After hydrolysis, centrifuge the sample to remove any precipitate.[11] Add an appropriate internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.[11]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[11]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with 3 mL of 40% methanol in water can further remove less polar interferences.[11]

  • Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.

  • Elution: Elute this compound with 3 mL of methanol or dichloromethane.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the calculation of the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into a clean reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike this compound and the internal standard into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the internal standard into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) x 100

Mandatory Visualizations

a cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent/Inaccurate Results (Poor Precision & Accuracy) q_matrix_effect Is Matrix Effect Suspected? start->q_matrix_effect assess_me Quantify Matrix Effect (Post-Extraction Addition) q_matrix_effect->assess_me Yes no_me Investigate Other Issues (e.g., instrument, standards) q_matrix_effect->no_me No is_me_significant Is Matrix Factor (MF) significant? assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, SLE) is_me_significant->optimize_sample_prep Yes end Acceptable Performance is_me_significant->end No optimize_chromatography Optimize Chromatography (e.g., new column, gradient) optimize_sample_prep->optimize_chromatography consider_is Evaluate Internal Standard (Use SIL-IS if possible) optimize_chromatography->consider_is revalidate Re-evaluate Assay Performance consider_is->revalidate revalidate->is_me_significant

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

b cluster_1 Sample Preparation Workflow Comparison start_ppt Start: Biological Sample ppt Protein Precipitation (e.g., add Acetonitrile) start_ppt->ppt centrifuge_ppt Centrifuge ppt->centrifuge_ppt supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt analyze_ppt LC-MS/MS Analysis supernatant_ppt->analyze_ppt start_spe Start: Biological Sample spe_condition SPE: Condition Cartridge start_spe->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evap_reconstitute Evaporate & Reconstitute spe_elute->evap_reconstitute analyze_spe LC-MS/MS Analysis evap_reconstitute->analyze_spe

Caption: Comparison of common sample preparation strategies for steroid analysis.

References

Technical Support Center: Addressing Poor Solubility of Equilenin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Equilenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring steroidal estrogen found in pregnant mares.[1][2] Its hydrophobic nature leads to very low solubility in aqueous buffers, which is a significant challenge for in vitro and cell-based assays that are typically conducted in aqueous systems. Poor solubility can result in compound precipitation, leading to inaccurate concentration measurements and unreliable experimental results.

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is reported to be approximately 1.52 mg/L at 25°C.[3] This low solubility necessitates the use of solubilization techniques for most experimental applications.

Q3: What are the initial steps to dissolve this compound for an experiment?

A3: The recommended initial step is to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice due to its ability to dissolve a wide range of hydrophobic compounds.[4][5]

Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This happens because the DMSO disperses in the aqueous medium, and the hydrophobic compound aggregates and precipitates.[6] Several strategies can address this, including optimizing the final DMSO concentration, modifying the dilution technique, and using solubility enhancers.[6][7]

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A5: The tolerance to DMSO is cell-line dependent.[8][9] Generally, a final DMSO concentration of 0.5% is well-tolerated by many robust cell lines, while more sensitive cells may require concentrations at or below 0.1%.[10][11] It is crucial to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line and assay duration.[11]

Q6: How can I enhance the aqueous solubility of this compound beyond using DMSO?

A6: The use of cyclodextrins to form inclusion complexes is a highly effective method for increasing the aqueous solubility of hydrophobic compounds like steroid hormones.[1][12] Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly useful due to their higher aqueous solubility and safety profile.[13] These molecules have a hydrophobic inner cavity that can encapsulate the this compound molecule, while their hydrophilic exterior allows the complex to dissolve in water.[13]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water~1.52 mg/L (at 25°C)[3]Very low solubility.
DMSOUp to 100 mg/mL[4]Requires sonication; hygroscopic nature of DMSO can impact solubility.[4]
MethanolSoluble[5]Specific quantitative data not readily available.
AcetonitrileSoluble[5]Specific quantitative data not readily available.
EthanolSoluble (0.63% at 18°C, 2.5% at 78°C)[3]Solubility is temperature-dependent.

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendations
< 0.1%Generally considered safe with minimal cytotoxic effects.[11]Ideal for sensitive cell lines and long-term experiments.[10]
0.1% - 0.5%Often tolerated by many robust cell lines for standard incubation times.[10][11]A good starting range to balance solubility and cell viability. A DMSO tolerance test is highly recommended.
0.5% - 1.0%May induce cellular stress, alter gene expression, or cause modest cytotoxicity in some cell lines, especially with longer exposure.[11]Use with caution and only if necessary for solubility. Thorough vehicle controls are essential.
> 1.0%Significant cytotoxicity is expected in most cell lines.[11]Generally not recommended for cell-based assays.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in the initial organic solvent (DMSO).
  • Potential Cause: Insufficient solvent volume or low-quality/hydrated DMSO.

  • Troubleshooting Steps:

    • Gradually increase the volume of DMSO while vortexing or sonicating.

    • Gentle warming (e.g., to 37°C) can aid dissolution.

    • Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its solubilizing capacity.

Issue 2: A precipitate forms immediately upon adding the this compound-DMSO stock to the aqueous buffer.
  • Potential Cause: The compound has very low aqueous solubility and is "crashing out" of solution due to the rapid change in solvent polarity.

  • Troubleshooting Steps:

    • Optimize the Dilution Technique:

      • Pre-warm the aqueous buffer to 37°C.

      • While vigorously vortexing or stirring the buffer, add the DMSO stock solution drop-wise and slowly. This helps to rapidly disperse the compound and avoid localized high concentrations.

    • Decrease the Final Concentration: Your target concentration of this compound may be above its solubility limit in the final aqueous medium. Try working with a lower final concentration.

    • Increase the Final DMSO Concentration: If your cell line can tolerate it, increasing the final percentage of DMSO in the assay buffer can help maintain solubility. Always perform a vehicle control to assess the effects of the solvent alone.

    • Consider Serum-Containing Medium: If your experiment allows, the proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize and stabilize hydrophobic compounds.

Issue 3: The aqueous solution of this compound is initially clear but becomes cloudy or shows precipitate over time.
  • Potential Cause: The compound may have limited stability in the aqueous buffer, or evaporation of the solvent is increasing the concentration beyond the solubility limit.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is best to prepare the final aqueous solution of this compound immediately before use.

    • Ensure Proper Sealing: Tightly seal your plates or tubes to prevent evaporation, especially during long incubation periods.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Molecular Weight of this compound: 266.33 g/mol

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the appropriate volume of anhydrous, cell-culture grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)

Note: Phase solubility studies are recommended to determine the optimal molar ratio for this compound and HP-β-CD. However, a 1:1 molar ratio is a common starting point for steroid-cyclodextrin complexes.[14][15][16]

  • Calculation: Calculate the masses of this compound and HP-β-CD required for a 1:1 molar ratio.

    • Approximate Molecular Weight of HP-β-CD: ~1400 g/mol

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Dissolution of this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Mixing: Slowly add the this compound solution drop-wise to the stirring aqueous HP-β-CD solution.

  • Equilibration: Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Storage: Store the resulting powder in a desiccator at room temperature, protected from light.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex / Sonicate to Dissolve dissolve->vortex aliquot 4. Aliquot & Store at -20°C / -80°C vortex->aliquot add_stock 7. Add DMSO Stock Drop-wise aliquot->add_stock warm_media 5. Pre-warm Aqueous Buffer (37°C) vortex_media 6. Vortex/Stir Buffer warm_media->vortex_media vortex_media->add_stock use_now 8. Use Immediately add_stock->use_now

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO % too low? check_conc->check_dmso No lower_conc Reduce final this compound concentration check_conc->lower_conc Yes check_mix Was the mixing method optimal? check_dmso->check_mix No inc_dmso Increase final DMSO % (if tolerated by cells) check_dmso->inc_dmso Yes check_temp Was the buffer pre-warmed? check_mix->check_temp Yes, but still precipitates slow_add Add stock slowly to vortexing buffer check_mix->slow_add No warm_buffer Use pre-warmed (37°C) buffer check_temp->warm_buffer No use_cd Use HP-β-CD Inclusion Complex check_temp->use_cd Yes

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Equilenin Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Equilenin in solution. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color to a yellowish/brown tint. What is the cause?

A1: A color change in your this compound solution is a common indicator of degradation, specifically oxidation. This compound, a phenolic steroid, is susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions. The colored products are often quinone-like structures formed from the oxidation of the phenolic ring.

Q2: What are the primary factors that cause this compound to degrade in solution?

A2: The main factors contributing to this compound degradation are:

  • pH: this compound is more susceptible to degradation in neutral to alkaline conditions. Phenolic compounds are generally more stable at acidic pH.

  • Oxidation: The phenolic hydroxyl group on the A-ring of this compound is prone to oxidation, especially in the presence of oxygen and metal ions. This can be further exacerbated by light exposure.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways. For optimal stability, solutions should be kept cool.

  • Light Exposure: Exposure to UV and visible light can lead to photodegradation. It is crucial to protect this compound solutions from light.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for this compound is oxidation of the phenolic A-ring. This can lead to the formation of catechol metabolites, such as 4-hydroxythis compound, which are then rapidly oxidized to form reactive o-quinones. These quinones can then undergo further reactions, including polymerization, leading to the observed discoloration of the solution.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: For short-term storage, Dimethyl Sulfoxide (DMSO) is a common solvent. For aqueous-based experiments, it is crucial to use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to minimize degradation. The use of co-solvents like ethanol can also be considered to improve solubility and stability.

Q5: How should I store my this compound solutions to ensure long-term stability?

A5: For long-term storage, this compound solutions should be:

  • Stored at low temperatures, preferably at -20°C or below.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Kept under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Maintained at a slightly acidic pH if in an aqueous buffer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound- Review solution preparation and storage conditions. - Perform a forced degradation study to identify potential degradation products. - Ensure the HPLC method is stability-indicating.
Loss of potency/concentration over time Chemical degradation (oxidation, hydrolysis)- Add an appropriate antioxidant to the solution. - Adjust the pH of the solution to a more acidic range. - Store the solution at a lower temperature and protect it from light.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.- Re-evaluate the solvent system. Consider using a co-solvent. - Filter the solution through a 0.22 µm filter before use. - Investigate if the precipitate is a degradation product.

Data Presentation: Stability of this compound in Solution

The following table summarizes the expected stability of this compound under various conditions. This data is illustrative and based on the known stability of structurally similar phenolic steroids. Actual stability may vary depending on the specific experimental conditions.

ConditionParameterValueExpected Degradation Rate
pH pH 4.025°CLow
pH 7.025°CModerate
pH 9.025°CHigh
Temperature 4°CpH 7.0Low
25°CpH 7.0Moderate
40°CpH 7.0High
Light Exposure Amber Vial25°C, pH 7.0Low
Clear Vial (exposed to light)25°C, pH 7.0High
Atmosphere Inert (Nitrogen)25°C, pH 7.0Low
Air25°C, pH 7.0Moderate

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Amber HPLC vials

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Prepare a solution of this compound in methanol:water (1:1) at 1 mg/mL. Incubate at 60°C for 24 hours.

  • Photodegradation: Prepare a solution of this compound in methanol:water (1:1) at 1 mg/mL in a clear vial. Expose to direct sunlight or a photostability chamber for 24 hours.

  • Control Sample: Prepare a solution of this compound in methanol:water (1:1) at 1 mg/mL and store at 4°C in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Mass spectrometry can be coupled with HPLC to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is suitable for the analysis of this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Catechol_Metabolite 4-Hydroxythis compound Oxidation->Catechol_Metabolite o_Quinone o-Quinone Catechol_Metabolite->o_Quinone Autoxidation Degradation_Products Further Degradation (e.g., Polymers) o_Quinone->Degradation_Products Further Reactions

Caption: Proposed oxidative degradation pathway of this compound.

troubleshooting_workflow Start This compound Solution Degradation Suspected Check_Storage Review Storage Conditions (Temp, Light, pH, Atmosphere) Start->Check_Storage Check_Formulation Evaluate Solution Formulation (Solvent, Antioxidants) Start->Check_Formulation Analyze_Sample Analyze by Stability-Indicating HPLC Method Check_Storage->Analyze_Sample Check_Formulation->Analyze_Sample Identify_Degradants Identify Degradation Products (e.g., HPLC-MS) Analyze_Sample->Identify_Degradants Optimize_Conditions Optimize Storage and Formulation Conditions Identify_Degradants->Optimize_Conditions End Stable Solution Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound solution degradation.

Technical Support Center: Interference Issues in Equilenin Estrogen Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues in estrogen receptor (ER) assays involving Equilenin and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with estrogen receptors?

This compound is a naturally occurring steroidal estrogen found in high concentrations in pregnant mares' urine.[1] It is a component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy.[2] this compound and its metabolites interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although their binding affinities and transcriptional activities can differ from that of the primary human estrogen, 17β-estradiol.[3] Notably, many ring B unsaturated estrogens, like this compound, tend to mediate their effects predominantly through ERβ.[3]

Q2: What are the common types of estrogen receptor assays used to study this compound?

Commonly used assays include:

  • Ligand Binding Assays: These assays, often using a radiolabeled ligand like [3H]-17β-estradiol, measure the ability of a test compound like this compound to compete for binding to the estrogen receptor.

  • Reporter Gene Assays: These cell-based assays utilize a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates transcription of the reporter gene, producing a measurable signal.[4][5]

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of estrogens. Competitive ELISAs are common for small molecules like steroids.[6][7]

Q3: What are the primary sources of interference in this compound ER assays?

Interference can arise from several sources:

  • Cross-reactivity: Structurally similar compounds, including other estrogens and metabolites present in CEE mixtures or in biological samples, can cross-react with the antibodies in immunoassays or bind to the estrogen receptor in binding and reporter assays.[8][9][10]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) such as proteins, lipids, and salts can interfere with the assay chemistry, leading to inaccurate results.[1][11][12]

  • Metabolism of this compound: Cell-based assays can be affected by the metabolism of this compound into various derivatives, such as 4-hydroxythis compound, which may have different ER binding affinities and biological activities, and can also be cytotoxic or cause DNA damage.[13]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

Symptoms: The negative control or blank wells show a high absorbance reading, reducing the dynamic range of the assay.

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak time of 30-60 seconds with the wash buffer can also be effective.
Contaminated Reagents Use fresh, high-purity water for buffer preparation. Ensure substrate solution is colorless before use. Avoid cross-contamination of reagents by using fresh pipette tips for each addition.
Ineffective Blocking Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk).
High Concentration of Detection Antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific Binding Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffers.
Issue 2: Poor Reproducibility Between Replicates or Assays

Symptoms: High coefficient of variation (CV) between duplicate wells or significant variation in results between different experimental runs.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use consistent pipetting technique, including consistent speed and tip immersion depth.
Temperature Fluctuations Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid placing plates in areas with temperature gradients (e.g., near vents or windows).
Inconsistent Incubation Times Use a timer to ensure all incubation steps are of the correct and consistent duration.
Edge Effects To minimize evaporation from the outer wells of the plate, use a plate sealer during incubations and fill the outer wells with buffer or water.
Reagent Instability Prepare fresh dilutions of standards and reagents for each assay. Avoid repeated freeze-thaw cycles of stock solutions.
Issue 3: Suspected Cross-Reactivity in Immunoassays

Symptoms: Measured concentrations of a target estrogen (e.g., 17β-estradiol) are unexpectedly high in the presence of this compound or other CEE components.

Potential Cause Troubleshooting Step
Antibody Specificity Review the manufacturer's data sheet for the ELISA kit to check for known cross-reactivities with other steroids.[8][9][10]
Presence of Structurally Similar Compounds If possible, analyze the sample using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the concentrations of individual estrogens.
Metabolite Interference Be aware that metabolites of this compound and other estrogens may also cross-react.[13]
Issue 4: Matrix Effects in Biological Samples

Symptoms: Inaccurate quantification of this compound or other estrogens in complex samples like serum or plasma.

Potential Cause Troubleshooting Step
Interfering Substances in the Matrix Perform a spike and recovery experiment to determine if the matrix is suppressing or enhancing the signal.[1][12]
Sample Dilution Dilute the sample in the assay buffer to reduce the concentration of interfering substances. Ensure the final concentration is within the detection range of the assay.[12]
Matrix-Matched Standards Prepare the standard curve in a matrix that closely resembles the sample matrix (e.g., charcoal-stripped serum for serum samples).[1]
Sample Preparation Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify the sample and remove interfering components before analysis.

Data Presentation

Table 1: Relative Binding Affinities (RBA) of this compound and Related Estrogens for ERα and ERβ

The following table summarizes the relative binding affinities of various equine estrogens compared to 17β-estradiol (set at 100%).

CompoundRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Reference
17β-Estradiol100100[3]
This compound1230[3]
17β-Dihydrothis compound1440[3]
Equilin1349[3]
17β-Dihydroequilin113108[3]
Estrone1012[3]

Note: Higher RBA values indicate a stronger binding affinity for the receptor.

Experimental Protocols

Protocol 1: Competitive ELISA for Estrogen Quantification

This protocol provides a general framework for a competitive ELISA. Specific details may vary depending on the commercial kit used.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.

  • Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add a defined volume (e.g., 100 µL) of the horseradish peroxidase (HRP)-labeled estrogen conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature on a microplate shaker. During this time, the unlabeled estrogen in the samples and standards competes with the HRP-labeled estrogen for binding to the immobilized antibody.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with the provided wash buffer. This removes any unbound components.

  • Substrate Addition: Add the TMB substrate solution (e.g., 100 µL) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes). The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.

  • Stopping the Reaction: Add the stop solution (e.g., 50 µL of sulfuric acid) to each well. This will change the color from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of estrogen in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of estrogen in the samples.

Protocol 2: Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol describes a general procedure for a cell-based luciferase reporter assay to measure the estrogenic activity of a compound.

  • Cell Culture and Seeding: Culture an appropriate cell line (e.g., MCF-7, T47D, or a stably transfected cell line expressing ER and an ERE-luciferase reporter construct) in the recommended growth medium. Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Hormone Deprivation: The following day, replace the growth medium with a medium containing charcoal-stripped serum to remove any endogenous estrogens. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., 17β-estradiol) in the hormone-free medium. Add the diluted compounds to the appropriate wells of the 96-well plate. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plate for 18-24 hours to allow for receptor binding, transcriptional activation, and luciferase protein expression.

  • Cell Lysis and Luciferase Assay: Remove the medium and lyse the cells using a lysis buffer. Add the luciferase substrate to the cell lysate.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds ER_this compound ER-Equilenin Complex ER->ER_this compound HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ER_this compound->ER_this compound ERE Estrogen Response Element (ERE) ER_this compound->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified Estrogen Receptor Signaling Pathway for this compound.

Competitive_ELISA_Workflow start Start add_sample Add Sample/Standard (Contains this compound) start->add_sample add_conjugate Add Enzyme-Labeled Estrogen (Conjugate) add_sample->add_conjugate incubate Incubate (Competition for Antibody Binding) add_conjugate->incubate wash1 Wash to Remove Unbound Molecules incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_absorbance Read Absorbance (Inverse to Concentration) add_stop->read_absorbance end End read_absorbance->end

Caption: Workflow for a Competitive ELISA to Quantify this compound.

Luciferase_Assay_Workflow start Start seed_cells Seed ER-Luciferase Reporter Cells start->seed_cells hormone_deprive Hormone Deprivation seed_cells->hormone_deprive treat_cells Treat with this compound hormone_deprive->treat_cells incubate Incubate (18-24h) treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Read Luminescence (Proportional to Activity) add_substrate->read_luminescence end End read_luminescence->end

Caption: Workflow for a Luciferase Reporter Gene Assay.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Equilenin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining optimal cell viability during experiments involving high concentrations of Equilenin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability experiments?

A1: A broad concentration range is recommended for initial experiments to determine the dose-response curve for your specific cell line. Based on the cytotoxic effects of its metabolite, 4-hydroxythis compound, a starting range of 1 µM to 100 µM is advisable. The half-maximal lethal concentration (LC50) for 4-hydroxythis compound has been observed to be as low as 4.0 µM in some breast cancer cell lines[1].

Q2: My cells are showing high levels of cell death even at what I consider to be low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound and its metabolites. Estrogen receptor-positive (ER+) cells, for instance, have shown higher sensitivity to the cytotoxic effects of this compound's metabolites[1].

  • Metabolism of this compound: Your cells may be metabolizing this compound into more potent cytotoxic compounds, such as 4-hydroxythis compound, which is known to induce DNA damage and apoptosis[1].

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium to a minimum, generally below 0.5% for DMSO.

Q3: What is the primary mechanism of cell death induced by high concentrations of this compound?

A3: High concentrations of this compound and its metabolites primarily induce apoptosis, which is a form of programmed cell death. This process is often initiated by DNA damage and the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.

Q4: How can I prepare and store a stock solution of this compound?

A4: this compound is a hydrophobic compound, so it is best dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and maintain its stability. When preparing working solutions, dilute the stock directly into the cell culture medium.

Q5: Are there alternative cell viability assays I can use if I suspect my compound is interfering with the MTT assay?

A5: Yes, if you suspect that this compound is interfering with the reduction of the MTT reagent, you can use alternative assays that measure different parameters of cell viability. These include:

  • MTS Assay: Similar to the MTT assay but the formazan product is soluble in the culture medium, eliminating a solubilization step.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells.

Troubleshooting Guides

Issue 1: Poor Cell Viability or Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Steps
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Perform a solvent toxicity control experiment to determine the maximum tolerable concentration.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider reducing the highest test concentration or using a co-solvent system.
Cell Line Sensitivity Research the estrogen receptor status and known sensitivities of your cell line. Consider using a less sensitive cell line for initial range-finding experiments if feasible.
Contamination Regularly check for signs of bacterial, fungal, or mycoplasma contamination, as this can impact cell health and experimental results.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variation in Cell Seeding Density Standardize the cell seeding density for each experiment. Use a hemocytometer or automated cell counter for accurate cell counts. Ensure cells are in the logarithmic growth phase when seeding.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling viscous solvents like DMSO.
Instability of this compound Solution Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions at room temperature or 4°C.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media or PBS.

Data Presentation

Table 1: Cytotoxicity of 4-Hydroxythis compound (a Metabolite of this compound) in Human Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusLC50 (µM)
MCF-7ER+6.0 ± 0.2[1]
S30ER+4.0 ± 0.1[1]
MDA-MB-231ER-24 ± 0.3[1]

Note: The data presented is for the metabolite 4-hydroxythis compound. Researchers should determine the specific IC50/LC50 for this compound in their cell line of interest.

Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventTypical Maximum Final ConcentrationNotes
DMSO≤ 0.5% (v/v)Some cell lines may tolerate up to 1%, but a toxicity test is recommended.
Ethanol≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerable Solvent Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at the desired density for your experiment and allow them to adhere overnight.

  • Solvent Dilution: Prepare a serial dilution of your solvent (e.g., DMSO) in complete culture medium, ranging from 2% down to 0.01% (v/v). Include a media-only control.

  • Treatment: Replace the existing medium with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT or MTS).

  • Data Analysis: Plot cell viability against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerable solvent concentration.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (prepared from a stock solution) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualization

Equilenin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound High-Concentration This compound Metabolites Cytotoxic Metabolites (e.g., 4-hydroxythis compound) This compound->Metabolites Cellular Metabolism ROS Increased ROS Production Metabolites->ROS DNA_Damage DNA Damage Metabolites->DNA_Damage Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage Bax_act Bax Activation Bax_act->Mito_Damage Bcl2_inact Bcl-2 Inhibition Bcl2_inact->Bax_act CytoC Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_Damage->CytoC DNA_Damage->Bax_act DNA_Damage->Bcl2_inact

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Caption: General experimental workflow for assessing this compound cytotoxicity.

troubleshooting_flow start Low Cell Viability Observed check_solvent Is final solvent concentration >0.5%? start->check_solvent check_precipitate Is there visible precipitate in wells? check_solvent->check_precipitate No reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes check_controls Are control wells (untreated, vehicle) healthy? check_precipitate->check_controls No optimize_solubility Optimize solubility (e.g., lower concentration, co-solvent) check_precipitate->optimize_solubility Yes high_cytotoxicity High this compound Cytotoxicity check_controls->high_cytotoxicity Yes check_culture Check for contamination and cell health issues check_controls->check_culture No

Caption: Troubleshooting logic for low cell viability in this compound experiments.

References

Technical Support Center: Refining Equilenin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Equilenin from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The two most prevalent and well-established methods for extracting this compound and other steroid hormones from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE utilizes the differential solubility of this compound in two immiscible liquid phases to partition it away from the sample matrix. SPE employs a solid sorbent to which this compound adsorbs, allowing interfering substances to be washed away before eluting the target analyte.

Q2: Which biological matrices are typically used for this compound analysis?

A2: this compound is a naturally occurring steroidal estrogen primarily found in the urine of pregnant mares.[2] Consequently, urine is a common matrix for its extraction and analysis. Plasma and serum are also valuable matrices for monitoring levels of this compound and other estrogens, particularly in clinical research settings.[3][4]

Q3: What are the critical parameters to control during the extraction process?

A3: Several factors can significantly impact the efficiency and reproducibility of this compound extraction. These include the pH of the sample, the choice of organic solvent (for LLE) or sorbent and elution solvent (for SPE), the sample volume, and the potential for the analyte to degrade due to factors like light or temperature.[5][6]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge with complex biological samples.[7][8] Effective sample preparation is key to minimizing these effects. This can be achieved through selective extraction techniques like SPE, which can remove a significant portion of interfering substances.[9] Additionally, optimizing chromatographic separation to resolve this compound from co-eluting matrix components is crucial.[10] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[10]

Q5: Should I be concerned about the stability of this compound in my samples?

A5: Yes, the stability of steroid hormones in biological matrices can be affected by external factors such as temperature, light, and pH. It is crucial to handle and store samples appropriately to prevent degradation of this compound. This may include storing samples at low temperatures (e.g., -80°C) and protecting them from light.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Emulsion Formation - High concentration of lipids or proteins in the sample.- Vigorous shaking or mixing of the two phases.- Add salt (salting out) to the aqueous phase to increase its polarity.- Centrifuge the sample to break the emulsion.- Gently rock or invert the extraction vessel instead of vigorous shaking.[11]- Use a supported liquid extraction (SLE) technique, which is less prone to emulsion formation.[12]
Low Recovery of this compound - Incorrect pH of the aqueous phase.- Inappropriate choice of organic solvent.- Insufficient mixing or extraction time.- Analyte loss during the solvent evaporation step.- Adjust the sample pH to optimize the partitioning of this compound into the organic phase. For estrogens, a more acidic pH can improve extraction.[3]- Select an organic solvent with appropriate polarity to effectively solubilize this compound. Ethyl acetate and dichloromethane are commonly used.[13]- Ensure adequate mixing and allow sufficient time for equilibrium to be reached between the two phases.- Optimize the evaporation conditions (temperature and nitrogen flow rate) to prevent loss of the analyte.
Poor Reproducibility - Inconsistent sample volumes or reagent additions.- Variability in mixing intensity and time.- Incomplete phase separation.- Use calibrated pipettes and ensure accurate measurements.- Standardize the mixing procedure (e.g., use a mechanical shaker for a set time and speed).- Allow adequate time for the phases to separate completely before collecting the organic layer.
Contamination in the Final Extract - Impurities in the organic solvent.- Carryover from previously processed samples.- Leaching of plasticizers from containers.- Use high-purity, HPLC-grade solvents.- Thoroughly clean all glassware between extractions.- Use glass or inert plastic containers for sample processing and storage.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inappropriate sorbent material.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading or washing.- Sorbent bed drying out during the procedure.- Select a sorbent with appropriate chemistry for this compound (e.g., C18 for reversed-phase extraction).[3]- Optimize the elution solvent composition and volume to ensure complete desorption of this compound from the sorbent.- Ensure the sample loading and wash steps are not too harsh, which could cause premature elution of the analyte.- Do not allow the sorbent bed to dry out between the conditioning, loading, washing, and elution steps, unless specified by the protocol.
High Background or Interfering Peaks - Insufficient washing of the sorbent.- Co-elution of interfering compounds from the matrix.- Contamination from the SPE cartridge or reagents.- Optimize the wash solvent to effectively remove interferences without eluting this compound. This may involve adjusting the solvent strength or pH.[5]- Consider using a more selective sorbent or a multi-step elution to fractionate the sample.[5]- Use high-quality SPE cartridges and reagents.
Inconsistent Results - Variable flow rates during sample loading, washing, or elution.- Clogging of the SPE cartridge.- Inconsistent conditioning of the sorbent.- Use a vacuum manifold or positive pressure processor to maintain a consistent flow rate.- Centrifuge or filter the sample before loading to remove particulates that may clog the cartridge.- Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions.
Analyte Breakthrough - Exceeding the capacity of the SPE cartridge.- Loading the sample too quickly.- Use a larger SPE cartridge or dilute the sample before loading.- Optimize the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of estrogens, including compounds structurally similar to this compound, from biological samples using LLE and SPE. Note that specific values for this compound may vary depending on the exact experimental conditions.

Table 1: Liquid-Liquid Extraction (LLE) Performance for Estrogens in Urine

ParameterTypical Value RangeReference(s)
Recovery 68.2% - 131.8%[14]
Limit of Detection (LOD) 7.5 - 15 ng/mL[14]
Limit of Quantification (LOQ) 25 - 50 ng/mL[14]
Precision (RSD) < 21.6%[14]

Table 2: Solid-Phase Extraction (SPE) Performance for Estrogens in Plasma & Urine

ParameterTypical Value RangeReference(s)
Recovery Essentially quantitative (>95%)[3]
Limit of Detection (LOD) 0.01 - 17.65 ng/mL (for various oxylipins)[15]
Limit of Quantification (LOQ) 0.03 - 58.84 ng/mL (for various oxylipins)[15]
Precision (RSD) Typically < 15%

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine at approximately 2000 x g for 10 minutes to pellet any sediment.

    • Transfer a known volume (e.g., 1-5 mL) of the supernatant to a clean glass tube.

    • Add an appropriate internal standard.

    • Adjust the pH of the urine sample to approximately 4.0-5.0 using a suitable acid (e.g., hydrochloric acid).

  • Extraction:

    • Add a volume of a water-immiscible organic solvent (e.g., 2-3 volumes of ethyl acetate or dichloromethane) to the urine sample.

    • Cap the tube and mix gently by inversion or rocking for 10-15 minutes to allow for partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[11]

    • Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process (step 2 and 3a) two more times with fresh organic solvent, combining the organic extracts.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).

    • Vortex briefly to ensure the residue is fully dissolved.

    • The sample is now ready for analysis.

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline using a C18 reversed-phase cartridge and may require optimization.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an appropriate internal standard.

    • To disrupt the binding of steroids to proteins, add a solution such as triethylammonium sulfate.[3]

    • Adjust the pH of the plasma sample to approximately 5.0.[3]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. For example, pass a volume of water (e.g., 3 mL) or a low percentage of methanol in water (e.g., 5-10% methanol) through the cartridge.[5][15] This step is critical for removing salts and other polar matrix components.

  • Elution:

    • Elute the this compound from the cartridge with a stronger organic solvent. For example, pass a small volume of methanol (e.g., 2-3 mL) through the cartridge and collect the eluate.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, known volume of a solvent compatible with the analytical method.

    • The sample is now ready for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Evaporation cluster_final Final Steps start Urine Sample centrifuge Centrifuge start->centrifuge add_is Add Internal Standard centrifuge->add_is adjust_ph Adjust pH add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent mix Mix Gently add_solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction (2x) collect_organic->repeat_extraction evaporate Evaporate to Dryness repeat_extraction->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps start Plasma Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH & Disrupt Protein Binding add_is->adjust_ph condition Condition Cartridge load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis LLE_Troubleshooting start Problem with LLE? emulsion Emulsion Formation? start->emulsion low_recovery Low Recovery? emulsion->low_recovery No emulsion_sol1 Add Salt emulsion->emulsion_sol1 Yes poor_reproducibility Poor Reproducibility? low_recovery->poor_reproducibility No recovery_sol1 Check pH low_recovery->recovery_sol1 Yes repro_sol1 Standardize Volumes poor_reproducibility->repro_sol1 Yes emulsion_sol2 Centrifuge emulsion_sol1->emulsion_sol2 emulsion_sol3 Gentle Mixing emulsion_sol2->emulsion_sol3 recovery_sol2 Change Solvent recovery_sol1->recovery_sol2 recovery_sol3 Increase Mixing Time recovery_sol2->recovery_sol3 repro_sol2 Standardize Mixing repro_sol1->repro_sol2 repro_sol3 Ensure Complete Phase Separation repro_sol2->repro_sol3

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Equilenin and Equilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin and equilin are two prominent equine estrogens found in conjugated equine estrogen (CEE) preparations, widely used in hormone replacement therapy. Despite their structural similarities, these two compounds exhibit distinct biological activities, influencing their overall pharmacological profiles. This guide provides an objective comparison of the biological activities of this compound and equilin, supported by experimental data, to aid researchers in understanding their differential effects and potential therapeutic applications.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data comparing the biological activities of this compound and equilin.

Biological ParameterThis compoundEquilinReference Compound
Estrogen Receptor (ER) Binding Affinity
Relative Binding Affinity (RBA) for ERα (%)2.0 - 1513 - 28.917β-Estradiol (100%)
Relative Binding Affinity (RBA) for ERβ (%)7.0 - 2013 - 4917β-Estradiol (100%)
Cell Proliferation (MCF-7 Breast Cancer Cells)
Proliferative PotencyLower than Equilin and 17β-EstradiolSlightly lower than 17β-Estradiol17β-Estradiol
Metabolism
Primary Metabolites17β-dihydrothis compound, 4-hydroxythis compound17β-dihydroequilin, 4-hydroxyequilinN/A

Estrogen Receptor Binding Affinity

Both this compound and equilin are agonists of the estrogen receptors, ERα and ERβ. However, their binding affinities differ significantly. Equilin generally displays a higher relative binding affinity for both ERα and ERβ compared to this compound, when benchmarked against 17β-estradiol.[1] Notably, the metabolites of these compounds can exhibit altered receptor affinities. For instance, 17β-dihydroequilin, a metabolite of equilin, shows a markedly increased affinity for both ERα and ERβ, even surpassing that of estradiol in some studies.[1]

Cellular Proliferation

In vitro studies using the estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that both this compound and equilin can stimulate cell proliferation. However, equilin is generally considered to be a more potent inducer of proliferation than this compound.[2] One comparative study found that while both compounds increased MCF-7 cell proliferation, equilin exhibited a slightly lower proliferative activity than 17β-estradiol, implying a greater estrogenic effect than this compound.[2] The proliferative effects of these compounds are a critical consideration in the context of hormone replacement therapy and breast cancer risk.

Signaling Pathways

The signaling pathways activated by this compound and equilin contribute to their distinct biological effects.

Equilin: Research has shown that equilin can activate the nuclear factor-kappa B (NF-κB) signaling pathway in human umbilical vein endothelial cells (HUVECs).[3] This activation leads to an increase in the expression of adhesion molecules, which may have implications for inflammatory responses and cardiovascular health.[3]

Equilin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Equilin Equilin ER Estrogen Receptor Equilin->ER IKK IKK Complex ER->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Gene Expression (Adhesion Molecules)

This compound: The signaling pathways directly initiated by this compound are less characterized. However, significant research has focused on the genotoxic and carcinogenic potential of its metabolites, particularly 4-hydroxythis compound.[4][5] This metabolite can undergo redox cycling to produce reactive oxygen species (ROS) and form DNA adducts, leading to DNA damage.[4][5] This suggests that the biological activity of this compound may be significantly mediated by the actions of its metabolic products, potentially contributing to carcinogenic pathways.

Equilenin_Metabolism_Pathway This compound This compound Metabolism Metabolism (e.g., CYP450) This compound->Metabolism Hydroxythis compound 4-Hydroxythis compound Metabolism->Hydroxythis compound Redox_Cycling Redox Cycling Hydroxythis compound->Redox_Cycling DNA_Adducts DNA Adducts Hydroxythis compound->DNA_Adducts ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Adducts->DNA_Damage

Contribution to Conjugated Equine Estrogens (CEE)

Equilin is a major component of CEE, constituting a significant portion of the total estrogen content, while this compound is present in smaller amounts.[6] The overall biological activity of CEE is a composite of the effects of its various components and their metabolites. The higher estrogenic potency of equilin and its conversion to the highly active 17β-dihydroequilin suggest that it is a key contributor to the estrogenic effects of CEE.[1][6] Conversely, the concerns regarding the carcinogenic potential of this compound's metabolites highlight the complex and sometimes contradictory biological activities within CEE preparations.[4][5]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference estrogen (e.g., 17β-estradiol).

Methodology:

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer). The homogenate is then centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Reaction: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or equilin) or a reference compound.

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

ER_Binding_Assay_Workflow Start Start Prepare_Cytosol Prepare Uterine Cytosol (Source of ER) Start->Prepare_Cytosol Incubate Incubate Cytosol with [³H]Estradiol and Competitor Prepare_Cytosol->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Calculate IC50 and RBA Quantify->Analyze End End Analyze->End

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent MCF-7 breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in a medium free of phenol red and supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to attach, the medium is replaced with a fresh estrogen-free medium containing various concentrations of the test compound (this compound or equilin) or a reference estrogen (17β-estradiol). A vehicle control is also included.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), with media changes as required.

  • Assessment of Proliferation: Cell proliferation can be measured using various methods, such as:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.

  • Data Analysis: The proliferation data is plotted against the compound concentration to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be determined.

MCF7_Proliferation_Assay_Workflow Start Start Culture_Cells Culture MCF-7 Cells in Estrogen-Free Medium Start->Culture_Cells Seed_Cells Seed Cells into Multi-Well Plates Culture_Cells->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Measure_Proliferation Measure Cell Proliferation (e.g., MTT Assay) Incubate->Measure_Proliferation Analyze Generate Dose-Response Curve and Calculate EC50 Measure_Proliferation->Analyze End End Analyze->End

Conclusion

This compound and equilin, while both classified as equine estrogens, exhibit notable differences in their biological activities. Equilin demonstrates higher estrogen receptor binding affinity and greater proliferative potency in MCF-7 cells compared to this compound. Their downstream signaling effects also diverge, with equilin implicated in inflammatory pathways and this compound's metabolites associated with genotoxicity. A thorough understanding of these distinctions is paramount for researchers in the fields of endocrinology, pharmacology, and drug development, particularly when evaluating the safety and efficacy of estrogen-based therapies. Further research is warranted to fully elucidate the complex interplay of these compounds and their metabolites in vivo.

References

A Comparative Analysis of the Estrogenic Potency of Equilenin and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic potency of the equine estrogen, Equilenin, and the primary human estrogen, 17β-Estradiol. The following sections present quantitative data from key experimental assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their relative potencies.

Quantitative Comparison of Estrogenic Potency

The estrogenic activity of a compound is determined by its ability to bind to and activate estrogen receptors (ERs), leading to downstream physiological effects. The following table summarizes the comparative potency of this compound and Estradiol based on receptor binding affinity, in vitro transcriptional activation, and in vivo uterotrophic response.

ParameterAssay TypeThis compoundEstradiolReference
Receptor Binding
Relative Binding Affinity (RBA) for ERα (%)Competitive Radiometric Binding Assay2.0–15100[1]
Relative Binding Affinity (RBA) for ERβ (%)Competitive Radiometric Binding Assay7.0–20100[1]
In Vitro Activity
Transcriptional Activation (EC50)Estrogen Receptor Reporter Gene AssayData not available in comparative studiesTypically in the low picomolar to nanomolar range
In Vivo Activity
Uterotrophic Response (ED50)Uterotrophic BioassayData not available in comparative studiesDose-dependent increases in uterine weight observed

Note: The relative binding affinity (RBA) is expressed as a percentage of the binding affinity of Estradiol, which is set at 100%. A lower RBA indicates a weaker binding affinity. EC50 (half-maximal effective concentration) in reporter gene assays represents the concentration of a compound that elicits 50% of the maximal response. ED50 (half-maximal effective dose) in the uterotrophic assay represents the dose that produces 50% of the maximal increase in uterine weight. While direct comparative EC50 and ED50 values for this compound were not available in the reviewed literature, the binding affinity data suggests a lower in vitro and in vivo potency compared to Estradiol.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the quantitative data. The following are detailed methodologies for the key assays used to assess estrogenic potency.

Competitive Estrogen Receptor Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-Estradiol, for binding to estrogen receptors (ERα or ERβ).

Protocol:

  • Preparation of ER Source: Estrogen receptors are typically obtained from the cytosol of target tissues, such as the uteri of ovariectomized rats, or from recombinant sources.[2]

  • Incubation: A constant concentration of [³H]-Estradiol and the ER source are incubated with varying concentrations of the unlabeled test compound (this compound or Estradiol).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound [³H]-Estradiol is separated from the free (unbound) radioligand. This is commonly achieved using methods like hydroxylapatite or dextran-coated charcoal precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: (IC50 of Estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This in vitro assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor in living cells.

Protocol:

  • Cell Culture: A suitable cell line that expresses estrogen receptors (e.g., MCF-7, T47D) is used.[3][4] These cells are stably or transiently transfected with a reporter gene construct. This construct contains an estrogen response element (ERE) linked to a reporter gene, such as luciferase or β-galactosidase.[3][4]

  • Treatment: The cells are treated with various concentrations of the test compound (this compound or Estradiol).

  • Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined from the dose-response curve.

Uterotrophic Bioassay

This in vivo assay is a well-established method for assessing the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents. The OECD Test Guideline 440 provides a standardized protocol for this assay.[5][6]

Protocol:

  • Animal Model: Immature or ovariectomized female rats or mice are used as the test animals.[5][6] This ensures low endogenous estrogen levels, making the uterine tissue highly sensitive to exogenous estrogens.

  • Dosing: The animals are administered the test compound (this compound or Estradiol) or a vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.[5]

  • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.[5]

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. Dose-response curves can be generated to determine the effective dose (e.g., ED50).

Visualizing the Mechanisms of Action

To further elucidate the processes underlying estrogenic activity, the following diagrams, generated using Graphviz, illustrate the estrogen signaling pathway and a typical experimental workflow.

Caption: Estrogen Signaling Pathway.

ReporterGeneAssayWorkflow A 1. Seed ER-responsive cells with reporter construct B 2. Treat cells with varying concentrations of this compound or Estradiol A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Generate dose-response curve and calculate EC50 E->F

Caption: Reporter Gene Assay Workflow.

References

A Comparative Analysis of Estrogen Receptor Binding Affinity: Equilenin vs. Equilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogen receptor (ER) binding affinities of two prominent equine estrogens, equilenin and equilin. The information presented herein is compiled from experimental data to assist researchers in understanding the nuanced interactions of these compounds with estrogen receptors alpha (ERα) and beta (ERβ), critical targets in hormone-dependent physiological and pathological processes.

Quantitative Comparison of Receptor Binding Affinities

The relative binding affinities (RBA) of this compound and equilin for human ERα and ERβ have been determined in comparison to the endogenous estrogen, 17β-estradiol (E2), which is set as the reference standard (100%). The data reveals distinct binding profiles for each compound, with both showing a generally lower affinity than E2.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) (%) vs. 17β-estradiolDissociation Constant (Kd) of 17β-estradiol
Equilin ERα~13%[1]0.06 nM[2]
ERβ~49%[1]0.1 nM[2]
This compound ERαLower than 17β-estradiol0.06 nM[2]
ERβLower than 17β-estradiol, with some preferential binding to ERβ[3]0.1 nM[2]

Note: The RBA values can vary between studies depending on the specific experimental conditions.

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The binding affinities of this compound and equilin to estrogen receptors are typically determined using a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay using Rat Uterine Cytosol

This protocol outlines the key steps for assessing the binding of estrogens to ERα and ERβ.

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from ovariectomized Sprague-Dawley rats.

  • The tissue is homogenized in a buffer solution at 4°C.

  • The homogenate is centrifuged to separate the nuclear fraction (pellet) from the supernatant.

  • The supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[4] The protein concentration of the cytosol is determined.

2. Saturation Binding Assay (to determine Kd and Bmax of the receptor):

  • Increasing concentrations of a radiolabeled estrogen, typically [³H]17β-estradiol, are incubated with a fixed amount of uterine cytosol.[4][5]

  • Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled 17β-estradiol.[4]

  • After incubation, the receptor-bound radioligand is separated from the free radioligand.

  • The radioactivity of the bound fraction is measured, and specific binding is calculated by subtracting non-specific binding from total binding.

  • Scatchard analysis is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2]

3. Competitive Binding Assay (to determine IC50 and RBA):

  • A fixed concentration of uterine cytosol and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled test compounds (this compound or equilin).[2][3]

  • The incubation and separation steps are similar to the saturation binding assay.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[4]

  • The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100 [2][3]

Signaling Pathways

Upon binding to estrogen receptors, both this compound and equilin can initiate downstream signaling cascades. The classical pathway involves the regulation of gene expression, while non-genomic pathways can also be activated.

Classical Genomic Estrogen Receptor Signaling Pathway

The binding of an estrogenic ligand to the estrogen receptor initiates a cascade of events leading to the regulation of gene transcription.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (this compound/Equilin) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic estrogen signaling pathway.

Equilin-Induced NF-κB Signaling in Endothelial Cells

Studies have shown that equilin can specifically activate the NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs), leading to the expression of adhesion molecules. This represents a non-genomic action with potential implications for vascular biology.[6]

Equilin_NFkB_Signaling cluster_outside Extracellular cluster_cell Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Equilin Equilin ER Estrogen Receptor Equilin->ER IKK IKK Complex ER->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Adhesion_Molecules Adhesion Molecule Genes (e.g., E-selectin, ICAM-1) DNA->Adhesion_Molecules Transcription

References

A Comparative Analysis of Equilenin and 17β-dihydroequilin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Equilenin and 17β-dihydroequilin, both naturally occurring steroidal estrogens found in pregnant mares, are significant components of conjugated equine estrogens (CEEs), a widely prescribed hormone replacement therapy. While structurally related, these two compounds exhibit distinct biochemical and physiological profiles that are critical for researchers, scientists, and drug development professionals to understand. This guide provides a comprehensive comparison of their performance, supported by available experimental data.

Biochemical and Pharmacokinetic Properties

This compound and 17β-dihydroequilin differ in their molecular structure, which in turn influences their binding to estrogen receptors and their metabolic fate. 17β-dihydroequilin is the 17β-reduced form of equilin, while this compound has a more unsaturated B-ring compared to equilin. These structural nuances lead to significant differences in their biological activity.

PropertyThis compound17β-dihydroequilinReference
Molar Mass 266.34 g/mol 270.37 g/mol [1][2]
Chemical Formula C₁₈H₁₈O₂C₁₈H₂₂O₂[1][2]
Metabolic Clearance Rate ~3300 L/day/m² (as equilin)1252 L/day/m²[3][4]
Metabolism Metabolized from equilin.Reversibly transformed from equilin. Can be metabolized to this compound and 17β-dihydrothis compound.[5][6]

Estrogen Receptor Binding and Potency

The estrogenic effects of these compounds are primarily mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). Their relative binding affinities and subsequent potency in various tissues are crucial determinants of their overall physiological impact.

ParameterThis compound17β-dihydroequilinReference
Relative Binding Affinity for ERα (vs. Estradiol) ~15%~113%[2][7]
Relative Binding Affinity for ERβ (vs. Estradiol) ~20-29%~108%[2][7]
Relative Potency in Vagina (vs. CEEs) Low~83%[2][5]
Relative Potency in Uterus (vs. CEEs) Low~200%[2][5]

Physiological and Cellular Effects

Beyond classical hormonal actions, this compound and 17β-dihydroequilin exert differential effects on various physiological systems, including hepatic protein synthesis and neuronal growth.

Physiological EffectThis compound17β-dihydroequilinReference
Hepatic Protein Synthesis Potent stimulator of hepatic globulins (SHBG, CBG, angiotensinogen), with effects 1.5 to 8 times greater than comparable doses of estrone sulfate.Contributes to the overall hepatic effects of CEEs.[5][8]
Lipoprotein Profile Significantly stimulates high-density lipoprotein-cholesterol (HDL-C).Part of the CEE mixture that affects lipid profiles.[8]
Neuronal Effects Equilin, its precursor, promotes the growth of cortical neurons via an NMDA receptor-dependent mechanism.As a potent estrogen, it is expected to have neuroprotective effects.[9]
Bone Density Less potent in lowering the urinary calcium/creatinine ratio compared to conjugated equine estrogens.Contributes to the bone-protective effects of CEEs.[8]

Experimental Protocols

The data presented in this guide are derived from various experimental studies. Below are detailed methodologies for key experiments typically used to characterize and compare these compounds.

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound and 17β-dihydroequilin for ERα and ERβ.

Methodology:

  • Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the purified receptor in the presence of increasing concentrations of the unlabeled competitor (this compound or 17β-dihydroequilin).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Unbound ligand is then separated from the receptor-ligand complex using methods like dextran-coated charcoal, hydroxylapatite, or filter binding assays.

  • Quantification: The amount of radiolabeled estradiol bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the radiolabeled estradiol binding (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Competitor) x 100%.

Uterine Growth Assay (Uterotrophic Assay) in Ovariectomized Rats

Objective: To assess the in vivo estrogenic potency of this compound and 17β-dihydroequilin on uterine tissue.

Methodology:

  • Animal Model: Immature or adult female rats are ovariectomized to eliminate endogenous estrogen production and allowed to recover.

  • Dosing: The animals are treated daily for a set period (e.g., 3-7 days) with various doses of this compound, 17β-dihydroequilin, or a vehicle control, typically via subcutaneous injection or oral gavage.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A dose-response curve is generated, and the effective dose that produces a 50% maximal response (ED₅₀) can be calculated to compare the potencies of the compounds.

Signaling Pathways and Mechanisms of Action

Both this compound and 17β-dihydroequilin, as estrogens, primarily signal through the classical genomic pathway by binding to nuclear estrogen receptors, which then act as transcription factors. However, their differing affinities for ERα and ERβ suggest they may have tissue-specific effects.

Classical Estrogen Signaling Pathway

EstrogenSignaling cluster_cell Target Cell Estrogen This compound or 17β-dihydroequilin ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (DNA) ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Modulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse

Caption: Classical genomic signaling pathway for estrogenic compounds.

Metabolic Conversion of Equine Estrogens

The in vivo activity of these compounds is also influenced by their metabolic interconversion. Equilin can be reversibly converted to the more potent 17β-dihydroequilin. Both can be further metabolized to this compound and its derivatives.

MetabolicPathway Equilin Equilin Dihydroequilin 17β-dihydroequilin Equilin->Dihydroequilin 17β-HSD This compound This compound Equilin->this compound Metabolism Dihydrothis compound 17β-dihydrothis compound Dihydroequilin->Dihydrothis compound Metabolism

Caption: Metabolic interconversion of key equine estrogens.

Summary and Conclusion

The comparative analysis reveals that 17β-dihydroequilin is a significantly more potent estrogen than this compound. This is evidenced by its substantially higher binding affinity for both ERα and ERβ, as well as its greater uterotrophic activity.[2][5] this compound, on the other hand, demonstrates a more pronounced effect on the synthesis of certain hepatic proteins.[8] These differences underscore the importance of considering the specific biological activities of individual components within complex estrogen mixtures like CEEs. For drug development, these findings highlight the potential for designing selective estrogen receptor modulators (SERMs) with desired tissue-specific effects by leveraging the structural and functional diversity of natural estrogens. Further research into the detailed signaling pathways and long-term physiological effects of these individual compounds is warranted to fully elucidate their therapeutic potential and risks.

References

Cross-Reactivity of Equilenin in Estradiol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of estradiol is critical in numerous areas of research, clinical diagnostics, and drug development. Immunoassays are a common method for estradiol quantification due to their sensitivity and high-throughput capabilities. However, the specificity of these assays can be compromised by cross-reactivity with structurally similar molecules. One such molecule of concern is equilenin, a naturally occurring estrogen found in conjugated estrogen medications, which shares a structural backbone with estradiol. This guide provides a comparative overview of the potential cross-reactivity of this compound in commercially available estradiol immunoassays, supported by available data and detailed experimental protocols for in-house validation.

The Basis for Cross-Reactivity: Structural Similarity

The potential for this compound to cross-react in estradiol immunoassays stems from the significant structural homology between the two molecules. Both are steroid hormones with a similar four-ring structure. The primary difference lies in the aromaticity of the B-ring in this compound, which is absent in estradiol. This structural similarity can lead to the binding of this compound to the anti-estradiol antibodies used in immunoassays, resulting in falsely elevated estradiol concentrations.

Comparative Analysis of Estradiol Immunoassays

Direct quantitative data on the cross-reactivity of this compound in specific commercial estradiol immunoassays is not consistently published by manufacturers. However, by examining the cross-reactivity of other structurally related estrogens, we can infer the potential for interference and compare the relative specificity of different platforms. The following table summarizes available cross-reactivity data for major immunoassay systems.

It is crucial to note that the absence of data for this compound does not imply a lack of cross-reactivity. Researchers are strongly encouraged to perform their own validation studies if the presence of this compound or its metabolites is anticipated in their samples.

Immunoassay PlatformManufacturerReported Cross-Reactivity of Structurally Similar Compounds
ARCHITECT Estradiol Assay AbbottEquilin: 98.4% Recovery (at 1.2 ng/mL) Equilin Sulfate: 92.6% Recovery (at 10 ng/mL) Estrone: 0.7% (at 1500 pg/mL) Note: Data presented as % Recovery, which may not directly equate to % Cross-Reactivity.[1]
Elecsys Estradiol II Assay RocheEstrone: 0.54% Estriol: <0.5% Ethinyl Estradiol: <0.5%[2]
Access Estradiol Assay Beckman CoulterEstrone Sulfate: Not detectable (at 3600 pg/mL) Estriol Sulfate: 0.004% (at 10,000,000 pg/mL)[3]
ADVIA Centaur Enhanced Estradiol (eE2) Assay SiemensData on specific cross-reactants not readily available in reviewed literature. The assay is noted to have improved specificity over older versions.[3][4][5]
Estradiol Parameter Assay Kit (ELISA) R&D SystemsEstrone: 0.26% Estriol: 0.86% Ethinylestradiol: 0.07%[6][7]

Experimental Protocols for Determining Cross-Reactivity

For laboratories that need to definitively quantify the cross-reactivity of this compound in their specific estradiol immunoassay, the following protocol outlines a standard experimental approach.

Principle

This method determines the percentage of cross-reactivity of a competing compound (this compound) by comparing the concentration of this compound required to displace 50% of the labeled estradiol from the antibody-binding sites to the concentration of estradiol required for the same level of displacement.

Materials
  • Estradiol Immunoassay Kit (including standards, controls, tracer, and antibody-coated plates/beads)

  • This compound standard of known purity and concentration

  • Assay buffer provided with the kit or a suitable protein-based buffer

  • Precision pipettes and tips

  • Microplate reader or appropriate detection system for the assay platform

Procedure
  • Preparation of Estradiol Standard Curve: Prepare a series of estradiol standards according to the immunoassay kit's instructions. This will serve as the reference curve.

  • Preparation of this compound Solutions: Prepare a series of dilutions of the this compound standard in the same assay buffer used for the estradiol standards. The concentration range should be broad enough to produce a dose-response curve, ideally spanning from no displacement to maximum displacement of the labeled estradiol.

  • Assay Performance:

    • Run the estradiol standard curve in duplicate or triplicate as per the kit's protocol.

    • In separate wells, run the various dilutions of the this compound solutions in duplicate or triplicate.

  • Data Analysis:

    • Generate a standard curve by plotting the response (e.g., absorbance, relative light units) versus the concentration of the estradiol standards.

    • Determine the concentration of estradiol that causes a 50% reduction in the maximum signal (IC50).

    • From the dose-response curve of this compound, determine the concentration of this compound that causes a 50% reduction in the maximum signal.

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (IC50 of Estradiol / IC50 of this compound) x 100 [8]

Visualizing Immunoassay Principles and Workflows

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the competitive immunoassay principle and the workflow for assessing cross-reactivity.

G Competitive Immunoassay Principle cluster_low Low Estradiol Concentration cluster_high High Estradiol Concentration Antibody_low Antibody Bound_Complex_low High Signal Antibody_low->Bound_Complex_low More Labeled Estradiol Binds Estradiol_low Estradiol (Sample) Estradiol_low->Antibody_low Labeled_Estradiol_low Labeled Estradiol Labeled_Estradiol_low->Antibody_low Antibody_high Antibody Bound_Complex_high Low Signal Antibody_high->Bound_Complex_high Less Labeled Estradiol Binds Estradiol_high Estradiol (Sample) Estradiol_high->Antibody_high Labeled_Estradiol_high Labeled Estradiol Labeled_Estradiol_high->Antibody_high

Caption: Competitive immunoassay: Analyte in the sample competes with labeled analyte for antibody binding sites.

G Cross-Reactivity Testing Workflow Start Start: Prepare Reagents Standard_Curve Generate Estradiol Standard Curve Start->Standard_Curve Interferent_Curve Generate this compound Dose-Response Curve Start->Interferent_Curve Run_Assay Perform Immunoassay Standard_Curve->Run_Assay Interferent_Curve->Run_Assay Calculate_IC50 Calculate IC50 for both Estradiol and this compound Run_Assay->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Caption: A streamlined workflow for determining the cross-reactivity of a substance in an immunoassay.

Conclusion and Recommendations

The potential for this compound to cross-react in estradiol immunoassays is a valid concern for researchers and clinicians, particularly when analyzing samples from individuals receiving conjugated estrogen therapy. Due to the limited availability of specific cross-reactivity data for this compound from manufacturers, it is imperative for laboratories to:

  • Be Aware of Assay Limitations: Understand that all immunoassays have the potential for cross-reactivity with structurally related compounds.[2]

  • Review Package Inserts: Carefully examine the manufacturer's documentation for any available cross-reactivity data, even if it is for similar compounds.

  • Perform In-House Validation: When the presence of this compound or other potentially cross-reacting substances is suspected, conduct a thorough cross-reactivity study using the protocol outlined in this guide.

  • Consider Alternative Methods: For applications requiring the highest level of specificity, particularly in the presence of multiple estrogenic compounds, consider using a reference method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]

By taking these steps, researchers and drug development professionals can ensure the accuracy and reliability of their estradiol measurements, leading to more robust and reproducible scientific outcomes.

References

Verifying the Purity of Commercial Equilenin Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Equilenin, a key component in conjugated estrogen therapies, is a steroidal estrogen naturally found in pregnant mares. The purity of this compound standards is paramount for accurate research and the development of safe and effective pharmaceuticals. This guide provides a framework for verifying the purity of commercial this compound standards, offering a comparative overview of analytical methodologies and illustrative data to aid researchers in their selection and quality control processes.

Understanding Potential Impurities

Commercial this compound standards may contain various impurities stemming from the synthesis process, degradation, or inherent characteristics of the raw materials. Common impurities can include:

  • Related Steroids: Structurally similar estrogens such as equilin, estrone, and their metabolites.

  • Synthesis Byproducts: Residual reagents, intermediates, and side-reaction products from the chemical synthesis of this compound.

  • Degradation Products: Compounds formed due to exposure to light, heat, or adverse storage conditions. A notable metabolite and potential degradation product is 4-hydroxythis compound, which has been studied for its biological activity.[1][2]

  • Stereoisomers: The synthesis of this compound can result in the formation of different stereoisomers, which may have varying biological activities.[3]

  • Residual Solvents and Water: Solvents used during the manufacturing process and absorbed moisture can also be present.

Comparative Analysis of Commercial Standards

Table 1: Illustrative Purity Analysis of Commercial this compound Standards

SupplierStated Purity (CoA)HPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Major Impurity Identified
Supplier A ≥98.0%98.598.298.1Equilin (0.8%)
Supplier B ≥99.0%99.299.199.3Unknown (0.4%)
Supplier C ≥98.5%98.898.698.74-Hydroxythis compound (0.6%)
Supplier D ≥99.5%99.699.599.7Residual Solvent (0.2%)

Experimental Protocols for Purity Verification

A multi-pronged analytical approach is recommended for a thorough purity assessment of commercial this compound standards.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve a known quantity of the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main this compound peak and any impurity peaks. The percentage purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities and provides structural information for impurity identification.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of a derivatized sample.

  • Temperature Program: An initial temperature of 150°C, ramped to 300°C.

  • Mass Spectrometry: Electron ionization (EI) mode, scanning a mass range of 50-500 amu.

  • Sample Preparation: Derivatize the this compound standard to increase its volatility before injection.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library and quantify them based on peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh a precise amount of the this compound standard and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all relevant signals.

  • Analysis: Calculate the purity of the this compound by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.

Workflow for Purity Verification

The following diagram illustrates a logical workflow for the comprehensive purity verification of a commercial this compound standard.

Purity_Verification_Workflow Workflow for Purity Verification of this compound Standards cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Evaluation & Comparison cluster_3 Conclusion Receive Receive Commercial This compound Standard CoA Review Certificate of Analysis (CoA) Receive->CoA Visual Visual Inspection Receive->Visual HPLC HPLC Analysis (Impurity Profiling) CoA->HPLC Visual->HPLC GCMS GC-MS Analysis (Volatile Impurities & ID) HPLC->GCMS qNMR qNMR Analysis (Absolute Purity) GCMS->qNMR Compare Compare Data with CoA Specifications qNMR->Compare Identify Identify & Quantify Impurities Compare->Identify Qualify Qualify Standard for Intended Use Identify->Qualify

Caption: A logical workflow for the verification of commercial this compound standard purity.

Signaling Pathway of Estrogenic Action

While not directly related to purity verification, understanding the biological context of this compound is crucial for researchers. The following diagram illustrates a simplified signaling pathway for estrogenic compounds like this compound.

Estrogen_Signaling_Pathway Simplified Estrogen Signaling Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Dimerization Dimerization ER->Dimerization Binding & HSP dissociation HSP Heat Shock Proteins HSP->ER Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Simplified diagram of the estrogen signaling pathway initiated by this compound.

By implementing a rigorous analytical strategy, researchers can confidently verify the purity of their commercial this compound standards, ensuring the reliability and reproducibility of their experimental results and the quality of their drug development programs.

References

A Head-to-Head Comparison of Equilenin and Synthetic Estrogens: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the naturally occurring estrogen, Equilenin, and key synthetic estrogens, Ethinylestradiol and Diethylstilbestrol. This document summarizes their performance in critical in vitro assays, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

This compound is a naturally occurring steroidal estrogen found in the urine of pregnant mares and is a component of conjugated equine estrogens (CEE), a hormone replacement therapy formulation.[1][2] Synthetic estrogens, such as Ethinylestradiol (EE2) and Diethylstilbestrol (DES), were developed for greater oral bioavailability and potency.[3][4] Understanding the comparative molecular and cellular activities of these compounds is crucial for drug development and toxicological assessment. This guide provides a head-to-head comparison of their interactions with estrogen receptors (ERs) and their subsequent effects on gene transcription and cell proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the synthetic estrogens, Ethinylestradiol and Diethylstilbestrol, in key in vitro assays.

Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for the estrogen receptor is a measure of its ability to displace a radiolabeled estradiol tracer from the receptor. It is a key determinant of a compound's estrogenic potential.

CompoundEstrogen Receptor α (ERα) RBA (%)Estrogen Receptor β (ERβ) RBA (%)
17β-Estradiol (E2) 100100
This compound 2.0–157.0–20
Ethinylestradiol (EE2) 125115
Diethylstilbestrol (DES) 230240

Note: RBA values are expressed relative to 17β-Estradiol, which is set at 100%. Data compiled from multiple sources.

Estrogen-Responsive Gene Transcription

The ability of a compound to activate gene transcription via an estrogen response element (ERE) is a measure of its functional estrogenic activity. This is often assessed using a luciferase reporter gene assay.

CompoundEC50 (nM) for ERE-Luciferase Activation in T47D-KBluc cells
17β-Estradiol (E2) ~0.01
This compound Data not available in direct comparison
Ethinylestradiol (EE2) Data available, but not in direct comparison with this compound
Diethylstilbestrol (DES) Data available, but not in direct comparison with this compound
Cell Proliferation

The E-SCREEN assay measures the proliferative effect of estrogens on human breast cancer cell lines, such as MCF-7, which are estrogen-responsive.

CompoundEC50 (nM) for MCF-7 Cell Proliferation
17β-Estradiol (E2) Data available, but varies between studies
This compound Data not available in direct comparison
Ethinylestradiol (EE2) Data available, but not in direct comparison with this compound
Diethylstilbestrol (DES) Data available, but not in direct comparison with this compound

Note: While studies have investigated the proliferative effects of these compounds, direct comparative EC50 values for this compound against EE2 and DES in the same experimental setup are not consistently reported in the literature.[6][7]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estrogens exert their effects primarily through two intracellular receptors, ERα and ERβ. Upon ligand binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (this compound or Synthetic Estrogen) ER_HSP ER-HSP Complex Estrogen->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response ERBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Cytosol Prepare Rat Uterine Cytosol (Source of ER) Incubate Incubate Cytosol, [3H]-Estradiol, and Test Compound Cytosol->Incubate Radioligand Prepare [3H]-Estradiol Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound (e.g., this compound) TestCompound->Incubate Separate Separate Receptor-Bound and Free Radioligand (e.g., HAP) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Relative Binding Affinity (RBA) Quantify->Analyze ERELuciferaseWorkflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Cells Culture ER-positive cells (e.g., T47D, MCF-7) Transfect Transfect cells with ERE-Luciferase Reporter Plasmid Cells->Transfect Treat Treat transfected cells with serial dilutions of test compound Transfect->Treat Lyse Lyse cells and add luciferase substrate Treat->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate EC50 for transcriptional activation Measure->Analyze

References

Differential Effects of Equilenin Stereoisomers In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of Equilenin stereoisomers, focusing on their interactions with estrogen receptors, impact on cancer cell proliferation, and influence on quinone reductase activity. Due to a scarcity of studies directly comparing d- and l-Equilenin, this guide incorporates data on this compound (where the specific stereoisomer is often not stated but is presumed to be the naturally occurring d-isomer) and its biologically significant metabolite, 4-hydroxythis compound (4-OHEN).

Estrogen Receptor Binding Affinity

This compound and its metabolites are known to interact with estrogen receptors (ERα and ERβ), which are key regulators of cell growth and differentiation in hormone-responsive tissues. The binding affinity of these compounds to ERs is a crucial determinant of their estrogenic or antiestrogenic potential.

Table 1: Relative Binding Affinity (RBA) of this compound for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (RBA %)Reference Compound
This compoundERα2.0 - 15Estradiol
This compoundERβ7.0 - 20Estradiol

Data sourced from a compilation of studies. The specific stereoisomer of this compound was not specified[1].

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

A competitive binding assay is utilized to determine the relative affinity of a test compound for estrogen receptors.[2] This protocol outlines the general steps:

  • Preparation of Receptor Source: Uteri from ovariectomized rats are homogenized in a buffer to create a cytosolic fraction containing estrogen receptors.[2]

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound stereoisomers).

  • Separation of Bound and Unbound Ligand: After incubation, unbound ligand is separated from the receptor-ligand complex. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radiolabeled estradiol.

  • Quantification: The radioactivity of the supernatant, which contains the receptor-bound radiolabeled estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.

Effects on Cancer Cell Proliferation

The impact of this compound and its metabolites on the proliferation of cancer cells, particularly hormone-responsive breast cancer cells like MCF-7, is a critical area of investigation.

Table 2: Cytotoxic Effects of 4-Hydroxythis compound (4-OHEN) on Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusLC50 (µM)
MCF-7ER+6.0 ± 0.2
S30ER+4.0 ± 0.1
MDA-MB-231ER-24 ± 0.3

Data from a study examining the relative toxicity of the this compound metabolite, 4-OHEN[3].

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound stereoisomers) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then determined.

Induction of Quinone Reductase Activity

Quinone reductase (QR) is a phase II detoxification enzyme that protects cells from the harmful effects of quinones and reactive oxygen species. The induction of QR is considered a potential mechanism for cancer chemoprevention.[4] While direct comparative data for this compound stereoisomers is not available, studies have shown that antiestrogens can induce QR activity in an estrogen receptor-dependent manner.[5]

Experimental Protocol: Quinone Reductase Activity Assay

This assay measures the enzymatic activity of quinone reductase in cell lysates.[6]

  • Cell Culture and Treatment: Cells (e.g., murine hepatoma Hepa 1c1c7 cells) are cultured and exposed to various concentrations of the test compounds for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to release the intracellular components, including quinone reductase.

  • Enzyme Reaction: The cell lysate is added to a reaction mixture containing a substrate for quinone reductase (e.g., menadione or another suitable quinone), NADPH as a cofactor, and a dye such as MTT.

  • Colorimetric Measurement: The reduction of the dye, which is coupled to the oxidation of NADPH by quinone reductase, is measured spectrophotometrically over time.

  • Data Analysis: The rate of change in absorbance is used to calculate the specific activity of quinone reductase, which is typically expressed as nmol of substrate reduced per minute per mg of protein. The fold induction of QR activity by the test compound is determined by comparing the activity in treated cells to that in untreated control cells.

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate of this compound and the general workflow of the in vitro assays described, the following diagrams are provided.

Equilenin_Metabolism This compound This compound Dihydrothis compound 17β-dihydrothis compound This compound->Dihydrothis compound Reduction OHEN 4-Hydroxythis compound (4-OHEN) This compound->OHEN Hydroxylation (CYP1A1/1B1) Quinone o-Quinone OHEN->Quinone Oxidation DNA_Adducts DNA Adducts Quinone->DNA_Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Quinone->ROS Redox Cycling

Caption: Metabolic pathway of this compound to its reactive metabolite 4-hydroxythis compound (4-OHEN) and subsequent formation of DNA adducts and reactive oxygen species.

In_Vitro_Assay_Workflow cluster_receptor_binding Receptor Binding Assay cluster_proliferation Cell Proliferation Assay cluster_qr Quinone Reductase Assay rb_start Incubate Receptor + Radioligand + Test Compound rb_sep Separate Bound/ Unbound rb_start->rb_sep rb_quant Quantify Radioactivity rb_sep->rb_quant rb_end Determine IC50/RBA rb_quant->rb_end cp_start Seed & Treat Cells cp_mtt Add MTT Reagent cp_start->cp_mtt cp_sol Solubilize Formazan cp_mtt->cp_sol cp_read Measure Absorbance cp_sol->cp_read cp_end Calculate IC50 cp_read->cp_end qr_start Treat Cells & Lyse qr_react Enzymatic Reaction qr_start->qr_react qr_read Measure Absorbance Change qr_react->qr_read qr_end Calculate Activity/Induction qr_read->qr_end

Caption: General experimental workflows for in vitro assays used to characterize the biological activity of this compound stereoisomers.

References

Safety Operating Guide

Navigating the Safe Disposal of Equilenin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Equilenin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan to ensure the safe handling of this hazardous chemical.

This compound is classified as a hazardous chemical, with potential carcinogenic and reproductive toxicity effects.[1] Therefore, strict adherence to disposal protocols is mandatory to mitigate risks to personnel and the environment. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personnel handling this compound waste must be trained on its hazards and the proper disposal procedures.[3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves suitable for handling hazardous compounds.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A dedicated lab coat should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[2]

Engineering Controls:

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a structured and compliant process. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[3][4]

  • Waste Identification and Segregation:

    • This compound waste is categorized as hazardous chemical waste.

    • It must be segregated from non-hazardous waste at the point of generation.[3]

    • Keep this compound waste separate from other incompatible chemical wastes to prevent dangerous reactions.[3] For instance, do not mix it with strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[4][5] The container must be in good condition with a secure lid.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the specific name "this compound".[6] The label should also indicate the associated hazards (e.g., "Carcinogen," "Reproductive Hazard").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be under the direct supervision of laboratory personnel and away from general lab traffic.[5][7]

    • Secondary containment, such as a larger, chemically resistant tub or bin, is required to contain any potential leaks or spills.[3]

  • Disposal Request and Pickup:

    • Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if the waste has been stored for the maximum allowable time (which can be up to 90 days in some regions), arrange for its disposal.[5][7]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][4]

    • Do not transport hazardous waste outside of the laboratory yourself.[3]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[3]

    • The rinseate must be collected and disposed of as hazardous waste.[3]

    • After triple rinsing, deface all labels on the container before disposing of it as non-hazardous waste, if permitted by your institution's policies.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly published and are subject to local regulations, general hazardous waste generator status is determined by the total amount of hazardous waste produced per month.

Waste Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)Varies by state
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg≤ 180 days (or ≤ 270 days if facility is > 200 miles away)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)≤ 90 days

Data sourced from general EPA guidelines. Researchers should confirm their specific generator status and associated regulations with their EHS department.

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory hazardous waste management protocols and do not originate from a specific experimental study on this compound disposal. They represent a synthesis of best practices from safety data sheets and general chemical hygiene plans.

Mandatory Visualization

Equilenin_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste Generated B Segregate from Non-Hazardous Waste A->B C Place in Labeled, Leak-Proof Container B->C D Container must indicate 'Hazardous Waste - this compound' E Store in Secure Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Contractor F->G H Arrange for Professional Waste Pickup G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Equilenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Equilenin. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a naturally occurring estrogenic steroidal hormone. Adherence to these procedural steps is critical due to the compound's classification as a suspected carcinogen.

Essential Safety Information

This compound is categorized under GHS08 Health Hazard and is suspected of causing cancer (H351). It is a metabolite of 4-hydroxythis compound, a known carcinogenic compound.[1][2] Therefore, it must be treated as a hazardous substance, and all measures should be taken to avoid ingestion, inhalation, and contact with skin or eyes.[2] Before handling, users must review the complete Safety Data Sheet (SDS) and understand all safety precautions.[2]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment based on established safety protocols for hazardous chemicals.

PPE CategoryItemSpecifications & Rationale
Hand Protection Double Nitrile or Neoprene GlovesDouble-gloving provides an additional barrier against contamination.[3][4] The glove material must be impermeable and resistant to the chemicals in use. It is recommended to use powder-free gloves and to change the outer glove regularly (e.g., every 30-60 minutes) or immediately if compromised.[4][5]
Eye & Face Protection Chemical Splash GogglesMust conform to EN 166 (EU) or NIOSH (US) standards, such as ANSI Z87.1.[3][6] Provides essential protection against splashes and aerosols.
Face Shield (if splash risk exists)To be worn in addition to goggles for full-face protection during procedures with a significant risk of splashing.[3]
Body Protection Disposable, Liquid-Resistant Laboratory GownShould have long sleeves and tight-fitting cuffs to protect personal clothing and prevent skin exposure.[3][5] An impervious, chemical-resistant apron can be worn over the gown for added protection.[3][6]
Respiratory Protection Not explicitly required for correct handlingWhen this compound (a solid) is handled correctly within a primary engineering control to prevent dust generation, specific respiratory equipment is not listed as a requirement.[2] However, to minimize any risk of inhalation, all handling of powdered forms must occur within a certified containment system.[3][6][7]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the necessary steps to ensure the safe handling of this compound from preparation to post-use decontamination.

1. Pre-Operational Checks & Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned procedure, considering the quantity of this compound and the potential for aerosol or dust generation.[3]

  • Designated Area: All work involving this compound must be performed in a designated, restricted-access area within a certified chemical fume hood or a Class II Biosafety Cabinet.[3][7]

  • Gather Materials: Before starting, ensure all required PPE, spill containment materials, and clearly labeled waste containers are readily accessible.[3]

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Be familiar with your institution's emergency protocols.[3]

2. Handling Procedure

  • Weighing: When weighing solid this compound, perform the task inside a chemical fume hood to contain any dust.[3][7]

  • Solution Preparation: If preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.[3] this compound is soluble in acetonitrile, methanol, and DMSO.[2] Keep containers closed whenever possible.[3]

  • Experimental Use: Conduct all subsequent experimental steps involving this compound within the designated containment device.[3]

3. Post-Handling & Decontamination

  • Surface Decontamination: Thoroughly decontaminate all equipment, glassware, and surfaces that came into contact with this compound using an appropriate cleaning agent.[3]

  • PPE Removal: Remove PPE in the correct sequence to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the gown, inner gloves, and finally eye protection.[3]

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Hazardous Waste: All this compound waste, including expired or excess material, is considered hazardous. It must be collected in designated, sealed, and clearly labeled hazardous waste containers.[6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and cleaning materials, must be disposed of as hazardous trace waste.[8]

  • Licensed Disposal: Arrange for a licensed hazardous material disposal company to collect and manage the waste, ensuring compliance with all federal, state, and local regulations.[6]

  • Contaminated Packaging: The original product packaging should also be disposed of as hazardous waste.[6]

This compound Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Equilenin_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_risk Conduct Risk Assessment prep_area Prepare Designated Work Area (Fume Hood) prep_risk->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Gather Materials & Waste Containers prep_ppe->prep_materials handle_weigh Weigh/Handle Solid inside Fume Hood prep_materials->handle_weigh handle_solution Prepare Solutions (if applicable) handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon post_waste Segregate & Contain All Waste post_decon->post_waste post_ppe Remove PPE Correctly post_waste->post_ppe dispose_label Label & Store Hazardous Waste post_waste->dispose_label post_wash Wash Hands Thoroughly post_ppe->post_wash dispose_licensed Arrange for Licensed Disposal dispose_label->dispose_licensed

Caption: A workflow diagram outlining the key procedural phases for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equilenin
Reactant of Route 2
Equilenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.